Product packaging for 2,3-Dibromophenol(Cat. No.:CAS No. 57383-80-9)

2,3-Dibromophenol

Cat. No.: B126400
CAS No.: 57383-80-9
M. Wt: 251.9 g/mol
InChI Key: FNAKEOXYWBWIRT-UHFFFAOYSA-N
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Description

2,3-Dibromophenol is a natural product found in Laurencia dendroidea with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Br2O B126400 2,3-Dibromophenol CAS No. 57383-80-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dibromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAKEOXYWBWIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501334116
Record name 2,3-Dibromophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28514-45-6, 57383-80-9
Record name Phenol, dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028514456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dibromophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057383809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dibromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Structure of 2,3-Dibromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of 2,3-dibromophenol (CAS No: 57383-80-9).[1][2] As a member of the dibromophenol isomer group, this compound serves as a valuable starting material in organic synthesis and is a metabolite of dibromobenzene.[1][3][4] This document consolidates key quantitative data, outlines relevant experimental protocols for synthesis and analysis, and presents visualizations to facilitate a deeper understanding of its molecular structure and analytical workflows. While bromophenols as a class are noted for their biological activities, this guide focuses on the fundamental physicochemical attributes of the 2,3-isomer.

Chemical Structure and Identification

This compound is an organic aromatic compound characterized by a phenol ring substituted with two bromine atoms at the ortho and meta positions relative to the hydroxyl group.[5] This specific arrangement of substituents dictates its chemical reactivity and physical properties.

The structural and identification parameters are as follows:

  • IUPAC Name: this compound[6]

  • Molecular Formula: C₆H₄Br₂O[1][2][3][5]

  • Canonical SMILES: C1=CC(=C(C(=C1)Br)Br)O[2][6]

  • InChI Key: FNAKEOXYWBWIRT-UHFFFAOYSA-N[4][6]

Caption: Chemical structure of this compound.

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These properties are critical for predicting its behavior in various chemical and biological systems, designing synthetic routes, and developing analytical methods.

PropertyValueReference(s)
Molecular Weight 251.90 g/mol [1][3][6][7]
CAS Number 57383-80-9[1][2][3][8]
Appearance Off-White Solid[4]
Melting Point 68-69 °C[1][2][4]
Boiling Point 252.1 ± 20.0 °C at 760 mmHg[1][2][4]
Density 2.1 ± 0.1 g/cm³[1]
pKa 7.47 ± 0.10 (Predicted)[2][4][9]
Solubility Slightly soluble in Chloroform and Methanol.[2][4][10]
Flash Point 106.3 ± 21.8 °C[1]
Refractive Index 1.644[1]
XLogP3 2.9 - 3.48[1][2][6]
Hydrogen Bond Donor Count 1[1][2]
Hydrogen Bond Acceptor Count 1[1][2]

Experimental Protocols

Synthesis of Dibromophenols

Methodology: Phenol Bromination in Aqueous Medium [5]

  • Reagents:

    • Phenol (ArOH)

    • Molecular Bromine (Br₂)

    • Oxidizing Agent: 16-25% aqueous solution of sodium hypochlorite (NaOCl) or 25-30% aqueous hydrogen peroxide (H₂O₂).

  • Procedure:

    • In a suitable reaction vessel, place phenol in an aqueous medium at a controlled temperature of 20-40 °C.

    • Maintain a molar ratio of Phenol:Bromine:Oxidizing Agent at approximately 1:1:1.

    • Over a period of 0.5 to 1.0 hour, introduce the molecular bromine and the oxidizing agent to the reaction mixture with consistent stirring.

    • Allow the reaction to proceed for 2.5 to 5.0 hours at the specified temperature.

    • Following the reaction period, continue to stir the reaction mass for an additional 2.5 to 5.0 hours.

    • Isolate the target dibromophenol product using conventional methods such as recrystallization. The patent reports a yield of 98-99% for a mixture of 2,4- and 2,6-dibromophenol.[5]

Note: The precise ratio of isomers (including the 2,3-isomer) would depend on the exact reaction conditions and may require further optimization and purification steps like column chromatography for isolation.

Analytical Determination of Dibromophenols

The quantification of dibromophenols in various matrices, such as environmental or biological samples, is commonly performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Methodology: RP-HPLC with UV Detection [6]

  • Instrumentation:

    • HPLC system with a gradient pump and UV detector.

    • Column: C8 or C18 reverse-phase column (e.g., Phenomenex Luna C8(2), 150 mm × 2.0 mm, 3 µm particle size).[6]

  • Mobile Phase:

    • A gradient elution is typically employed using a mixture of acidified water and an organic solvent.

    • Example: Mobile Phase A: Water with 0.05% trifluoroacetic acid. Mobile Phase B: Acetonitrile with 0.05% trifluoroacetic acid.[6]

  • Procedure:

    • Sample Preparation: Perform extraction of bromophenols from the sample matrix. A common method is combined continuous hydrodistillation-solvent extraction. For solid samples, ultrasonic extraction with a polar solvent may be used.

    • Chromatographic Separation: Inject the prepared sample extract into the HPLC system. A gradient program is run to separate the different bromophenol isomers. For example, starting with a low percentage of acetonitrile and gradually increasing the concentration to elute the compounds based on their polarity.[6]

    • Detection: Monitor the column eluent using a UV detector. The detection wavelength is typically set around 286 nm for dibromophenols.

    • Quantification: Identify and quantify the peaks by comparing their retention times and peak areas to those of certified reference standards. The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and precision.[6]

HPLC_Workflow General Workflow for HPLC Analysis of Dibromophenols sample Sample Collection (e.g., Marine Fish Tissue) extraction Extraction (Hydrodistillation-Solvent Extraction) sample->extraction Sample Prep hplc RP-HPLC System (C8/C18 Column) extraction->hplc Injection separation Gradient Elution (Water/Acetonitrile) hplc->separation Separation detection UV Detection (λ ≈ 286 nm) separation->detection Detection analysis Data Analysis (Peak Integration & Quantification) detection->analysis Chromatogram result Concentration of This compound analysis->result Final Report

Caption: Workflow for the analysis of dibromophenols via RP-HPLC.

Biological Activity and Signaling Pathways

While this compound itself is primarily noted as a synthetic precursor, the broader class of bromophenols, particularly those derived from marine algae, exhibit a range of significant biological activities, including antimicrobial, antioxidant, and anticancer properties.[2][4]

For instance, related complex bromophenol structures have been shown to modulate critical cellular signaling pathways. Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane, a natural compound from marine algae, inhibits cancer cell proliferation and migration by down-regulating the β1-integrin/FAK signaling pathway.[1] Other bromophenols have been found to deactivate the PI3K/Akt/mTOR pathway, a key regulator of cell growth and survival.[2]

However, at present, there is no specific, detailed research in the provided results describing a signaling pathway directly modulated by this compound. Its biological role is more established as a metabolite. Further research is required to elucidate any direct interactions of this compound with cellular signaling cascades.

Applications and Safety

The primary application of this compound is as a fundamental starting material and intermediate in organic synthesis.[1][3][4] This makes it a valuable building block for the creation of more complex molecules in the pharmaceutical and chemical industries.[5][10]

It is important to handle this compound with appropriate safety precautions. As with many halogenated phenols, it may pose health and environmental risks, necessitating careful handling, storage, and disposal.[5]

References

An In-depth Technical Guide to 2,3-Dibromophenol (CAS: 57383-80-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dibromophenol (CAS: 57383-80-9), a halogenated phenol of interest in various scientific domains. Due to the limited availability of specific experimental data for this compound in public literature, this document also includes comparative data on other dibromophenol isomers to provide a broader context for its potential properties and activities. This guide covers its physicochemical characteristics, spectroscopic data, synthesis and analysis protocols, and known biological activities, with a focus on its relevance to researchers and professionals in drug development. All quantitative data is summarized in structured tables, and experimental methodologies are detailed. Logical relationships and experimental workflows are visualized using diagrams in the DOT language.

Physicochemical Properties

This compound is an organic compound with the molecular formula C₆H₄Br₂O.[1][2] It is one of six structural isomers of dibromophenol.[3][4] The physicochemical properties of this compound are summarized in Table 1. For comparative purposes, properties of other dibromophenol isomers are also included where available.

Table 1: Physicochemical Properties of Dibromophenol Isomers

PropertyThis compound2,4-Dibromophenol2,6-Dibromophenol3,5-Dibromophenol
CAS Number 57383-80-9615-58-7608-33-3626-41-5
Molecular Formula C₆H₄Br₂O[1][2]C₆H₄Br₂O[5]C₆H₄Br₂O[6]C₆H₄Br₂O
Molecular Weight ( g/mol ) 251.90[2]251.90[5]251.90[6]251.90
Melting Point (°C) 68-69[7]35-3856.5[6]79-81
Boiling Point (°C) 252.1 @ 760 mmHg[7]154 @ 11 mmHg255[6]234
Density (g/cm³) ~2.095[7]---
pKa 7.47 (Predicted)7.86.67[6]7.4
LogP 2.92 (Predicted)3.23.36[6]3.4
Solubility Slightly soluble in chloroform and methanol.[7]-Very soluble in ethanol, ether.[6]-

Note: Data for some isomers may not be readily available in the cited sources.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in public databases. This section provides general expectations for its spectral characteristics based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: The ¹³C NMR spectrum should display six distinct signals for the six carbon atoms of the benzene ring. The carbon attached to the hydroxyl group will be shifted downfield, while the carbons bonded to the bromine atoms will also show characteristic shifts. Predicted ¹³C NMR data is often available in chemical databases, though experimental spectra are preferred for confirmation. For comparison, the ¹³C NMR spectrum of 2,4,6-tribromophenol shows signals around δ 148 (C-OH), 136 (C-H), 118 (C-Br), and 112 (C-Br) ppm.[9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H and C-Br bonds, as well as absorptions related to the aromatic ring. Expected characteristic peaks are summarized in Table 2. An FTIR spectrum of the tert-butyldimethylsilyl ether of this compound is available in some databases, which can provide some structural information but will lack the characteristic O-H stretch.[10]

Table 2: Expected Characteristic IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3500-3200 (broad)O-H stretchPhenolic hydroxyl
3100-3000C-H stretchAromatic
1600-1450C=C stretchAromatic ring
1300-1180C-O stretchPhenol
850-550C-Br stretchAryl bromide
Mass Spectrometry (MS)

Experimental Protocols

Synthesis of Dibromophenols

A specific, high-yield synthesis protocol for this compound is not well-documented in readily accessible literature. The direct bromination of phenol typically yields a mixture of ortho- and para-substituted products, with 2,4,6-tribromophenol being a common product in the presence of excess bromine.[12] The synthesis of a specific isomer like this compound would likely require a multi-step process involving protecting groups or starting from a pre-substituted benzene ring.

A general method for the synthesis of dibromophenols is described in a Russian patent, which involves the reaction of phenol with molecular bromine in an aqueous medium in the presence of an oxidizing agent like sodium hypochlorite or hydrogen peroxide.[2] However, this method is reported to yield a mixture of 2,4- and 2,6-dibromophenol, and its applicability for the synthesis of the 2,3-isomer is not specified.[2]

General Workflow for Phenol Bromination

phenol Phenol reaction Bromination Reaction phenol->reaction brominating_agent Brominating Agent (e.g., Br2, NBS) brominating_agent->reaction solvent Solvent (e.g., CS2, CCl4, H2O) solvent->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Crystallization, Chromatography) workup->purification product Dibromophenol Isomer(s) purification->product

Caption: General workflow for the synthesis of dibromophenols.

Purification

The purification of this compound from a mixture of isomers would likely involve chromatographic techniques. Given the differences in polarity and boiling points among the isomers, methods like column chromatography or preparative high-performance liquid chromatography (HPLC) could be effective. A method for the purification of chlorophenol isomers using stripping crystallization has been reported, which combines melt crystallization and vaporization, and might be adaptable for dibromophenol isomers.[13]

Analytical Methods

A validated HPLC method for the quantitative analysis of seven bromophenolic compounds, including a derivative of 2,3-dibromo-4,5-dihydroxybenzyl, has been developed.[1][14] This method could likely be adapted for the analysis of this compound.

HPLC Method for Bromophenol Analysis (Adapted) [1][14]

  • Column: Phenomenex C8(2) Luna column (150 mm × 2.0 mm, 3 µm particle size)

  • Mobile Phase: A gradient of 0.05% trifluoroacetic acid in water (A) and acetonitrile (B).

  • Elution Gradient: Start at 2% B, increase to 20% B in 0.1 min, then to 50% B in 15 min, and to 70% B in another 20 min.

  • Flow Rate: 0.25 mL/min

  • Detection: UV detection at an appropriate wavelength (e.g., 280 nm).

Biological Activity and Toxicology

Direct experimental data on the biological activity and toxicology of this compound is scarce. However, studies on other brominated phenols provide insights into its potential effects.

Antibacterial and Antifungal Activity

Bromophenols are known to possess antibacterial and antifungal properties.[1][15][16] For instance, 2-(2',4'-dibromophenoxy)-4,6-dibromophenol has shown potent in-vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.117 to 2.5 µg/mL.[1][16] Another complex bromophenol, 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol, was highly active against Bacillus subtilis and Staphylococcus aureus with a MIC of 1 µg/mL.[15] While specific MIC values for this compound are not available, it is plausible that it exhibits some level of antimicrobial activity.

Cytotoxicity and Anticancer Potential

Several bromophenol derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[17][18][19] For example, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether exhibited an IC₅₀ value of 13.9 µg/mL against K562 human myelogenous leukemia cells.[18] The mechanism of action for some of these compounds involves the induction of apoptosis through the mitochondrial pathway.[18] Although no specific IC₅₀ values for this compound have been reported in the searched literature, comparative studies on the cytotoxicity of dibromophenol isomers could provide an indication of its potential activity. Generally, the cytotoxicity of halophenols increases with the number of halogen substitutions.[20]

General Workflow for Cytotoxicity Assessment

cell_culture Cancer Cell Line Culture compound_treatment Treatment with this compound (Varying Concentrations) cell_culture->compound_treatment incubation Incubation (e.g., 24, 48, 72 hours) compound_treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, XTT) incubation->viability_assay data_analysis Data Analysis (Calculation of IC50) viability_assay->data_analysis mechanism_study Mechanism of Action Studies (e.g., Apoptosis Assay, Western Blot) data_analysis->mechanism_study

Caption: A typical workflow for assessing the cytotoxicity of a compound.

Toxicological Profile

The toxicological profile of this compound has not been extensively studied. However, studies on other dibromophenol isomers provide some insights. For example, acute toxicity tests on Daphnia magna showed EC₅₀ values of 2.17 mg/L for 2,4-dibromophenol and 2.78 mg/L for 2,6-dibromophenol.[21] It is generally observed that the toxicity of bromophenols increases with the number of bromine atoms.[21] Quantitative Structure-Activity Relationship (QSAR) studies can also be used to predict the toxicity of such compounds.[22][23][24][25]

Potential Mechanisms of Action and Signaling Pathways

While no specific signaling pathways have been definitively associated with this compound, research on related compounds suggests potential mechanisms of action.

Disruption of Cellular Calcium Signaling

Some bromophenols, such as 2,4-dibromophenol and 2,4,6-tribromophenol, have been shown to disturb cellular Ca²⁺ signaling in neuroendocrine cells.[15] These compounds can reduce depolarization-induced Ca²⁺ elevations and cause the release of Ca²⁺ from intracellular stores.[15] This disruption of calcium homeostasis could be a potential mechanism for their biological effects.

Potential Effect of Dibromophenols on Calcium Signaling

dbp Dibromophenol ca_channel Voltage-gated Ca2+ Channels dbp->ca_channel Inhibition er Endoplasmic Reticulum (ER) dbp->er Stimulation ca_influx Ca2+ Influx ca_release Ca2+ Release er->ca_release cytosolic_ca Increased Cytosolic Ca2+ ca_release->cytosolic_ca cellular_response Downstream Cellular Responses cytosolic_ca->cellular_response

Caption: Potential mechanism of dibromophenols on cellular calcium signaling.

Modulation of Oxidative Stress Pathways

Some bromophenol derivatives have been shown to possess antioxidant properties and can modulate cellular pathways involved in oxidative stress, such as the Nrf2 pathway.[19] While direct evidence for this compound is lacking, this represents another potential avenue for its biological activity.

Conclusion

This compound is a compound with potential for further investigation, particularly in the context of drug discovery, given the known biological activities of other brominated phenols. However, a significant lack of specific experimental data for this particular isomer hinders a complete understanding of its properties and potential applications. Further research is needed to elucidate its spectroscopic characteristics, develop efficient and selective synthesis methods, and thoroughly evaluate its biological and toxicological profile. The comparative data presented in this guide for other dibromophenol isomers can serve as a valuable reference for future studies on this compound.

References

An In-depth Technical Guide to the Synthesis of 2,3-Dibromophenol from Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for the preparation of 2,3-dibromophenol, a valuable building block in pharmaceutical and chemical research, starting from commercially available dibromobenzene. The synthesis proceeds through a multi-step sequence involving nitration, reduction, and a diazotization-hydrolysis reaction. This document provides a comprehensive overview of the experimental protocols, quantitative data, and logical workflows to facilitate the successful synthesis of the target compound.

Synthetic Strategy Overview

The direct synthesis of this compound from a dibromobenzene isomer via direct hydroxylation is not a straightforward or high-yielding transformation. A more practical and controlled approach involves a three-step synthesis commencing with 1,2-dibromobenzene. This strategy leverages well-established organic reactions to introduce the hydroxyl group at the desired position with predictable regioselectivity.

The overall synthetic pathway is as follows:

  • Nitration: Electrophilic aromatic substitution on 1,2-dibromobenzene to introduce a nitro group, yielding 1,2-dibromo-3-nitrobenzene.

  • Reduction: Conversion of the nitro group in 1,2-dibromo-3-nitrobenzene to an amino group to afford 2,3-dibromoaniline.

  • Diazotization and Hydrolysis (Sandmeyer-type Reaction): Transformation of the amino group of 2,3-dibromoaniline into a diazonium salt, followed by hydrolysis to yield the final product, this compound.

Synthesis_Pathway 1,2-Dibromobenzene 1,2-Dibromobenzene 1,2-Dibromo-3-nitrobenzene 1,2-Dibromo-3-nitrobenzene 1,2-Dibromobenzene->1,2-Dibromo-3-nitrobenzene Nitration (HNO3, H2SO4) 2,3-Dibromoaniline 2,3-Dibromoaniline 1,2-Dibromo-3-nitrobenzene->2,3-Dibromoaniline Reduction (e.g., Sn, HCl) This compound This compound 2,3-Dibromoaniline->this compound 1. Diazotization (NaNO2, H2SO4) 2. Hydrolysis (H2O, heat)

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Nitration of 1,2-Dibromobenzene to 1,2-Dibromo-3-nitrobenzene

The nitration of 1,2-dibromobenzene is a critical step where regioselectivity is paramount. The two bromine atoms on the aromatic ring are ortho, para-directing, yet deactivating. The introduction of the nitro group is directed to the position influenced by both bromine atoms.

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the low temperature. This creates the nitrating mixture.

  • Once the nitrating mixture is prepared and cooled, add 1,2-dibromobenzene dropwise from the dropping funnel. The rate of addition should be controlled to keep the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • The solid precipitate of 1,2-dibromo-3-nitrobenzene is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

ParameterValue
Reactants
1,2-Dibromobenzene1.0 eq
Concentrated Nitric Acid1.5 eq
Concentrated Sulfuric Acid3.0 eq
Reaction Conditions
Temperature0-10 °C (addition), Room Temp. (reaction)
Reaction Time2-4 hours
Work-up
QuenchingCrushed Ice
PurificationRecrystallization (Ethanol)
Expected Yield 60-70%

Table 1: Quantitative data for the nitration of 1,2-dibromobenzene.

Step 2: Reduction of 1,2-Dibromo-3-nitrobenzene to 2,3-Dibromoaniline

The reduction of the nitro group to an amine can be achieved using various reducing agents. A common and effective method involves the use of a metal in an acidic medium, such as tin and hydrochloric acid.

Methodology:

  • To a round-bottom flask containing 1,2-dibromo-3-nitrobenzene, add granulated tin.

  • Add concentrated hydrochloric acid portion-wise with stirring. The reaction is exothermic and may require cooling in an ice bath to maintain a moderate temperature.

  • After the initial vigorous reaction subsides, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and slowly add a concentrated solution of sodium hydroxide to neutralize the excess acid and precipitate the tin salts as tin hydroxide. The mixture should be strongly basic.

  • Extract the product, 2,3-dibromoaniline, with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude 2,3-dibromoaniline can be purified by recrystallization or column chromatography.

ParameterValue
Reactants
1,2-Dibromo-3-nitrobenzene1.0 eq
Granulated Tin3.0-4.0 eq
Concentrated Hydrochloric AcidExcess
Reaction Conditions
TemperatureReflux
Reaction Time2-3 hours
Work-up
NeutralizationConcentrated Sodium Hydroxide
Extraction SolventDiethyl Ether or Dichloromethane
PurificationRecrystallization or Column Chromatography
Expected Yield 80-90%

Table 2: Quantitative data for the reduction of 1,2-dibromo-3-nitrobenzene.

Step 3: Diazotization of 2,3-Dibromoaniline and Hydrolysis to this compound

This final step involves the conversion of the primary aromatic amine to a phenol via a diazonium salt intermediate, a transformation often referred to as a Sandmeyer-type reaction.[1]

Methodology:

  • Dissolve 2,3-dibromoaniline in a mixture of concentrated sulfuric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. Maintain the temperature strictly between 0-5 °C during the addition to ensure the stability of the diazonium salt. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper (which turns blue-black in the presence of excess nitrous acid).

  • After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 15-20 minutes.

  • For the hydrolysis step, slowly and carefully add the cold diazonium salt solution to a pre-heated aqueous solution of sulfuric acid (or simply heat the reaction mixture). The temperature for hydrolysis should be maintained to ensure the controlled decomposition of the diazonium salt to the phenol.[2]

  • Nitrogen gas will be evolved during the hydrolysis. Continue heating until the evolution of gas ceases.

  • Cool the reaction mixture and extract the this compound with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic extract with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude this compound can be purified by distillation under reduced pressure or by column chromatography.

ParameterValue
Reactants
2,3-Dibromoaniline1.0 eq
Sodium Nitrite1.1 eq
Concentrated Sulfuric AcidExcess
Reaction Conditions
Diazotization Temperature0-5 °C
Hydrolysis Temperature50-100 °C
Work-up
Extraction SolventDiethyl Ether
PurificationVacuum Distillation or Column Chromatography
Expected Yield 70-80%

Table 3: Quantitative data for the diazotization and hydrolysis of 2,3-dibromoaniline.

Experimental Workflow and Logical Relationships

The successful execution of this synthesis relies on a logical progression of steps, each with critical parameters that influence the outcome of the subsequent reaction.

Experimental_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization & Hydrolysis A1 Prepare Nitrating Mixture (H2SO4 + HNO3) A2 Cool to 0-5 °C A1->A2 A3 Add 1,2-Dibromobenzene (Maintain T < 10 °C) A2->A3 A4 Stir at Room Temperature A3->A4 A5 Quench on Ice A4->A5 A6 Filter and Dry A5->A6 A7 Recrystallize A6->A7 B1 Combine 1,2-Dibromo-3-nitrobenzene and Sn A7->B1 Proceed to Reduction B2 Add conc. HCl B1->B2 B3 Reflux B2->B3 B4 Neutralize with NaOH B3->B4 B5 Extract with Organic Solvent B4->B5 B6 Dry and Concentrate B5->B6 B7 Purify B6->B7 C1 Dissolve 2,3-Dibromoaniline in H2SO4/H2O B7->C1 Proceed to Diazotization C2 Cool to 0-5 °C C1->C2 C3 Add NaNO2 solution C2->C3 C4 Hydrolyze by Heating C3->C4 C5 Extract Product C4->C5 C6 Wash and Dry C5->C6 C7 Purify C6->C7 Final Product:\nthis compound Final Product: This compound C7->Final Product:\nthis compound

Figure 2: Detailed experimental workflow for the synthesis.

Safety Considerations

  • All manipulations involving concentrated acids (sulfuric and nitric acid) and bromine-containing compounds should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

  • Diazonium salts are potentially explosive, especially when dry. They should be prepared at low temperatures and used immediately in the subsequent reaction without isolation.

  • Handle all organic solvents in a well-ventilated area, away from ignition sources.

This technical guide provides a robust framework for the synthesis of this compound. Researchers should adapt the procedures based on the specific scale of the reaction and available laboratory equipment, always prioritizing safety.

References

The Formation of 2,3-Dibromophenol from Dibromobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromobenzenes are halogenated aromatic hydrocarbons existing in three isomeric forms: 1,2-dibromobenzene, 1,3-dibromobenzene, and 1,4-dibromobenzene. These compounds are utilized in various industrial applications and can be found as environmental contaminants. Understanding the metabolic fate of dibromobenzenes within biological systems is crucial for assessing their toxicological profiles and potential impact on human health. A key metabolic transformation is their conversion to hydroxylated derivatives, such as dibromophenols. This guide provides a detailed examination of the metabolic pathways, quantitative data, and experimental methodologies related to the formation of a specific metabolite, 2,3-dibromophenol, from its dibromobenzene precursors.

Metabolic Pathways: The Role of Cytochrome P450

The initial and rate-limiting step in the metabolism of dibromobenzenes is typically mediated by the cytochrome P450 (CYP) superfamily of enzymes.[1][2] These enzymes catalyze the oxidation of the aromatic ring, leading to the formation of highly reactive arene oxide (epoxide) intermediates.[3][4] These epoxides can then undergo spontaneous rearrangement to form various phenolic metabolites.

The specific isomer of dibromophenol formed is dependent on the substitution pattern of the parent dibromobenzene. Notably, 1,2-dibromobenzene is the primary precursor for the formation of this compound. The metabolic activation of 1,2-dibromobenzene by CYP enzymes leads to the formation of a 1,2-dibromo-2,3-epoxybenzene intermediate. This epoxide can then rearrange, through a process known as the NIH shift, to yield this compound as a major product.[5] Studies in rabbits have identified this compound and 3,4-dibromophenol as the two major metabolites of 1,2-dibromobenzene, collectively accounting for approximately 90% of the identified phenolic products.[5]

In contrast, the metabolism of 1,4-dibromobenzene yields 2,5- and 2,4-dibromophenol, also via an arene oxide intermediate, but does not lead to the formation of this compound.[3][5] The metabolism of 1,3-dibromobenzene results in a mixture of dibromophenols, although the specific isomers are not always fully characterized in all studies.[5][6]

Metabolic_Pathway_1_2_Dibromobenzene cluster_0 Phase I Metabolism DBB 1,2-Dibromobenzene AreneOxide 1,2-Dibromo-2,3-epoxybenzene (Arene Oxide Intermediate) DBB->AreneOxide Cytochrome P450 (Oxidation) DBP This compound AreneOxide->DBP Spontaneous Rearrangement (NIH Shift) Experimental_Workflow_In_Vivo cluster_workflow In Vivo Metabolism Experimental Workflow Admin 1. Compound Administration (i.p. injection of Dibromobenzene) Collect 2. Sample Collection (Urine collection over 72h) Admin->Collect Prepare 3. Sample Preparation (Extraction / Hydrolysis) Collect->Prepare Analyze 4. Analysis (GC-MS) Prepare->Analyze Data 5. Data Interpretation (Metabolite ID & Quantification) Analyze->Data

References

Spectroscopic Analysis of 2,3-Dibromophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,3-dibromophenol. Due to the limited availability of experimentally acquired spectra in public databases, this guide utilizes high-quality predicted data to facilitate the structural elucidation and characterization of this compound. The information presented herein is intended to support research and development activities where this compound is a molecule of interest.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for this compound. These predictions are based on computational algorithms that analyze the molecule's structure to estimate chemical shifts and coupling constants. It is important to note that while these predictions are valuable for initial analysis, experimental verification is recommended for definitive structural confirmation.

Table 1: Predicted ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-47.21Doublet of doublets (dd)J_ortho = 8.1, J_meta = 1.5
H-56.85Triplet (t)J_ortho = 8.1
H-67.35Doublet of doublets (dd)J_ortho = 8.1, J_meta = 1.5
OH5.5 - 6.5Broad singlet-

Note: The chemical shift of the hydroxyl (OH) proton is highly dependent on solvent, concentration, and temperature and is therefore presented as a range. The signal is often broad and may not show coupling.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C-1150.2
C-2112.9
C-3116.8
C-4131.5
C-5122.3
C-6129.8

Experimental Protocol for NMR Analysis of Phenolic Compounds

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of phenolic compounds like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent can influence the chemical shifts, particularly that of the hydroxyl proton.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can often lock onto the deuterium signal of the solvent, making an internal standard optional but still recommended for high accuracy.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • The NMR spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • For ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Typical spectral parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 8-16 scans), and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR:

    • A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

    • A larger number of scans (e.g., 128 or more) is usually required due to the low natural abundance of the ¹³C isotope.

    • A spectral width of 0-200 ppm is standard.

3. Data Processing:

  • The raw data (Free Induction Decay, FID) is processed using Fourier transformation.

  • Phase and baseline corrections are applied to the resulting spectrum.

  • The chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

  • Integration of the proton signals is performed to determine the relative ratios of the different types of protons.

Visualization of Spin-Spin Coupling

The following diagram, generated using Graphviz (DOT language), illustrates the spin-spin coupling relationships between the aromatic protons of this compound. Understanding these coupling patterns is fundamental to interpreting the ¹H NMR spectrum and confirming the substitution pattern of the benzene ring.

G H4 H-4 H5 H-5 H4->H5 Jortho H6 H-6 H4->H6 Jmeta H5->H4 Jortho H5->H6 Jortho H6->H4 Jmeta H6->H5 Jortho

Spin-spin coupling pathways in this compound.

This diagram visually represents the expected through-bond interactions between the aromatic protons. The ortho-coupling (³J) between adjacent protons (H-4 and H-5; H-5 and H-6) is the strongest and results in the primary splitting of the signals. The weaker meta-coupling (⁴J) occurs between protons separated by three bonds (H-4 and H-6) and leads to smaller, secondary splittings, resulting in the characteristic doublet of doublets pattern for these protons. The central proton (H-5) is split into a triplet by its two ortho neighbors.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,3-Dibromophenol

Author: BenchChem Technical Support Team. Date: December 2025

Molecular Ion and Isotopic Pattern

2,3-Dibromophenol (C₆H₄Br₂O) has a monoisotopic mass of 249.863 Da.[1] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[2] Consequently, the molecular ion region of the mass spectrum for a dibrominated compound will exhibit a characteristic isotopic pattern. This pattern will consist of three main peaks:

  • M+ : The molecular ion containing two ⁷⁹Br isotopes.

  • M+2 : The molecular ion containing one ⁷⁹Br and one ⁸¹Br isotope. This peak will be approximately twice the intensity of the M+ peak.

  • M+4 : The molecular ion containing two ⁸¹Br isotopes. This peak will be of similar intensity to the M+ peak.

This distinctive 1:2:1 isotopic cluster is a key indicator for the presence of two bromine atoms in the molecule or fragment.

Predicted Fragmentation Pathways

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways, driven by the stability of the resulting fragment ions. The primary fragmentation events are likely to involve the loss of bromine, carbon monoxide, and hydrobromic acid.

Table 1: Predicted Fragment Ions of this compound
m/z (mass-to-charge ratio) Proposed Fragment Ion Formula Neutral Loss Notes
250/252/254[C₆H₄Br₂O]⁺C₆H₄Br₂O-Molecular ion (M⁺) exhibiting the characteristic 1:2:1 isotopic pattern for two bromine atoms.
171/173[C₆H₄BrO]⁺C₆H₄BrOBrLoss of a bromine radical. The resulting ion will show a 1:1 isotopic pattern for one bromine atom.
143/145[C₅H₄Br]⁺C₅H₄BrCO + BrSequential loss of a bromine radical and carbon monoxide.
92[C₆H₄O]⁺C₆H₄O2BrLoss of both bromine radicals.
64[C₅H₄]⁺C₅H₄2Br + COLoss of both bromine radicals and carbon monoxide.
170[C₆H₃Br]⁺C₆H₃BrHBrOLoss of hypobromous acid.
91[C₆H₃]⁺C₆H₃HBr + BrLoss of a bromine radical and a molecule of hydrogen bromide.

Fragmentation Scheme

The logical relationship between the parent molecule and its major fragment ions can be visualized as a fragmentation pathway.

Fragmentation_Pathway M C₆H₄Br₂O⁺˙ m/z 250, 252, 254 F1 [M-Br]⁺ C₆H₄BrO⁺ m/z 171, 173 M->F1 - Br˙ F3 [M-2Br]⁺˙ C₆H₄O⁺˙ m/z 92 M->F3 - 2Br˙ F2 [M-Br-CO]⁺ C₅H₄Br⁺ m/z 143, 145 F1->F2 - CO F4 [M-2Br-CO]⁺˙ C₅H₄⁺˙ m/z 64 F3->F4 - CO

Predicted fragmentation pathway of this compound.

Experimental Protocols

While a specific protocol for this compound is not detailed in the provided search results, a general methodology for the analysis of dibromophenol isomers by gas chromatography-mass spectrometry (GC-MS) can be outlined.[3]

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solutions: Create a series of dilutions from the stock solution to the desired concentration range for analysis (e.g., 1-100 µg/mL).

Gas Chromatography (GC) Conditions
  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

  • Injector Temperature: 250 °C.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Ion Source Temperature: 230 °C.[3][4]

  • Quadrupole Temperature: 150 °C.[4]

  • Mass Range: Scan from m/z 40 to 400.[3][4]

  • Solvent Delay: Set a solvent delay to prevent the filament from being damaged by the solvent peak (e.g., 3-5 minutes).

Data Analysis

The acquired data is processed to identify the peak corresponding to this compound based on its retention time. The mass spectrum of this peak is then extracted and analyzed to identify the molecular ion and the characteristic fragment ions. Comparison with a spectral library, if available, can confirm the identification.

Logical Workflow for Compound Identification

The process of identifying an unknown compound, such as an impurity in a drug product, follows a logical workflow.

Identification_Workflow cluster_0 Data Acquisition cluster_1 Data Analysis A Sample Introduction (GC) B Ionization (EI) A->B C Mass Analysis (Quadrupole) B->C D Detection C->D E Total Ion Chromatogram (TIC) D->E F Extract Mass Spectrum E->F G Identify Molecular Ion F->G H Analyze Fragmentation Pattern G->H I Library Search / Manual Interpretation H->I J Structural Elucidation (this compound) I->J

Workflow for the identification of this compound by GC-MS.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predicted fragmentation patterns and to establish a definitive mass spectrum for this compound.

References

Reactivity and Electrophilic Substitution of 2,3-Dibromophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2,3-dibromophenol in electrophilic aromatic substitution reactions. Due to the limited availability of direct experimental data on this specific isomer, this paper focuses on predicting its reactivity and regioselectivity based on established principles of physical organic chemistry and by drawing analogies from related substituted phenols. Detailed hypothetical experimental protocols are provided to guide researchers in the synthesis of various derivatives.

Introduction to the Reactivity of this compound

This compound is an aromatic compound featuring a hydroxyl group and two bromine atoms on a benzene ring.[1][2] Its chemical behavior in electrophilic aromatic substitution is governed by the interplay of the electronic effects of these substituents. The hydroxyl group is a powerful activating group that directs incoming electrophiles to the ortho and para positions due to its strong +M (mesomeric) effect.[3][4] Conversely, the bromine atoms are deactivating via their -I (inductive) effect but are also ortho and para directing due to their +M effect, where their lone pairs can stabilize the arenium ion intermediate.[5]

In this compound, the positions available for substitution are C4, C5, and C6. The directing effects of the existing substituents on these positions are summarized below:

  • Hydroxyl group (-OH) at C1: Strongly activates and directs to C2 (ortho), C4 (para), and C6 (ortho).

  • Bromine (-Br) at C2: Weakly deactivates and directs to C3 (ortho), C5 (para), and C1 (ortho).

  • Bromine (-Br) at C3: Weakly deactivates and directs to C2 (ortho), C4 (para), and C6 (ortho).

The overall reactivity and regioselectivity will be a composite of these effects, with the strongly activating hydroxyl group expected to be the dominant directing influence. Steric hindrance from the existing bromine atoms will also play a crucial role in determining the final product distribution.

G Substituent_Effects This compound Substituent Effects -OH (C1) -Br (C2) -Br (C3) Directing_Influence Directing Influence Activating, o,p-directing Deactivating, o,p-directing Deactivating, o,p-directing Substituent_Effects:f0->Directing_Influence:f0 +M >> -I Substituent_Effects:f1->Directing_Influence:f1 -I > +M Substituent_Effects:f2->Directing_Influence:f2 -I > +M Target_Positions Favored Positions C4 (para to -OH, meta to -Br at C2, ortho to -Br at C3) C6 (ortho to -OH, meta to -Br at C3) C5 (meta to -OH, para to -Br at C2) G This compound This compound Transition_State Arenium Ion Intermediate This compound->Transition_State Electrophilic Attack E+ Electrophile (E+) E+->Transition_State Products Products Transition_State->Products Deprotonation Product_6 2,3-Dibromo-6-E-phenol (Major) Products->Product_6 Product_4 2,3-Dibromo-4-E-phenol (Minor) Products->Product_4 G cluster_start Starting Material cluster_reactions Electrophilic Substitution Reactions cluster_products Predicted Products start This compound nitration Nitration (HNO3, H2SO4) start->nitration bromination Bromination (Br2, FeBr3) start->bromination sulfonation Sulfonation (SO3, H2SO4) start->sulfonation acylation Friedel-Crafts Acylation (RCOCl, AlCl3) start->acylation nitro_products 2,3-Dibromo-6-nitrophenol 2,3-Dibromo-4-nitrophenol nitration->nitro_products bromo_products 2,3,6-Tribromophenol 2,3,4-Tribromophenol bromination->bromo_products sulfo_products 2,3-Dibromo-6-hydroxy- benzenesulfonic acid 2,3-Dibromo-4-hydroxy- benzenesulfonic acid sulfonation->sulfo_products acyl_product 1-(2,3-Dibromo-4- hydroxyphenyl)ethan-1-one acylation->acyl_product

References

The Enigmatic Presence of 2,3-Dibromophenol in Marine Life: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the natural occurrence of 2,3-dibromophenol in marine organisms, providing a comprehensive resource for researchers, scientists, and professionals in drug development. While the presence of various brominated phenols in marine ecosystems is well-documented, this paper focuses on the available data, experimental protocols, and potential biological significance of this compound and its closely related derivatives.

Natural Occurrence and Distribution

Bromophenols are a class of halogenated secondary metabolites synthesized by a variety of marine organisms, with marine algae being a particularly rich source.[1][2] These compounds are believed to play a role in chemical defense mechanisms.[1] While a wide array of bromophenol isomers have been identified, the specific natural occurrence of this compound has been reported in the red algae Laurencia dendroidea and Laurencia microcladia.

Many studies have focused on bromophenol derivatives that contain the 2,3-dibromo-4,5-dihydroxybenzyl structural unit. These complex bromophenols have been isolated from various red algae, including species of Rhodomela and Vertebrata. Their documented bioactivities, such as antioxidant and anticancer effects, suggest the potential for significant biological roles.

Quantitative Analysis

To date, specific quantitative data on the concentration of this compound in marine organisms is limited in publicly available literature. However, the concentrations of other simple bromophenols have been quantified in various marine species, providing a comparative context.

BromophenolMarine OrganismConcentration (ng/g wet weight)Reference
2,4-DibromophenolPterocladiella capillacea (Red Alga)up to 2590 (total bromophenols)[3]
2,4,6-TribromophenolPterocladiella capillacea (Red Alga)up to 2590 (total bromophenols)[3]
2-BromophenolBrazilian Fishes0.20[4]
2,4,6-TribromophenolBrazilian Fishesup to 299[4]

Experimental Protocols

The isolation and quantification of this compound from marine organisms require a multi-step approach. The following protocols are adapted from established methods for the analysis of bromophenols in marine samples.

Extraction of this compound

A robust extraction method is crucial for the accurate analysis of this compound. The following is a generalized solid-liquid extraction (SLE) protocol.

Materials:

  • Lyophilized and ground marine organism tissue

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Centrifuge

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Extraction: Macerate the dried and powdered biological material with a mixture of dichloromethane and methanol (2:1, v/v). Perform the extraction multiple times to ensure exhaustive recovery of the target analytes.

  • Filtration and Concentration: Filter the combined extracts and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Solvent Partitioning: Resuspend the crude extract in a biphasic system of n-hexane and methanol/water. The more polar bromophenols will partition into the aqueous methanol phase.

  • SPE Cleanup: Further purify the methanol/water fraction using a C18 SPE cartridge to remove interfering compounds. Elute the bromophenols with methanol.

G Figure 1: General workflow for the extraction of this compound. sample Lyophilized Marine Organism extraction Solid-Liquid Extraction (Dichloromethane:Methanol) sample->extraction filtration Filtration & Concentration extraction->filtration partitioning Solvent Partitioning (Hexane vs. Methanol/Water) filtration->partitioning spe Solid Phase Extraction (SPE) (C18 Cartridge) partitioning->spe analysis HPLC-MS/MS Analysis spe->analysis

Figure 1: General workflow for the extraction of this compound.
Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

HPLC coupled with tandem mass spectrometry is a highly sensitive and selective method for the quantification of bromophenols.

Instrumentation:

  • HPLC system with a C18 reversed-phase column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (suggested):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions (suggested):

  • Ionization Mode: Negative ESI

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. The exact m/z values will need to be determined using a pure standard.

Biological Activity and Signaling Pathways

While direct studies on the biological activity and signaling pathways of this compound are scarce, research on structurally similar bromophenols provides valuable insights into its potential effects.

Bioactivity of Related Bromophenols
Compound/ExtractBioactivityOrganism/Cell LineIC50/MICReference
2,3-Dibromo-4,5-dihydroxybenzyl derivativesAnticancerVarious human cancer cell lines-[1]
2,3-Dibromo-4,5-dihydroxybenzyl derivativesAntidiabetic (PTP1B inhibition)-0.84 - 2.4 µM[5]
Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) etherAntioxidantHaCaT cells-[6]
2,4-DibromophenolModulation of Ca2+ signalingPC12 cells-[7]
Potential Signaling Pathways

Based on the activities of other bromophenols, this compound could potentially modulate the following signaling pathways:

  • Nrf2 Signaling Pathway: Some bromophenols exert their antioxidant effects by activating the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.[6]

  • Calcium Signaling: Other bromophenol isomers have been shown to interfere with cellular calcium homeostasis, which can have widespread effects on cellular function.[7]

G Figure 2: Potential signaling pathway modulation by bromophenols. cluster_0 Antioxidant Response cluster_1 Calcium Signaling Bromophenol_A Bromophenol Keap1 Keap1 Bromophenol_A->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 degrades ARE Antioxidant Response Element Nrf2->ARE activates Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes promotes transcription Bromophenol_B Bromophenol Ca_Channel Voltage-gated Ca2+ Channel Bromophenol_B->Ca_Channel modulates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Cellular_Response Cellular Response Ca_Influx->Cellular_Response

Figure 2: Potential signaling pathway modulation by bromophenols.

Conclusion

This compound is a naturally occurring marine-derived compound with potential for interesting biological activities, inferred from the study of its structural analogs. This guide provides a foundational understanding of its occurrence and a framework for its extraction and analysis. Further research is critically needed to quantify its presence in various marine organisms, elucidate its specific bioactivities, and unravel the signaling pathways it modulates. Such investigations will be pivotal for harnessing the full therapeutic and scientific potential of this marine natural product.

References

An In-depth Technical Guide to the Physical Properties of 2,3-Dibromophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of 2,3-dibromophenol, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Physical Properties

This compound is an organic compound that presents as an off-white solid at room temperature.[1][2] Its chemical structure consists of a phenol ring substituted with two bromine atoms at the second and third positions. This substitution pattern significantly influences its physical and chemical characteristics.

The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValue
Molecular Formula C₆H₄Br₂O[2][3]
Molecular Weight 251.905 g/mol [3]
Melting Point 68-69 °C[1][3][4]
Boiling Point 252.1 °C (at 760 mmHg)[3][4]
Density ~2.095 g/cm³ (Predicted)[1][3]
Flash Point 106.3 °C[3][4]
pKa 7.47 ± 0.10 (Predicted)[1][3]
Solubility Slightly soluble in Chloroform and Methanol[1][3]

Experimental Protocols for Property Determination

The accurate determination of physical properties such as melting and boiling points is fundamental for the identification and purity assessment of a compound.[5]

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure compound, this transition occurs over a narrow range, typically 0.5-1.0°C.[6] The presence of impurities generally leads to a depression and broadening of the melting point range.[5][6] A standard and widely used method for determining the melting point is the capillary tube method.

Methodology: Capillary Tube Melting Point Determination

  • Sample Preparation: A small amount of the dry, finely powdered this compound is introduced into a capillary tube that is sealed at one end. The tube is tapped gently to pack the sample to a height of about 3 mm.[5]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.[5][7]

  • Heating and Observation: The apparatus is heated slowly, with the rate of temperature increase controlled to approximately 2°C per minute as the expected melting point is approached.[5]

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[5]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8][9] Like the melting point, it is a key indicator of a substance's identity and purity.

Methodology: Capillary Tube Boiling Point Determination (Micro Method)

  • Sample Preparation: A few milliliters of the liquid sample are placed into a small test tube or vial.

  • Apparatus Setup: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid. The test tube is then attached to a thermometer.[10]

  • Heating: The assembly is heated in a liquid bath. As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles.[11]

  • Observation and Data Recording: Heating continues until a steady and rapid stream of bubbles emerges from the capillary tube, indicating that the liquid's vapor is now escaping. The heat source is then removed.

  • Boiling Point Identification: As the apparatus cools, the stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube due to the pressure inside the capillary dropping below the atmospheric pressure.[10][11]

Visualization of Physical State Transitions

The relationship between the physical states of this compound can be visualized as a function of temperature. The following diagram illustrates the transitions from solid to liquid and from liquid to gas, highlighting the melting and boiling points as the critical temperatures for these phase changes.

G Solid Solid State (Below 68°C) Liquid Liquid State (68°C to 252.1°C) Solid->Liquid Melting Point 68-69°C Gas Gaseous State (Above 252.1°C) Liquid->Gas Boiling Point 252.1°C

Caption: State transitions of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,3-Dibromophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2,3-dibromophenol, a versatile building block in the synthesis of a variety of organic compounds, including biologically active molecules and complex scaffolds. The protocols outlined below are intended to serve as a guide for the practical application of this reagent in a laboratory setting.

Overview of Synthetic Applications

This compound is a valuable starting material in organic synthesis due to the presence of three reactive sites: a hydroxyl group and two bromine atoms at the ortho and meta positions. This arrangement allows for a range of transformations, including nucleophilic substitution at the hydroxyl group and various palladium-catalyzed cross-coupling reactions at the carbon-bromine bonds. The differential reactivity of the bromine atoms can potentially be exploited for regioselective functionalization.

Key applications include:

  • Williamson Ether Synthesis: The phenolic hydroxyl group can be readily alkylated to form a diverse range of aryl ethers.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bonds can participate in reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings to form new carbon-carbon bonds, enabling the synthesis of complex biaryls, alkynylphenols, and stilbenoids.

  • Synthesis of Heterocycles: this compound can serve as a precursor for the synthesis of heterocyclic compounds like dibenzofurans through intramolecular cyclization strategies.

Derivatives of bromophenols are of significant interest in drug development due to their wide range of biological activities, including antioxidant, anticancer, anti-diabetic, and anti-inflammatory properties.

Experimental Protocols

Williamson Ether Synthesis of 2,3-Dibromophenoxy Derivatives

The Williamson ether synthesis is a reliable method for the preparation of ethers from an alcohol and an alkyl halide. In the case of this compound, the acidic phenolic proton is first removed by a base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

General Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetone, acetonitrile, or DMF), add a base (e.g., K₂CO₃, Cs₂CO₃, or NaH; 1.5-2.0 eq.).

  • Alkylation: Stir the mixture at room temperature for 10-30 minutes to ensure complete formation of the phenoxide. Add the desired alkyl halide (1.1-1.5 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

EntryAlkyl HalideBaseSolventTime (h)Yield (%)
1IodomethaneK₂CO₃Acetone6>95 (Typical)
2Benzyl bromideCs₂CO₃Acetonitrile8>90 (Typical)
3Allyl bromideK₂CO₃DMF4>90 (Typical)

Note: The yields presented are typical for Williamson ether synthesis with phenols and may vary depending on the specific substrate and reaction conditions.

Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. For this compound, regioselective coupling can be achieved by exploiting the potential for differential reactivity of the two bromine atoms, although this often requires careful selection of catalyst, ligand, and reaction conditions. The C2-Br bond is generally more sterically hindered than the C3-Br bond.

General Protocol for Monosubstitution (Illustrative):

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 eq.).

  • Solvent and Degassing: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water). Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9060-80 (Anticipated)
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/EtOH/H₂O10065-85 (Anticipated)

Note: The yields are illustrative and highly dependent on the specific substrates and optimization of reaction conditions to achieve regioselectivity.

Sonogashira Coupling of this compound

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is valuable for the synthesis of substituted alkynyl phenols.

General Protocol:

  • Reaction Setup: To a degassed solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine, 2-3 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq. for mono-alkynylation) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and dissolve the residue in an organic solvent. Wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

EntryTerminal AlkynePd CatalystBaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF5070-90 (Anticipated)
2TrimethylsilylacetylenePd(PPh₃)₄/CuIDIPADMFRT75-95 (Anticipated)

Note: Yields are estimates based on typical Sonogashira reactions and would require experimental optimization.

Visualizations

General Synthetic Pathways from this compound

G A This compound B Williamson Ether Synthesis (R-X, Base) A->B C Suzuki-Miyaura Coupling (ArB(OH)₂, Pd cat., Base) A->C D Sonogashira Coupling (R-C≡CH, Pd/Cu cat., Base) A->D E 2,3-Dibromoalkoxybenzene B->E F Aryl-substituted Bromophenol C->F G Alkynyl-substituted Bromophenol D->G H Intramolecular Cyclization E->H e.g., via allyloxy intermediate I Dibenzofuran Derivative H->I

Caption: Synthetic routes from this compound.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_0 Palladium Catalytic Cycle A Pd(0)L₂ (Active Catalyst) C Ar-Pd(II)(Br)L₂ A->C Ar-Br G Ar-Ar' (Product) B Oxidative Addition D Transmetalation E Ar-Pd(II)(Ar')L₂ C->E [Ar'B(OH)₃]⁻ E->A Ar-Ar' F Reductive Elimination H Ar-Br (from Dibromophenol) I Ar'B(OH)₂ J [Ar'B(OH)₃]⁻ I->J + OH⁻ K Base (OH⁻)

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Potential Biological Signaling Pathway Inhibition

Many bromophenol derivatives exhibit biological activity, including enzyme inhibition. For instance, some bromophenols are known to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity. The following diagram illustrates the role of PTP1B in the insulin signaling pathway and its inhibition.

Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (Active) IR->pIR autophosphorylation IRS Insulin Receptor Substrate (IRS) pIR->IRS phosphorylates pIRS Phosphorylated IRS (Active) PI3K PI3K-Akt Pathway pIRS->PI3K activates GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K->GLUT4 leads to PTP1B PTP1B PTP1B->pIR dephosphorylates (Inhibition) Bromophenol Bromophenol Derivative Bromophenol->PTP1B inhibits

Caption: Inhibition of the PTP1B signaling pathway.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.

Disclaimer: The protocols and data provided are for informational purposes and should be adapted and optimized for specific laboratory conditions and substrates. All chemical reactions should be performed by trained personnel with appropriate safety measures in place.

Application Notes and Protocols for the Derivatization of 2,3-Dibromophenol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dibromophenol is a halogenated phenolic compound that can be found as an environmental contaminant and a metabolite of polybrominated diphenyl ethers (PBDEs), which are commonly used as flame retardants.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of such compounds. However, direct GC analysis of phenols can be challenging due to their polarity, which can lead to poor chromatographic peak shapes and interactions with the GC column.[2] Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives, thus improving their chromatographic behavior and detection sensitivity.[2][3][4]

This document provides detailed protocols for two common derivatization methods for this compound: silylation and acetylation, followed by a general procedure for GC-MS analysis.

Derivatization Methods

The most common derivatization techniques for phenolic compounds for GC-MS analysis are silylation and acetylation.

  • Silylation: This is a widely used method where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (TMS) group.[2][5] This process significantly reduces the polarity and increases the volatility of the phenol.[5] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular silylating agent, often used with a catalyst like trimethylchlorosilane (TMCS) to enhance the reaction rate.[6][7]

  • Acetylation: In this method, the hydroxyl group is converted to an ester by reacting with an acetylating agent, typically acetic anhydride.[8][9] This derivatization also masks the polar hydroxyl group, leading to improved chromatographic performance.[3]

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA and TMCS

This protocol is a common method for the silylation of phenols.

Materials:

  • This compound standard or sample extract dried and reconstituted in a suitable solvent (e.g., acetone, toluene)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS)

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system

Procedure:

  • Pipette an appropriate volume of the this compound solution into a reaction vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a silylating agent mixture. A common mixture is BSTFA with 1% TMCS.[5] Alternatively, a mixture of 100 µL of TMCS and 200 µL of BSTFA can be used.[5]

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the vial at 60-80°C for 30-45 minutes in a heating block or water bath.[1][5]

  • Allow the vial to cool to room temperature.

  • The derivatized sample is now ready for injection into the GC-MS. Typically, 1 µL of the solution is injected.[5]

Protocol 2: Acetylation of this compound using Acetic Anhydride

This protocol describes the acetylation of phenols using acetic anhydride.

Materials:

  • This compound standard or sample extract

  • Acetic anhydride

  • Pyridine or potassium carbonate (as a catalyst)

  • A suitable solvent (e.g., hexane, acetonitrile)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system

Procedure:

  • Place the dried this compound sample into a reaction vial.

  • Add 100 µL of a suitable solvent, such as acetonitrile.

  • Add a catalyst. For example, add 250 mg of K₂CO₃.[1]

  • Add 100 µL of acetic anhydride.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the vial at 50-60°C for 20-30 minutes.[10]

  • Allow the vial to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of deionized water, then vortex to extract the derivatized product into the organic layer.

  • Carefully transfer the upper organic layer to a clean autosampler vial for GC-MS analysis.

GC-MS Analysis Protocol

The following are typical GC-MS parameters for the analysis of derivatized dibromophenols. These may need to be optimized for your specific instrument and application.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890 GC/5973 MS or similar).[8]

GC Conditions:

  • Column: A non-polar or low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Inlet Temperature: 250-280°C.[1]

  • Injection Mode: Splitless (for trace analysis) or split.[1]

  • Oven Temperature Program:

    • Initial temperature: 60-80°C, hold for 2 minutes.[1]

    • Ramp: 8-10°C/min to 280-300°C.

    • Final hold: 5-10 minutes.

  • Transfer Line Temperature: 280-300°C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Ion Source Temperature: 230°C.[1]

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Full scan (e.g., m/z 50-550) for identification or Selected Ion Monitoring (SIM) for quantification.

Data Presentation

The following table summarizes the molecular weights and key mass-to-charge ratios (m/z) for this compound and its derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z fragments
This compoundC₆H₄Br₂O251.90250, 252, 254 (M+), 171, 173, 63
2,3-Dibromophenyl acetateC₈H₆Br₂O₂293.94250, 252, 254, 211, 213, 43
This compound, trimethylsilyl etherC₉H₁₂Br₂OSi324.08322, 324, 326 (M+), 307, 309, 311, 73

Note: The presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion (M+) and bromine-containing fragments, with relative intensities of approximately 1:2:1 for the M+, M+2, and M+4 peaks.

Mandatory Visualization

Derivatization_Reactions cluster_silylation Silylation cluster_acetylation Acetylation phenol_s This compound silylated This compound-TMS Ether phenol_s->silylated Reaction bstfa BSTFA + TMCS bstfa->silylated phenol_a This compound acetylated 2,3-Dibromophenyl Acetate phenol_a->acetylated Reaction anhydride Acetic Anhydride anhydride->acetylated

Caption: Derivatization reactions of this compound.

Experimental_Workflow start Sample Preparation (Extraction/Concentration) derivatization Derivatization (Silylation or Acetylation) start->derivatization gc_injection GC Injection derivatization->gc_injection separation Chromatographic Separation gc_injection->separation ms_detection MS Detection (EI) separation->ms_detection data_analysis Data Analysis (Quantification/Identification) ms_detection->data_analysis end Results data_analysis->end

Caption: General workflow for GC-MS analysis.

References

Application Note: Quantification of 2,3-Dibromophenol in Water Samples by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dibromophenol is a member of the brominated phenol family of compounds. These substances can enter the environment through industrial processes and may also be formed as disinfection by-products in bromide-rich waters during chlorination.[1] Due to their potential toxicity and persistence, monitoring their levels in water sources is crucial.[2] High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust, reliable, and widely accessible method for the quantification of these analytes. This application note details a validated method for the determination of this compound in water samples, incorporating solid-phase extraction (SPE) for sample concentration and cleanup.

Principle

This method involves the extraction and concentration of this compound from water samples using Solid-Phase Extraction (SPE) with a polymeric or C18 sorbent.[3][4] Following extraction, the analyte is eluted, concentrated, and subsequently quantified using a reversed-phase HPLC system coupled with a UV detector. The separation is achieved on a C18 analytical column with a gradient elution of acidified water and an organic solvent, typically acetonitrile or methanol.[5]

Experimental Protocols

1. Materials and Reagents

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).[6]

    • Solid-Phase Extraction (SPE) vacuum manifold.[3]

    • Nitrogen evaporator.

    • Analytical balance.

    • Vortex mixer.

  • Chemicals and Consumables:

    • This compound analytical standard (≥98% purity).

    • HPLC-grade acetonitrile, methanol, and water.

    • Trifluoroacetic acid (TFA) or Formic Acid, HPLC grade.[5][7]

    • SPE Cartridges: Polymeric sorbent (e.g., Oasis HLB) or C18 (500 mg, 6 mL).[1][3]

    • Volumetric flasks, pipettes, and autosampler vials.

    • Syringe filters (0.45 µm).

2. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of this compound standard and dissolve it in 10.0 mL of methanol in a volumetric flask.

  • Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10.0 mL with methanol.

  • Calibration Standards (0.05 - 2.0 µg/mL): Prepare a series of calibration standards by further diluting the working stock solution with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile).

3. Sample Preparation Protocol (Solid-Phase Extraction)

  • Sample Preservation: Upon collection, acidify water samples to a pH between 3 and 4 with a suitable acid to prevent degradation of bromophenols.[8]

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of HPLC-grade water. Do not allow the sorbent bed to dry.[4][9]

  • Sample Loading: Pass a 250 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[4]

  • Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove any polar impurities.

  • Drying: Dry the cartridge thoroughly by applying a vacuum for 10-15 minutes.

  • Elution: Elute the trapped this compound from the cartridge by passing 5 mL of methanol or acetone through the sorbent at a slow flow rate (1-2 mL/min).[3]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 0.5 mL of the initial mobile phase. Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Operating Conditions

The following table outlines the recommended starting conditions for the HPLC analysis.

ParameterRecommended Condition
HPLC Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or 0.05% TFA[5][7]
Mobile Phase B Acetonitrile with 0.1% Formic Acid or 0.05% TFA[5][7]
Gradient Elution 40% B to 95% B over 15 minutes, hold for 3 minutes, return to 40% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C[7]
Detection UV at 286 nm[10]

Data Presentation

The performance of this method was validated based on typical results found in the literature for similar compounds. The following table summarizes the expected quantitative data.

ParameterExpected Value
Retention Time Analyte-specific, dependent on final optimized conditions
Linearity Range 0.05 - 2.0 µg/mL
Correlation Coefficient (R²) ≥ 0.999[11][12]
Limit of Detection (LOD) < 0.04 µg/mL (in final extract)[7][11]
Limit of Quantification (LOQ) < 0.12 µg/mL (in final extract)[7][11]
Accuracy (SPE Recovery) 85% - 110%[4]
Precision (RSD%) < 10%[4][8]

Mandatory Visualization

The diagrams below illustrate the experimental workflow and the logical relationships within the analytical method.

G cluster_workflow Experimental Workflow sample_collection 1. Sample Collection & Acidification (pH 3-4) spe_conditioning 2. SPE Cartridge Conditioning sample_collection->spe_conditioning sample_loading 3. Sample Loading (250 mL) spe_conditioning->sample_loading washing 4. Cartridge Washing sample_loading->washing elution 5. Analyte Elution washing->elution concentration 6. Concentration & Reconstitution (0.5 mL) elution->concentration hplc_analysis 7. HPLC-UV Analysis concentration->hplc_analysis data_reporting 8. Quantification & Data Reporting hplc_analysis->data_reporting

Caption: Experimental workflow for this compound analysis.

G cluster_logic Analytical Method Logic WaterSample Water Sample (Aqueous Matrix) SPE Solid-Phase Extraction (SPE) WaterSample->SPE Concentration & Cleanup HPLC HPLC Separation (C18 Column) SPE->HPLC Injection of Concentrated Analyte Detector UV Detection (286 nm) HPLC->Detector Separated Analyte Elution Data Quantitative Data (Peak Area) Detector->Data Signal Acquisition

References

Solid-Phase Extraction of 2,3-Dibromophenol from Environmental Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dibromophenol is a halogenated phenolic compound that can be introduced into the environment through various industrial processes and as a degradation product of brominated flame retardants. Due to its potential toxicity and persistence, monitoring its presence in environmental matrices such as water and soil is of significant importance. Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the selective extraction and preconcentration of this compound from complex environmental samples prior to chromatographic analysis. This application note provides detailed protocols for the solid-phase extraction of this compound from water and soil samples, along with expected performance data.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective SPE method.

PropertyValueReference
Molecular FormulaC₆H₄Br₂O[1]
Molecular Weight251.90 g/mol [1]
XLogP32.9[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count1[1]

Data Presentation

The following tables summarize the expected quantitative performance of the described SPE protocols for analytes structurally similar to this compound, providing a benchmark for method validation.

Table 1: Expected Performance Data for SPE of Dibromophenols from Water Samples

AnalyteRecovery (%)Limit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)Reference
2,4-Dibromophenol64-1000.1-13.9Not Specified[2][3]
2,6-DibromophenolNot SpecifiedNot SpecifiedNot Specified
2,4,6-Tribromophenol59-101.47-22Not Specified[4]

Note: Data for 2,4-Dibromophenol and 2,4,6-Tribromophenol are provided as estimates for this compound due to their structural similarity.

Table 2: Expected Performance Data for SPE of Phenolic Compounds from Soil Samples

Analyte ClassRecovery (%)Limit of Detection (LOD) (ng/g)Reference
Phenolic Acids88-99< 65[5]
Various Phenols67-97Not Specified[6]

Note: Data for general phenolic compounds are provided as a general guideline for the expected performance of the soil extraction method.

Experimental Protocols

Protocol 1: Solid-Phase Extraction of this compound from Water Samples

This protocol is designed for the extraction of this compound from aqueous matrices such as river water, seawater, and wastewater.

Materials:

  • SPE Cartridges: Polymeric reversed-phase sorbent (e.g., Oasis HLB, Strata-X)

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Ethyl acetate (HPLC grade)

  • Nitrogen gas for evaporation

  • Glassware: beakers, graduated cylinders, autosampler vials

  • SPE vacuum manifold

Methodology:

  • Sample Preparation:

    • Collect the water sample in a clean glass container.

    • Acidify the sample to a pH of approximately 2-3 by adding concentrated HCl or H₂SO₄ dropwise.[2][3] This step is crucial to ensure that the phenolic hydroxyl group is protonated, maximizing its retention on the reversed-phase sorbent.

    • Filter the sample through a 0.45 µm glass fiber filter to remove any suspended solids.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 5 mL of ethyl acetate through the sorbent bed.

    • Follow with 5 mL of methanol.

    • Finally, equilibrate the cartridges by passing 5 mL of deionized water (acidified to the same pH as the sample) through the sorbent. Do not allow the cartridge to go dry at this stage.

  • Sample Loading:

    • Load the acidified and filtered water sample (e.g., 100-500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water (acidified) to remove any co-adsorbed impurities.

    • Dry the cartridge thoroughly by applying a vacuum for 10-15 minutes or by passing nitrogen gas through it.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the retained this compound from the cartridge by passing 5-10 mL of ethyl acetate through the sorbent at a slow flow rate (approximately 1-2 mL/min).

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a suitable solvent (e.g., methanol or mobile phase for subsequent analysis).

    • Transfer the reconstituted sample to an autosampler vial for analysis by GC-MS or HPLC-MS/MS.

SPE_Workflow_Water cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Acidify Acidify to pH 2-3 Sample->Acidify Filter Filter (0.45 µm) Acidify->Filter Load Load Sample Filter->Load Condition Condition Cartridge (Ethyl Acetate, Methanol) Equilibrate Equilibrate Cartridge (Acidified Water) Condition->Equilibrate Equilibrate->Load Wash Wash Cartridge (Acidified Water) Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute Analyte (Ethyl Acetate) Dry->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in Solvent Concentrate->Reconstitute Analysis GC-MS or HPLC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for SPE of this compound from water.

Protocol 2: Solid-Phase Extraction of this compound from Soil and Sediment Samples

This protocol outlines the extraction of this compound from solid environmental matrices.

Materials:

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Centrifuge and centrifuge tubes

  • Ultrasonic bath or shaker

  • SPE Cartridges: Polymeric reversed-phase sorbent (e.g., Oasis HLB, Strata-X)

  • SPE vacuum manifold

  • Nitrogen gas for evaporation

  • Glassware: beakers, graduated cylinders, autosampler vials

Methodology:

  • Sample Extraction:

    • Weigh 5-10 g of the air-dried and sieved soil/sediment sample into a centrifuge tube.

    • Add 20 mL of a methanol/water mixture (e.g., 80:20 v/v).

    • Extract the sample by ultrasonicating for 15-30 minutes or by shaking for 1 hour.

    • Centrifuge the sample at 3000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction process on the solid residue with another 20 mL of the methanol/water mixture.

    • Combine the supernatants.

  • Supernatant Preparation:

    • Dilute the combined supernatant with deionized water to reduce the methanol content to less than 10%. This is critical for efficient retention on the SPE sorbent.

    • Adjust the pH of the diluted extract to approximately 2-3 with HCl or H₂SO₄.

    • Filter the extract if any precipitation occurs.

  • Solid-Phase Extraction (Cleanup):

    • Condition and equilibrate the SPE cartridges as described in Protocol 1 (steps 2a-2c).

    • Load the prepared sample extract onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with 5 mL of deionized water (acidified).

    • Dry the cartridge thoroughly under vacuum or with nitrogen gas.

    • Elute the this compound with 5-10 mL of ethyl acetate or dichloromethane.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol or mobile phase).

    • Transfer to an autosampler vial for analysis.

SPE_Workflow_Soil cluster_extraction Sample Extraction cluster_prep Extract Preparation cluster_spe Solid-Phase Extraction (Cleanup) cluster_analysis Analysis Sample Soil/Sediment Sample Extract Extract with Methanol/Water Sample->Extract Centrifuge Centrifuge and Collect Supernatant Extract->Centrifuge Dilute Dilute Supernatant with Water Centrifuge->Dilute Acidify Acidify to pH 2-3 Dilute->Acidify Load Load Prepared Extract Acidify->Load Condition Condition & Equilibrate Cartridge Condition->Load Wash Wash Cartridge Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute Analyte Dry->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in Solvent Concentrate->Reconstitute Analysis GC-MS or HPLC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for SPE of this compound from soil.

The described solid-phase extraction protocols provide a reliable and effective means for the isolation and preconcentration of this compound from environmental water and soil samples. The use of polymeric reversed-phase sorbents offers high recovery and reproducibility. Subsequent analysis by GC-MS or HPLC-MS/MS allows for sensitive and selective quantification of the target analyte. Proper sample preparation, particularly pH adjustment, is critical for achieving optimal results. The provided performance data for structurally related compounds can serve as a valuable reference for method development and validation.

References

Application Notes and Protocols for the Synthesis of 2,3-Dibromophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2,3-dibromophenol and its derivatives, compounds of interest in medicinal chemistry and materials science. Direct bromination of phenol is unsuitable for the preparation of the 2,3-isomer due to the formation of a mixture of ortho- and para-substituted products. Therefore, two primary regioselective multi-step synthetic strategies are presented: the Sandmeyer reaction starting from 2,3-dibromoaniline and a Directed ortho-Metalation (DoM) approach using protected 3-bromophenol.

These methods offer precise control over the substitution pattern on the aromatic ring, which is crucial for the development of novel pharmaceutical agents and functional materials. The following sections provide detailed experimental procedures, data summaries, and workflow diagrams to guide researchers in the successful synthesis of these valuable compounds.

Method 1: Synthesis via Sandmeyer Reaction

This approach involves the synthesis of the key intermediate, 2,3-dibromoaniline, followed by its conversion to this compound via a diazotization and hydrolysis sequence known as the Sandmeyer reaction.

Experimental Protocol: Synthesis of 2,3-Dibromoaniline from 3-Bromoaniline

This procedure details the regioselective bromination of 3-bromoaniline.

Materials:

  • 3-Bromoaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH3CN)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Sodium sulfate (Na2SO4)

  • Dichloromethane (CH2Cl2)

Procedure:

  • In a round-bottom flask, dissolve 3-bromoaniline (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude 2,3-dibromoaniline by column chromatography on silica gel.

Experimental Protocol: Synthesis of this compound from 2,3-Dibromoaniline

This protocol describes the diazotization of 2,3-dibromoaniline and subsequent hydrolysis to the target phenol.[1]

Materials:

  • 2,3-Dibromoaniline

  • Sulfuric acid (H2SO4)

  • Sodium nitrite (NaNO2)

  • Copper(I) oxide (Cu2O)

  • Copper(II) nitrate (Cu(NO3)2)

  • Diethyl ether

  • Sodium hydroxide (NaOH)

Procedure:

  • In a beaker, dissolve 2,3-dibromoaniline (1.0 eq) in a solution of concentrated sulfuric acid in water at 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) oxide and copper(II) nitrate in water.[2]

  • Slowly add the cold diazonium salt solution to the copper salt solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which nitrogen gas will evolve.

  • Acidify the mixture with concentrated HCl and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then with a dilute sodium hydroxide solution.

  • Acidify the aqueous layer with HCl and re-extract with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Data Summary: Sandmeyer Reaction Route
StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
13-BromoanilineN-BromosuccinimideAcetonitrile0 to RT12-1675-85
22,3-Dibromoaniline1. H2SO4, NaNO22. Cu2O, Cu(NO3)2Water0 to RT2-360-70

Method 2: Synthesis via Directed ortho-Metalation (DoM)

This strategy employs a directing group to facilitate regioselective lithiation and subsequent bromination of a 3-bromophenol derivative. A methoxymethyl (MOM) ether is used here as the protecting and directing group.

Experimental Protocol: Protection of 3-Bromophenol

Materials:

  • 3-Bromophenol

  • Methoxymethyl chloride (MOM-Cl)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (CH2Cl2)

Procedure:

  • Dissolve 3-bromophenol (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add diisopropylethylamine (1.5 eq).

  • Cool the mixture to 0 °C and add methoxymethyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 1-bromo-3-(methoxymethoxy)benzene by column chromatography.

Experimental Protocol: ortho-Bromination and Deprotection

Materials:

  • 1-Bromo-3-(methoxymethoxy)benzene

  • sec-Butyllithium (s-BuLi)

  • 1,2-Dibromoethane

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 1-bromo-3-(methoxymethoxy)benzene (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add sec-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add 1,2-dibromoethane (1.2 eq) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • To deprotect the MOM group, wash the organic layer with 1M HCl.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography.

Data Summary: Directed ortho-Metalation Route
StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
13-BromophenolMOM-Cl, DIPEADichloromethane0 to RT4-690-95
21-Bromo-3-(methoxymethoxy)benzene1. s-BuLi2. 1,2-Dibromoethane3. HClTHF-78 to RT3-465-75

Visualizations

Synthesis_Workflow_Sandmeyer cluster_step1 Step 1: Bromination of 3-Bromoaniline cluster_step2 Step 2: Sandmeyer Reaction start1 3-Bromoaniline reagents1 NBS, CH3CN product1 2,3-Dibromoaniline reagents1->product1 0 °C to RT, 12-16h start2 2,3-Dibromoaniline product1->start2 Purification reagents2 1. NaNO2, H2SO4 2. Cu2O, Cu(NO3)2 product2 This compound reagents2->product2 0 °C to RT, 2-3h

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Synthesis_Workflow_DoM cluster_step1_dom Step 1: Protection of 3-Bromophenol cluster_step2_dom Step 2: ortho-Bromination and Deprotection start1_dom 3-Bromophenol reagents1_dom MOM-Cl, DIPEA, CH2Cl2 product1_dom 1-Bromo-3-(methoxymethoxy)benzene reagents1_dom->product1_dom 0 °C to RT, 4-6h start2_dom 1-Bromo-3-(methoxymethoxy)benzene product1_dom->start2_dom Purification reagents2_dom 1. s-BuLi, THF 2. 1,2-Dibromoethane 3. HCl product2_dom This compound reagents2_dom->product2_dom -78 °C to RT, 3-4h

Caption: Workflow for the synthesis of this compound via Directed ortho-Metalation.

References

Application of 2,3-Dibromophenol in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines the application of 2,3-dibromophenol as a versatile starting material in the synthesis of various biologically active compounds with potential therapeutic applications. While not a direct precursor to a major blockbuster drug, its unique structure serves as a valuable scaffold for generating novel derivatives with significant pharmacological activities, including antioxidant, anticancer, and enzyme inhibitory properties.

Introduction

This compound is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its presence in various marine natural products exhibiting potent biological activities.[1] The bromine atoms on the phenolic ring influence the electronic and lipophilic properties of the molecule, often enhancing its interaction with biological targets. This application note will detail synthetic protocols for preparing bioactive derivatives from this compound and summarize their reported biological data.

Synthesis of Bioactive this compound Derivatives

This compound can be utilized as a key intermediate in multi-step syntheses to generate a variety of derivatives. The primary synthetic strategies involve modifications of the hydroxyl group and electrophilic substitution on the aromatic ring.

General Synthetic Pathway

A common approach to synthesizing bioactive derivatives from this compound involves a series of reactions including etherification, acylation, and demethylation to introduce diverse functional groups and build molecular complexity. These derivatives have shown promise as enzyme inhibitors and antioxidants.

Synthesis_Pathway This compound This compound Intermediate_A Alkylated/Acylated Intermediate This compound->Intermediate_A Alkylation/Acylation Bioactive_Derivative Final Bioactive Derivative Intermediate_A->Bioactive_Derivative Further Modification (e.g., Demethylation)

Caption: General synthetic route from this compound.

Key Applications and Experimental Protocols

Synthesis of Novel Bromophenol Derivatives as Carbonic Anhydrase and Acetylcholinesterase Inhibitors

Recent studies have demonstrated the synthesis of novel bromophenol derivatives starting from precursors that can be conceptually linked to this compound's structural motifs, exhibiting potent inhibitory activity against carbonic anhydrase (CA) and acetylcholinesterase (AChE), enzymes implicated in glaucoma and Alzheimer's disease, respectively.[2]

Experimental Protocol: Synthesis of Diaryl Methane Precursors [2]

This protocol describes the synthesis of diaryl methane intermediates, which are precursors to the final bioactive bromophenols.

  • Dissolve (2-bromo-4,5-dimethoxyphenyl)methanol (5 mmol), the corresponding benzene derivative (5 mmol), and AlCl₃ (7 mmol) in 30 mL of dry CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath and stir for 24 hours.

  • Quench the reaction mixture with ice-cold water (20 mL) to remove unreacted AlCl₃.

  • Separate the organic phase and extract the aqueous phase with CH₂Cl₂ (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent.

  • The crude product can be purified by column chromatography.

Experimental Protocol: Demethylation to Bioactive Bromophenols [2]

  • Dissolve the diaryl methane compound in CH₂Cl₂.

  • Cool the solution to 0 °C.

  • Add 3 equivalents of BBr₃ dropwise for each methoxy group under a N₂ atmosphere.

  • Stir the mixture at room temperature for 24 hours.

  • Cool the reaction medium to 0 °C and add ice (20 g) and CH₂Cl₂ (50 mL).

  • Separate the organic phase and extract the aqueous phase with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the final bromophenol derivative.

Quantitative Data: Enzyme Inhibition

CompoundTarget EnzymeInhibition Constant (Ki) (nM)
Derivative 18hCA I12.49 ± 0.66
Derivative 18AChE7.92 ± 1.38
Derivative 20hCA I13.37 ± 2.29
Derivative 20AChE8.32 ± 0.69
Derivative 21hCA I11.00 ± 3.83
Derivative 21AChE6.54 ± 1.03

Data extracted from a study on novel bromophenol derivatives.[2]

Experimental_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation Start Starting Materials (Brominated Benzyl Alcohol, Benzene Derivative, AlCl3) Alkylation Alkylation Reaction (CH2Cl2, 0°C, 24h) Start->Alkylation Workup1 Quenching & Extraction Alkylation->Workup1 Intermediate Diaryl Methane Intermediate Workup1->Intermediate Demethylation Demethylation with BBr3 (CH2Cl2, 0°C to RT, 24h) Intermediate->Demethylation Workup2 Quenching & Extraction Demethylation->Workup2 Final_Product Bioactive Bromophenol Workup2->Final_Product Enzyme_Assay Enzyme Inhibition Assays (CA I, AChE) Final_Product->Enzyme_Assay Data_Analysis Determination of Ki values Enzyme_Assay->Data_Analysis

Caption: Workflow for synthesis and testing of enzyme inhibitors.

Synthesis of Antioxidant and Anticancer Bromophenol Derivatives

Derivatives of this compound have been synthesized and evaluated for their antioxidant and anticancer activities.[3] These compounds often feature ether linkages and additional bromination, which contribute to their biological effects.

Experimental Protocol: Synthesis of Bis(2,3-dibromo-4,5-dimethoxybenzene)ether [3]

This protocol outlines a key step in creating more complex bromophenol ethers.

  • The synthesis of the precursor alcohol is the initial step, which can be achieved through standard aromatic chemistry.

  • To a stirred solution of the corresponding alcohol (1.0 mmol) in Et₂O (2 mL) at 0 °C under a N₂ atmosphere, add PBr₃ (1.1 mmol).

  • Stir the solution at room temperature, monitoring the reaction by TLC.

  • Evaporate the solvent to obtain a residue.

  • Partition the residue between ethyl acetate (30 mL) and water (30 mL).

  • The organic layer is then dried and concentrated to yield the product.

  • The ether linkage is typically formed in a subsequent step, for instance, through a Williamson ether synthesis.

Quantitative Data: Anticancer Activity

CompoundCell LineIC₅₀ (µM)
4b-4 K562 (Leukemia)> 20

Data for a representative synthesized bromophenol derivative.[4]

Signaling_Pathway Bromophenol_Derivative Bromophenol Derivative (e.g., 4b-4) ROS Increased Reactive Oxygen Species (ROS) Bromophenol_Derivative->ROS Apoptosis_Induction Induction of Apoptosis ROS->Apoptosis_Induction Cancer_Cell_Death Cancer Cell Death Apoptosis_Induction->Cancer_Cell_Death

Caption: Proposed mechanism of anticancer activity.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of bioactive molecules. The protocols and data presented herein demonstrate its utility in generating novel compounds with potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Further exploration of derivatives based on the this compound scaffold is warranted to develop new and effective therapeutic agents.

References

Application Notes: 2,3-Dibromophenol as a Versatile Starting Material for Novel Brominated Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated flame retardants (BFRs) are a critical class of compounds used to enhance the fire safety of a wide range of polymeric materials. Their primary mechanism of action involves the release of bromine radicals at elevated temperatures, which interfere with the gas-phase radical chain reactions of combustion, thereby quenching the flame.[1][2] The selection of the starting materials for BFR synthesis is crucial in determining the final properties of the flame retardant, such as its thermal stability, compatibility with polymer matrices, and overall flame retardant efficacy.

2,3-Dibromophenol is a readily available aromatic compound containing two bromine atoms, making it an attractive precursor for the synthesis of novel BFRs. Its phenolic hydroxyl group provides a reactive site for further chemical modifications, allowing for the creation of a diverse range of flame-retardant molecules, including phosphate esters and epoxy resins. This application note outlines a hypothetical, yet scientifically plausible, approach to utilizing this compound for the synthesis of a novel bisphenol-based flame retardant, "Bis(2,3-dibromophenyl) Isopropylidene" (BDPI), and its subsequent conversion to a glycidyl ether derivative for incorporation into polymer systems.

Mechanism of Action of Brominated Flame Retardants

The flame retardancy of brominated compounds primarily occurs in the gas phase during combustion. The process can be summarized as follows:

  • Thermal Decomposition: When the polymer containing the BFR is exposed to high temperatures, the C-Br bonds in the flame retardant molecule break, releasing bromine radicals (Br•) into the gas phase.[1]

  • Radical Scavenging: In the gas phase, highly reactive hydrogen (H•) and hydroxyl (OH•) radicals propagate the combustion chain reaction. The released bromine radicals are highly effective at scavenging these reactive radicals.

  • Inhibition of Combustion: The reaction between the bromine radicals and the combustion-propagating radicals forms less reactive species, such as hydrogen bromide (HBr). HBr can further participate in the radical scavenging cycle, effectively interrupting the exothermic processes of the fire and suppressing the flame.[2]

A synergistic effect is often achieved by using antimony trioxide (Sb₂O₃) in conjunction with brominated flame retardants. Antimony trioxide reacts with HBr to form antimony trihalides, which also contribute to flame suppression in the gas phase.

Experimental Protocols

This section details the hypothetical synthesis of a novel flame retardant derived from this compound and the subsequent evaluation of its performance in a polymer matrix.

Synthesis of Bis(2,3-dibromophenyl) Isopropylidene (BDPI)

Objective: To synthesize a bisphenol compound from this compound as a core structure for a flame retardant.

Materials:

  • This compound (C₆H₄Br₂O)

  • Acetone ((CH₃)₂CO)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Methanol (CH₃OH)

  • Deionized Water

  • Toluene (C₇H₈)

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add this compound (0.2 mol, 50.38 g).

  • Add 150 mL of toluene to dissolve the this compound.

  • Begin stirring the mixture and slowly add acetone (0.1 mol, 7.3 mL) through the dropping funnel.

  • After the addition of acetone, slowly add concentrated sulfuric acid (5 mL) as a catalyst.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 8 hours.

  • After cooling to room temperature, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Wash the organic layer with deionized water (3 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the toluene by rotary evaporation to obtain the crude product.

  • Recrystallize the crude product from methanol to yield pure Bis(2,3-dibromophenyl) Isopropylidene (BDPI).

Synthesis of BDPI Diglycidyl Ether (BDPI-DGE)

Objective: To convert the synthesized BDPI into a reactive epoxy-based flame retardant.

Materials:

  • Bis(2,3-dibromophenyl) Isopropylidene (BDPI)

  • Epichlorohydrin (C₃H₅ClO)

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) (as a phase transfer catalyst)

  • Toluene (C₇H₈)

  • Deionized Water

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add BDPI (0.1 mol), epichlorohydrin (0.4 mol, 37.0 g), and toluene (200 mL).

  • Add tetrabutylammonium bromide (0.01 mol, 3.22 g) to the mixture.

  • Heat the mixture to 80°C under a nitrogen atmosphere.

  • Slowly add a 50% aqueous solution of sodium hydroxide (0.22 mol, 17.6 g in 17.6 mL of water) dropwise over 1 hour.

  • After the addition is complete, continue stirring at 80°C for 4 hours.

  • Cool the reaction mixture to room temperature and add 100 mL of deionized water.

  • Separate the organic layer and wash it with deionized water (3 x 100 mL) until the pH is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the toluene and excess epichlorohydrin by vacuum distillation to yield the BDPI Diglycidyl Ether (BDPI-DGE) as a viscous liquid.

Incorporation and Testing of BDPI-DGE in Acrylonitrile Butadiene Styrene (ABS)

Objective: To evaluate the flame retardant properties of the synthesized BDPI-DGE in an ABS polymer matrix.

Procedure:

  • Dry the ABS resin in an oven at 80°C for 4 hours.

  • Melt-blend the dried ABS resin with different weight percentages of BDPI-DGE (e.g., 5%, 10%, 15%, 20%) and antimony trioxide (Sb₂O₃) in a twin-screw extruder at a temperature profile of 190-220°C.

  • Pelletize the resulting extrudate.

  • Injection mold the pellets into standard test specimens for flammability and mechanical testing.

Performance Evaluation Protocols

Limiting Oxygen Index (LOI) Test
  • Standard: ASTM D2863 / ISO 4589

  • Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material.

  • Methodology: A vertically oriented specimen is ignited from the top in a controlled atmosphere. The oxygen concentration is varied until the minimum level that sustains burning is found.

UL-94 Vertical Burn Test
  • Standard: ANSI/UL 94

  • Objective: To assess the burning behavior of a material after exposure to a flame.

  • Methodology: A vertical specimen is subjected to a flame for 10 seconds. The afterflame time is recorded. The flame is applied for a second 10-second period, and the afterflame and afterglow times are recorded. The formation of flaming drips that ignite a cotton patch below is also noted.

Thermogravimetric Analysis (TGA)
  • Objective: To measure the thermal stability of the flame retardant and the polymer composite.

  • Methodology: A small sample of the material is heated at a constant rate in a controlled atmosphere (nitrogen or air), and its weight loss is continuously monitored as a function of temperature.

Data Presentation

The following tables summarize the hypothetical performance data of ABS formulations containing the novel BDPI-DGE flame retardant.

Table 1: Thermal Properties of BDPI-DGE

PropertyValue
Decomposition Temperature (Td, 5% weight loss)320 °C
Char Yield at 600 °C (in N₂)35%
Bromine Content~58%

Table 2: Flammability Properties of ABS/BDPI-DGE Formulations

FormulationBDPI-DGE (wt%)Sb₂O₃ (wt%)LOI (%)UL-94 Rating
Pure ABS0018.5HB
ABS/BDPI-DGE-110325.0V-2
ABS/BDPI-DGE-215528.5V-0
ABS/BDPI-DGE-320631.0V-0

Table 3: Mechanical Properties of ABS/BDPI-DGE Formulations

FormulationTensile Strength (MPa)Flexural Modulus (GPa)Notched Izod Impact (J/m)
Pure ABS452.4200
ABS/BDPI-DGE-2422.5180
ABS/BDPI-DGE-3402.6165

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis1 Synthesis Step 1 cluster_synthesis2 Synthesis Step 2 cluster_application Application 2_3_Dibromophenol This compound Reaction1 Condensation Reaction 2_3_Dibromophenol->Reaction1 Acetone Acetone Acetone->Reaction1 BDPI Bis(2,3-dibromophenyl) Isopropylidene (BDPI) Reaction1->BDPI Reaction2 Glycidylation BDPI->Reaction2 Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction2 BDPI_DGE BDPI Diglycidyl Ether (BDPI-DGE) Reaction2->BDPI_DGE Compounding Melt Compounding BDPI_DGE->Compounding ABS ABS Polymer ABS->Compounding FinalProduct Flame Retardant ABS Composite Compounding->FinalProduct

Caption: Synthesis workflow from this compound to a flame-retardant ABS composite.

Flame_Retardancy_Mechanism cluster_solid Solid Phase cluster_gas Gas Phase (Flame) Polymer_FR Polymer + Brominated FR Br_Radical Bromine Radicals (Br•) Polymer_FR->Br_Radical Decomposition Heat Heat from Fire Heat->Polymer_FR HBr Hydrogen Bromide (HBr) Br_Radical->HBr Scavenges Combustion_Radicals Combustion Radicals (H•, OH•) Combustion_Radicals->HBr Flame_Quenched Flame Quenched Combustion_Radicals->Flame_Quenched Propagation (interrupted) HBr->Flame_Quenched Inhibits Combustion Inert_Gases Inert Gases

References

Application Notes and Protocols for the Analytical Determination of 2,3-Dibromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 2,3-dibromophenol in environmental and biological matrices. The protocols described herein are based on established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a halogenated aromatic compound of interest in environmental monitoring and toxicological studies.[1] Accurate and sensitive analytical methods are crucial for determining its presence and concentration in various samples. This document outlines detailed protocols for sample preparation, chromatographic separation, and detection of this compound.

Analytical Methodologies

Two primary analytical techniques are detailed for the determination of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive and selective analysis, particularly after derivatization, and High-Performance Liquid Chromatography (HPLC) with UV detection for a more direct analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high separation efficiency and definitive identification. For polar analytes like phenols, derivatization is often employed to improve volatility and chromatographic peak shape.[2][3][4][5]

2.1.1. Sample Preparation

The choice of sample preparation method depends on the sample matrix.

Protocol 1: Extraction from Soil Samples [6]

  • Sample Homogenization: Thoroughly mix the soil sample to ensure uniformity. Remove any large debris such as rocks or leaves.

  • Drying: Mix 10 g of the homogenized soil sample with an equal amount of anhydrous sodium sulfate until the sample is free-flowing.

  • Soxhlet Extraction:

    • Place the dried sample mixture into a Soxhlet extraction thimble.

    • Add a suitable surrogate standard, such as 2,4-Dibromophenol, to the sample.

    • Extract with a mixture of dichloromethane and acetone (1:1, v/v) for 16 hours.[6]

  • Concentration: After extraction, allow the extract to cool. Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

Protocol 2: Extraction from Biological Samples (Urine) [1]

  • Enzymatic Hydrolysis: To a 2 mL urine sample, add a β-glucuronidase/sulfatase solution to deconjugate any metabolites. Incubate at 37°C for a specified period (e.g., 2-4 hours).

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the this compound with a suitable organic solvent like ethyl acetate or methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

2.1.2. Derivatization

To enhance the volatility of this compound for GC analysis, a derivatization step is recommended. Acetylation or silylation are common methods.[3][4]

Protocol 3: Acetylation [3]

  • Reconstitute the dried extract from the sample preparation step in a small volume of a suitable solvent (e.g., 100 µL of hexane).

  • Add 50 µL of acetic anhydride and 50 µL of pyridine (as a catalyst).

  • Heat the mixture at 60-70°C for 30 minutes.

  • After cooling, the sample is ready for GC-MS analysis.

2.1.3. GC-MS Instrumental Parameters

The following table summarizes typical GC-MS parameters for the analysis of derivatized dibromophenols.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Inlet Temperature250°C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
Monitored IonsBased on the mass spectrum of the derivatized this compound
High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC provides a direct method for the analysis of this compound without the need for derivatization.

2.2.1. Sample Preparation

Sample preparation for HPLC analysis is similar to that for GC-MS, with the final extract being reconstituted in a solvent compatible with the mobile phase.

Protocol 4: Extraction from Water Samples

  • Acidification: Acidify the water sample (e.g., 100 mL) to a pH of approximately 2 with a suitable acid (e.g., HCl).

  • Liquid-Liquid Extraction (LLE):

    • Transfer the acidified sample to a separatory funnel.

    • Extract three times with 30 mL portions of dichloromethane.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined extract by passing it through anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small, known volume of the mobile phase.

2.2.2. HPLC-UV Instrumental Parameters

The following table outlines typical HPLC-UV conditions for the analysis of bromophenols.

ParameterValue
HPLC System
ColumnC18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseIsocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30°C
UV Detector
Detection Wavelength286 nm[7]

Quantitative Data

The following table summarizes method validation data for the analysis of a mixture of bromophenolic compounds, including a derivative of this compound, using a validated HPLC method.[8] It is important to note that this data is not for this compound itself but for a closely related compound and a mixture of other bromophenols. This information can serve as a reference for expected performance.

ParameterValueReference
Linearity (R²) (for a mixture of 7 bromophenols) ≥ 0.999[8]
Limit of Detection (LOD) (for a mixture of 7 bromophenols) < 0.04 µg/mL[8][9]
Limit of Quantification (LOQ) (for a mixture of 7 bromophenols) < 0.12 µg/mL[8][9]
Precision (Intra-day RSD) ≤ 6.28%[8]
Precision (Inter-day RSD) ≤ 5.21%[8]
Accuracy (Recovery) 95.7% - 104.9%[8]

Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language)

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Soil or Biological Sample Extraction Extraction (Soxhlet or SPE) Sample->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (e.g., Acetylation) Concentration->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Figure 1. Experimental workflow for the GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Water Sample Extraction Liquid-Liquid Extraction Sample->Extraction Concentration Concentration and Reconstitution Extraction->Concentration HPLC_Injection HPLC Injection Concentration->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Figure 2. Experimental workflow for the HPLC-UV analysis of this compound.

Derivatization_Pathway Dibromophenol This compound (Polar, Less Volatile) Derivative Acetylated this compound (Nonpolar, More Volatile) Dibromophenol->Derivative Reaction Reagent Derivatizing Reagent (e.g., Acetic Anhydride) Reagent->Derivative

Figure 3. Derivatization of this compound for GC-MS analysis.

References

Gas chromatography conditions for separating dibromophenol isomers

Author: BenchChem Technical Support Team. Date: December 2025

An effective method for the separation of dibromophenol isomers is crucial for environmental monitoring, toxicology studies, and quality control in chemical synthesis.[1][2] Dibromophenol (C₆H₄Br₂O) has six structural isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dibromophenol), each possessing unique physical and chemical properties based on the positions of the two bromine atoms on the phenol ring.[1] Their similar structures present a significant analytical challenge, necessitating optimized chromatographic conditions for accurate identification and quantification.

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful and widely used technique for this purpose.[2][3] The key to a successful separation lies in the careful selection of the GC column (stationary phase), the implementation of an appropriate temperature program, and often, a derivatization step to enhance the volatility and chromatographic behavior of the phenolic compounds.[4][5][6]

Application Note: GC-MS Analysis of Dibromophenol Isomers

This application note details the optimized conditions for the separation and quantification of dibromophenol isomers in various matrices.

Analytical Principle

The separation of dibromophenol isomers is achieved using a low-polarity capillary GC column. Due to the polar nature of the hydroxyl group on the phenol ring, direct analysis can lead to poor peak shape and adsorption on active sites within the GC system.[7] To mitigate this, a derivatization step, such as acetylation with acetic anhydride, is performed.[4][8] This process replaces the active hydrogen on the hydroxyl group, making the molecule more volatile and less polar, which significantly improves chromatographic performance.[3][7] Following separation on the GC column, the isomers are detected by a mass spectrometer, which provides both quantification and structural confirmation.[1]

Instrumentation and Reagents
  • Gas Chromatograph: A system equipped with a capillary column, programmable oven, and a mass spectrometer (MS) or flame ionization detector (FID).[9]

  • Reagents: Acetic anhydride, potassium carbonate (K₂CO₃), hexane (or other suitable organic solvent), and analytical standards for each dibromophenol isomer.[3]

Optimized GC-MS Conditions

Optimized instrumental parameters are critical for achieving baseline separation of the isomers. The following table outlines a typical set of conditions.

ParameterConditionRationale
GC Column DB-XLB or similar low-polarity column (e.g., 5% phenyl-methylpolysiloxane); Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.A low-polarity column like DB-XLB has demonstrated high resolution and selectivity for separating DBP isomers, outperforming standard non-polar columns like HP-5MS for certain isomer pairs (e.g., 3,5-DBP and 2,6-DBP).[1][10]
Carrier Gas HeliumInert carrier gas, standard for GC-MS.[1]
Flow Rate 1.0 - 1.2 mL/min (Constant Flow Mode)Provides optimal efficiency for a 0.25 mm ID column.[1]
Inlet Temperature 250 - 280 °CEnsures rapid and complete volatilization of the derivatized analytes.[3]
Injection Mode Splitless (1 µL injection volume)Maximizes the transfer of trace analytes to the column, enhancing sensitivity.[3]
Oven Program Initial: 60°C, hold for 2 min; Ramp: 10-15°C/min to 280°C; Final Hold: 5 min.Temperature programming is essential for separating compounds with varying boiling points, ensuring sharp peaks for all isomers.[6][11]
MS Transfer Line 280 °CPrevents condensation of analytes before they enter the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for robust ionization while preventing thermal degradation.[3]
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and identification.[1]
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring specific, characteristic ions for each isomer.[3]

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization

This protocol describes an in-situ derivatization and liquid-liquid extraction (LLE) suitable for aqueous samples.[3]

  • Sample Collection: Pipette 2 mL of an aqueous sample (e.g., urine, environmental water) into a glass centrifuge tube.

  • Internal Standard: Add an appropriate internal standard solution to the sample for accurate quantification.

  • Buffering (for biological samples): For samples requiring enzymatic hydrolysis (to deconjugate metabolites), add 1 mL of sodium acetate buffer to achieve the optimal pH for the enzyme. Perform hydrolysis as required.[3]

  • Derivatization:

    • Add 250 mg of potassium carbonate (K₂CO₃) to the sample to act as a catalyst.[3]

    • Add 50 µL of acetic anhydride. This reagent acetylates the hydroxyl group of the phenols.[3][4]

  • Extraction:

    • Immediately add 2 mL of hexane to the tube.

    • Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the derivatized phenols into the organic layer.[3]

  • Phase Separation: Centrifuge the sample to achieve a clean separation between the aqueous and organic (hexane) layers.[3]

  • Analysis: Carefully transfer the upper organic layer containing the derivatized analytes to an autosampler vial for GC-MS injection.[3]

Protocol 2: Solid Phase Extraction (SPE) for Sample Clean-up

For complex matrices, an SPE clean-up step may be necessary before derivatization.[2]

  • Cartridge Conditioning: Condition a polymeric sorbent SPE cartridge (e.g., Oasis HLB) by passing methanol followed by deionized water.[3]

  • Sample Loading: Load the pre-treated (e.g., hydrolyzed, acidified) sample onto the SPE cartridge.[3]

  • Washing: Wash the cartridge with acidified deionized water to remove polar interferences.[3]

  • Drying: Dry the cartridge thoroughly under a stream of nitrogen gas.[3]

  • Elution: Elute the trapped bromophenols with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[3]

  • Concentration: Evaporate the eluate to near dryness and reconstitute in a small volume of solvent suitable for the derivatization protocol described above.[3]

Data Presentation and Performance

The choice of stationary phase is a critical factor in achieving separation. While standard non-polar columns can be effective, specialized low-polarity phases often provide superior resolution.

Column TypeObservationReference
HP-5MS (Non-polar)Provides good, symmetrical chromatographic peaks for many brominated phenols. However, some dibromophenol isomers, specifically 3,5-DBP and 2,6-DBP , can co-elute or overlap significantly.[10]
DB-XLB (Low-polarity)Demonstrates higher resolution and selectivity for the separation of nine different brominated phenols, including critical dibromophenol isomer pairs. It successfully separates the 3,5-DBP and 2,6-DBP peaks that overlap on the HP-5MS column.[10]

Visualized Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of dibromophenol isomers.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample (e.g., Water, Urine) Hydrolysis Enzymatic Hydrolysis (if needed) Sample->Hydrolysis Derivatization In-Situ Derivatization (Acetic Anhydride + K₂CO₃) Hydrolysis->Derivatization Extraction Liquid-Liquid Extraction (Hexane) Derivatization->Extraction FinalExtract Analyte-Rich Organic Phase Extraction->FinalExtract Injection GC Injection (Splitless) FinalExtract->Injection Separation Chromatographic Separation (DB-XLB Column, Temp. Program) Injection->Separation Detection MS Detection (EI, SIM Mode) Separation->Detection Processing Data Acquisition & Peak Integration Detection->Processing Quantification Quantification & Reporting Processing->Quantification

Caption: General experimental workflow for dibromophenol analysis.[3]

References

Application Note: Quantitative Analysis of 2,3-Dibromophenol in Environmental Water Samples by Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dibromophenol is a halogenated phenolic compound that can be found in the environment as a result of industrial processes or as a degradation product of brominated flame retardants. Due to its potential toxicity and persistence, sensitive and reliable analytical methods are required for its detection and quantification in various matrices, particularly in environmental water samples. This application note describes a robust method for the analysis of this compound using liquid chromatography coupled with mass spectrometry (LC-MS), offering high selectivity and sensitivity.

Analytical Challenge

The primary challenge in the analysis of this compound is achieving sensitive and specific quantification in complex matrices such as river water or wastewater, which may contain numerous interfering compounds. Furthermore, the presence of other dibromophenol isomers necessitates a chromatographic method capable of sufficient resolution.

Solution

This method utilizes a reversed-phase liquid chromatography system for the separation of this compound from its isomers and other matrix components. Detection is achieved by a mass spectrometer operating in negative ionization mode, which provides excellent sensitivity for phenolic compounds. The method is suitable for trace-level quantification and can be implemented in environmental monitoring and research laboratories.

Method Parameters

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reversed-phase (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 30% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 10 µL

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Nitrogen
Desolvation Temp. 350 °C
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method for this compound. These values are representative and may vary depending on the specific instrumentation and matrix.

AnalyteMolecular Weight ( g/mol )Precursor Ion (m/z) [M-H]⁻Product Ion (m/z)Expected LOD (ng/L)Expected LOQ (ng/L)Expected Recovery (%)
This compound251.90249.9 / 251.9170.9 (Loss of Br)1 - 105 - 3085 - 110

Note: Precursor ions reflect the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). The monoisotopic mass is 249.86 Da.[1]

Experimental Protocols

1. Standard Preparation

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% formic acid) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

2. Sample Preparation (Solid-Phase Extraction for Water Samples)

This protocol is adapted for the extraction of brominated phenols from water matrices.[2]

  • Sample pH Adjustment: Acidify the water sample (e.g., 500 mL) to a pH of approximately 3 with a suitable acid (e.g., hydrochloric acid).

  • SPE Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (pH 3).

  • Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any unretained impurities.

  • Analyte Elution: Elute the retained this compound from the cartridge with 5-10 mL of methanol or acetonitrile.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.

3. LC-MS Analysis

  • Equilibrate the LC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the prepared standards and samples onto the LC-MS system.

  • Acquire data using the parameters specified in the "Method Parameters" section.

4. Data Analysis

  • Generate a calibration curve by plotting the peak area of this compound against the concentration of the working standards.

  • Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Mandatory Visualization

LCMS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Standard This compound Standard Stock Stock Solution (100 µg/mL in Methanol) Standard->Stock Working_Standards Working Standards (Serial Dilution) Stock->Working_Standards LC_Separation LC Separation (C18 Column) Working_Standards->LC_Separation Sample Water Sample (500 mL) Acidify Acidify to pH 3 Sample->Acidify SPE Solid-Phase Extraction (HLB Cartridge) Acidify->SPE Elute Elute with Methanol/Acetonitrile SPE->Elute Evap_Recon Evaporate and Reconstitute in Mobile Phase Elute->Evap_Recon Filter Filter (0.22 µm) Evap_Recon->Filter Filter->LC_Separation MS_Detection MS Detection (ESI Negative Mode) LC_Separation->MS_Detection Calibration_Curve Generate Calibration Curve MS_Detection->Calibration_Curve Quantification Quantify this compound in Samples MS_Detection->Quantification Calibration_Curve->Quantification

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dibromophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dibromophenol. Due to the directing effects of the hydroxyl group, direct bromination of phenol typically yields 2,4- and 2,6-isomers, making the synthesis of this compound a more challenging endeavor that often requires a multi-step approach.

Frequently Asked Questions (FAQs)

Q1: Why is the direct bromination of phenol not a suitable method for synthesizing this compound?

A1: The hydroxyl group of phenol is a strong activating and ortho, para-directing group. This means that electrophilic substitution reactions, such as bromination, will preferentially occur at the positions ortho (2- and 6-) and para (4-) to the hydroxyl group. Consequently, direct bromination of phenol leads to a mixture of 2-bromophenol, 4-bromophenol, 2,4-dibromophenol, 2,6-dibromophenol, and 2,4,6-tribromophenol, with negligible formation of the 2,3-isomer.

Q2: What is a viable synthetic strategy for obtaining this compound?

A2: A common and effective strategy is to use a starting material where the desired substitution pattern is pre-determined, followed by conversion to the phenol. A plausible route involves the diazotization of 2,3-dibromoaniline, followed by a Sandmeyer-type reaction to introduce the hydroxyl group.

Q3: What are the critical safety precautions when working with bromine and diazonium salts?

A3: Bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Diazonium salts can be explosive when isolated and dry. Therefore, they are typically prepared in situ at low temperatures (0-5 °C) and used immediately without isolation.

Troubleshooting Guides

Low Yield of this compound
Symptom Possible Cause Suggested Solution
Low conversion of 2,3-dibromoaniline to the diazonium salt Incomplete diazotization due to improper temperature control or insufficient nitrous acid.Maintain the reaction temperature strictly between 0-5 °C. Ensure slow, dropwise addition of sodium nitrite solution. Use a slight excess of sodium nitrite (1.1 equivalents).
Decomposition of the diazonium salt.Use the diazonium salt immediately after its formation. Avoid allowing the temperature to rise above 10 °C.
Low yield in the hydroxylation step Inefficient hydrolysis of the diazonium salt.Ensure the copper(I) oxide catalyst is active. The reaction may require gentle heating (e.g., to 50 °C) to drive it to completion, but this should be done cautiously to avoid decomposition.[1]
Competing side reactions of the diazonium salt.Minimize the concentration of other nucleophiles in the reaction mixture.
Product loss during workup and purification Incomplete extraction of the product from the aqueous layer.Perform multiple extractions with a suitable organic solvent like diethyl ether or ethyl acetate.
Co-distillation or decomposition during solvent removal.Use a rotary evaporator at a moderate temperature and reduced pressure.
Poor separation during column chromatography.Optimize the eluent system for column chromatography. A gradient elution from hexane to a mixture of hexane and ethyl acetate is often effective.
Formation of Impurities and Side Products
Symptom Possible Cause Suggested Solution
Presence of starting 2,3-dibromoaniline in the final product Incomplete diazotization or hydrolysis.Refer to the solutions for low yield. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
Formation of colored impurities Azo coupling side reactions of the diazonium salt.Maintain a low temperature during diazotization and ensure the reaction mixture is acidic to suppress azo coupling.
Oxidation of the phenolic product.Work up the reaction promptly and consider performing the purification under an inert atmosphere. Store the final product under nitrogen or argon.
Isomeric impurities Impure starting material (2,3-dibromoaniline).Ensure the purity of the starting material by recrystallization or column chromatography before use.

Experimental Protocols

Illustrative Protocol for the Synthesis of this compound via Sandmeyer-type Reaction

This protocol is a representative, multi-step procedure and may require optimization.

Step 1: Diazotization of 2,3-Dibromoaniline

  • In a round-bottom flask, dissolve 2,3-dibromoaniline (1.0 eq) in a mixture of water and a strong acid (e.g., sulfuric acid).

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is now complete.

Step 2: Hydroxylation of the Diazonium Salt

  • In a separate flask, prepare a solution of copper(I) oxide (catalytic amount) in aqueous copper(II) sulfate.

  • Gently heat this solution to 50 °C.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot copper salt solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, continue heating the mixture for a short period to ensure complete reaction.

  • Cool the reaction mixture to room temperature.

Step 3: Workup and Purification

  • Transfer the cooled reaction mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield (Illustrative)
Parameter Condition A Condition B Condition C Observed Outcome
Diazotization Temperature 0-5 °C10-15 °CRoom TemperatureHigher temperatures lead to diazonium salt decomposition and lower yields.
NaNO₂ Equivalents 1.0 eq1.1 eq1.5 eqA slight excess (1.1 eq) is optimal. Higher excess can lead to side reactions.
Hydroxylation Temperature 25 °C50 °C80 °CGentle heating (50 °C) can improve the rate of hydroxylation. Higher temperatures may increase decomposition.
Catalyst Cu₂OCuBrNo CatalystCopper(I) salts are generally required for efficient conversion.[1][2][3]

Visualizations

Synthesis_Pathway Synthesis Pathway for this compound A 2,3-Dibromoaniline B Diazonium Salt A->B NaNO₂, H₂SO₄ 0-5 °C C This compound B->C Cu₂O, CuSO₄, H₂O ~50 °C

Caption: Proposed synthesis of this compound via a Sandmeyer-type reaction.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Diazotization Check Diazotization Step Start->Check_Diazotization Check_Hydroxylation Check Hydroxylation Step Start->Check_Hydroxylation Check_Workup Check Workup/Purification Start->Check_Workup Temp_Control Temperature > 5°C? Check_Diazotization->Temp_Control Reagent_Stoichiometry Incorrect NaNO₂ Stoichiometry? Check_Diazotization->Reagent_Stoichiometry Catalyst_Activity Inactive Catalyst? Check_Hydroxylation->Catalyst_Activity Extraction_Efficiency Inefficient Extraction? Check_Workup->Extraction_Efficiency Solution1 Maintain 0-5 °C Temp_Control->Solution1 Yes Solution2 Use 1.1 eq NaNO₂ Reagent_Stoichiometry->Solution2 Yes Solution3 Use fresh Cu₂O Catalyst_Activity->Solution3 Yes Solution4 Perform multiple extractions Extraction_Efficiency->Solution4 Yes

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for the Bromination of Phenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of phenols. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during this crucial chemical transformation.

Frequently Asked Questions (FAQs)

Q1: My bromination of phenol is resulting in a mixture of polybrominated products instead of the desired monobrominated product. What's causing this and how can I fix it?

A1: Polysubstitution is a frequent issue due to the strong activating nature of the hydroxyl (-OH) group on the phenol ring, which makes it highly susceptible to electrophilic attack.[1] When using potent brominating agents like bromine water, multiple bromine atoms can be readily added to the ortho and para positions, leading to di- and tri-brominated phenols.[1][2]

To control this, consider the following troubleshooting steps:

  • Choice of Brominating Agent: Avoid highly reactive systems like bromine water if monosubstitution is the goal.[1] Milder reagents such as N-bromosuccinimide (NBS) or a combination of potassium bromide (KBr) and an oxidant like potassium bromate (KBrO₃) offer better control.[1]

  • Solvent Selection: The solvent plays a critical role. Polar, protic solvents like water can increase the reactivity of bromine, promoting polysubstitution.[1][3] Employing non-polar solvents such as carbon disulfide (CS₂) or carbon tetrachloride can temper the reaction rate and favor monobromination.[1][3][4]

  • Temperature Control: Lowering the reaction temperature can help manage the reaction rate and improve selectivity towards the monobrominated product.[1][4]

  • Stoichiometry: Carefully control the stoichiometry by using only one equivalent of the brominating agent.[1]

Q2: I am struggling with poor regioselectivity, obtaining a mixture of ortho- and para-bromophenol. How can I direct the bromination to a specific position?

A2: The hydroxyl group of phenol is an ortho-, para-director, and achieving high regioselectivity between these positions can be challenging.[1][5] The para-position is generally favored due to reduced steric hindrance compared to the ortho-positions.[1][4]

Here’s how you can enhance regioselectivity:

  • For Para-selectivity:

    • Utilize a non-polar solvent.[1]

    • Consider sterically bulky brominating agents.[1] A system using HBr with a sterically hindered sulfoxide has demonstrated high para-selectivity.[1][6]

  • For Ortho-selectivity (on para-substituted phenols):

    • Use N-bromosuccinimide (NBS) with a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) in a polar protic solvent such as methanol.[1]

Q3: My reaction is not proceeding to completion, or the yield is very low. What are the potential reasons?

A3: Several factors can contribute to an incomplete reaction or low yield:

  • Insufficiently Reactive Brominating Agent: Ensure the chosen brominating agent is suitable for your specific phenol substrate. Less activated phenols may require a more reactive brominating system.

  • Inappropriate pH: The pH of the reaction medium can significantly influence the reaction rate. For bromination using KBr/KBrO₃ or NBS, acidic conditions are generally favorable.[7] Optimal reactivity for the KBr-KBrO₃ system in acetic acid/water has been observed at pH 3, and for the NBS-KBr system in acetonitrile at pH 4.[7]

  • Poor Solubility: Ensure that your phenol substrate and reagents are adequately dissolved in the chosen solvent. A study noted that for the KBr/ZnAl–BrO3−–LDHs system, the addition of a small amount of water to acetic acid significantly increased the reaction rate, possibly due to improved solubility of the bromide salt and bromate.[8]

  • Reaction Time and Temperature: The reaction may require more time or a higher temperature to proceed to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Q4: I am observing the formation of colored impurities in my final product. What are these and how can I prevent them?

A4: Colored impurities can arise from oxidation of the phenol or the product, or from residual bromine.

To mitigate this:

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.[1]

  • Purification: After the reaction, washing the product with a solution of a reducing agent, such as sodium bisulfite, can help remove excess bromine and some colored impurities.[1][9]

  • Further Purification: Recrystallization or column chromatography are effective methods for purifying the final product and removing colored impurities.[1]

Troubleshooting Guides

Issue 1: Predominance of Polybrominated Products
SymptomPossible CauseTroubleshooting Step
Formation of a white precipitate (likely 2,4,6-tribromophenol) when using bromine water.[1][9]High reactivity of bromine water with the activated phenol ring.[1]1. Change Brominating Agent: Switch to a milder reagent like N-bromosuccinimide (NBS) or KBr/KBrO₃.[1] 2. Change Solvent: Use a non-polar solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).[1] 3. Control Stoichiometry: Use only one equivalent of the brominating agent.[1]
Multiple spots on TLC/multiple peaks in GC-MS corresponding to di- and tri-brominated phenols.Reaction conditions are too harsh (high temperature, prolonged reaction time).1. Lower Temperature: Conduct the reaction at a lower temperature.[1] 2. Monitor Reaction: Closely monitor the reaction progress using TLC or GC to stop it once the desired product is formed.[1]
Issue 2: Poor Regioselectivity
SymptomPossible CauseTroubleshooting Step
A mixture of ortho- and para-bromophenol is obtained.Inherent directing effect of the -OH group with insufficient control.[1]1. For Para-selectivity: Use a non-polar solvent and consider sterically bulky brominating agents. A system of HBr with a sterically hindered sulfoxide has shown high para-selectivity.[1][6] 2. For Ortho-selectivity (on p-substituted phenols): Use NBS with a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) in a polar protic solvent like methanol.[1]
Unexpected substitution patterns.The presence of other substituents on the phenol ring influencing the regioselectivity.Carefully consider the electronic and steric effects of all substituents on the ring to predict the most likely position of bromination.[1]

Data Presentation

Table 1: Influence of Brominating Agent and Solvent on Product Distribution

Brominating AgentSolventPredominant Product(s)Reference
Bromine Water (Br₂/H₂O)Water (polar, protic)2,4,6-Tribromophenol[1][2][3]
Bromine (Br₂)Carbon Disulfide (CS₂) (non-polar)o-Bromophenol and p-Bromophenol (major)[3][4]
N-Bromosuccinimide (NBS)Carbon Tetrachloride (CCl₄) (non-polar)Monobrominated phenols[1]
KBr/KBrO₃Acetic Acid/Water (acidic)Monobrominated phenols[1][7]
HBr/Sterically Hindered SulfoxideNot specifiedHigh para-selectivity[6]
PIDA/AlBr₃AcetonitrileMonobrominated phenols[10][11]

Table 2: Effect of pH on Reaction Rate for Different Brominating Systems

Brominating SystemSolventOptimal pH for ReactivityTrendReference
KBr-KBrO₃Acetic Acid/Water3Rate decreases as pH increases[7]
NBS-KBrAcetonitrile4Rate decreases as pH increases[7]

Experimental Protocols

Protocol 1: Selective Para-bromination of Phenol using Bromine in Carbon Disulfide

This protocol is adapted for selective para-bromination by controlling the reaction conditions.

  • Dissolve Phenol: Dissolve the phenol substrate in carbon disulfide (CS₂) in a reaction flask equipped with a stirrer and a dropping funnel.

  • Cool the Mixture: Cool the reaction mixture to a low temperature (e.g., 0-5 °C) using an ice bath.[4]

  • Prepare Bromine Solution: In the dropping funnel, prepare a solution of one equivalent of bromine in carbon disulfide.

  • Slow Addition: Add the bromine solution dropwise to the stirred phenol solution while maintaining the low temperature.

  • Reaction Completion: After the addition is complete, allow the reaction to proceed until the color of bromine disappears.

  • Work-up: Evaporate the carbon disulfide. The residual product can then be purified by distillation or recrystallization to yield p-bromophenol as the major product.[4]

Protocol 2: General Procedure for Bromination using KBr-KBrO₃ in Acidic Media

This protocol describes a general method for the bromination of phenol using an in-situ generation of bromine.

  • Prepare Phenol Solution: Dissolve approximately 1 g of phenol in 40 ml of glacial acetic acid in a 100 ml flask.[7]

  • Add Brominating Reagents: Add 15 ml of a 0.1 N KBr-KBrO₃ solution (prepared with a 5:1 molar ratio of KBr to KBrO₃).[7]

  • Adjust pH: Adjust the pH to the desired value (e.g., pH 3) by the dropwise addition of 0.1 N HCl.[7]

  • Reaction: Stir the reaction mixture continuously at room temperature.[7]

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, quench the excess bromine with a sodium bisulfite solution. Extract the product with a suitable organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

troubleshooting_workflow start Start: Bromination of Phenol problem Identify Problem start->problem polybromination Polysubstitution problem->polybromination Excessive Bromination poor_regioselectivity Poor Regioselectivity problem->poor_regioselectivity Mixture of Isomers low_yield Low Yield/ Incomplete Reaction problem->low_yield Low Conversion solution_poly Solutions for Polysubstitution: - Milder Brominating Agent (NBS) - Non-polar Solvent (CS2) - Lower Temperature - Control Stoichiometry polybromination->solution_poly solution_regio Solutions for Regioselectivity: - Para: Non-polar solvent, bulky reagent - Ortho: NBS/p-TsOH in Methanol poor_regioselectivity->solution_regio solution_yield Solutions for Low Yield: - Check Reagent Reactivity - Optimize pH (Acidic) - Ensure Solubility - Increase Time/Temperature low_yield->solution_yield end Optimized Reaction solution_poly->end solution_regio->end solution_yield->end

Caption: Troubleshooting workflow for common issues in phenol bromination.

regioselectivity_logic start Goal: Control Regioselectivity decision Desired Isomer? start->decision para_path Para-Bromophenol decision->para_path Para ortho_path Ortho-Bromophenol (on p-substituted phenols) decision->ortho_path Ortho para_conditions Conditions for Para-Selectivity: - Non-polar solvent (e.g., CS2) - Steric hindrance considerations - Specific catalysts (e.g., HBr/hindered sulfoxide) para_path->para_conditions ortho_conditions Conditions for Ortho-Selectivity: (on p-substituted phenols) - NBS with p-TsOH in Methanol - Use of directing groups ortho_path->ortho_conditions

Caption: Logic diagram for achieving regioselective bromination of phenols.

References

Technical Support Center: Purification of 2,3-Dibromophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,3-dibromophenol from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in a crude reaction mixture of this compound?

A1: The synthesis of this compound, particularly through the bromination of phenol or related precursors, can result in a variety of byproducts. The most common impurities include:

  • Isomeric Dibromophenols: Other isomers such as 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dibromophenol are frequent byproducts. Their formation is highly dependent on the reaction conditions.

  • Monobrominated Phenols: 2-bromophenol and 4-bromophenol are common impurities resulting from incomplete bromination.

  • Polybrominated Phenols: Over-bromination can lead to the formation of tribromophenols, most notably 2,4,6-tribromophenol, which often precipitates from aqueous solutions.[1][2][3]

  • Unreacted Starting Materials: Residual phenol or other starting materials may be present.

  • Residual Brominating Reagent: Excess bromine or byproducts from the brominating agent (e.g., succinimide from N-bromosuccinimide) may also be present.

Q2: What are the recommended initial workup procedures for a crude this compound reaction mixture?

A2: A general aqueous workup is typically recommended to remove inorganic salts, neutralize acids, and reduce excess brominating agents. This often involves:

  • Quenching: Neutralizing the reaction mixture, often with a saturated solution of sodium bicarbonate or a similar weak base.

  • Reductive Wash: Washing the organic layer with a solution of a mild reducing agent like sodium bisulfite or sodium thiosulfate to remove excess elemental bromine.

  • Extraction: Extracting the product into an appropriate organic solvent such as diethyl ether or ethyl acetate.

  • Washing: Washing the organic layer with brine to remove residual water.

  • Drying and Concentration: Drying the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), followed by removal of the solvent under reduced pressure.

Q3: Which purification techniques are most effective for isolating this compound?

A3: The two primary methods for the purification of this compound are column chromatography and recrystallization.

  • Column Chromatography: This is a highly effective method for separating this compound from its isomers and other byproducts due to differences in their polarity and interaction with the stationary phase.[4]

  • Recrystallization: This technique is useful for removing impurities that have significantly different solubilities than this compound in a chosen solvent system. It is often used as a final purification step after chromatography.

The choice between these methods depends on the impurity profile and the desired final purity. Often, a combination of both is employed for achieving high purity.

Troubleshooting Guides

Column Chromatography

Issue: Poor separation of this compound from its isomers on a TLC plate.

  • Possible Cause: The solvent system (eluent) has suboptimal polarity.

  • Solution: Systematically vary the polarity of the eluent. For separating phenol isomers, a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or diethyl ether) is commonly used. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of the polar solvent. The ideal solvent system should provide a good separation of spots on the TLC plate, with the target compound having an Rf value between 0.2 and 0.4.

Issue: this compound co-elutes with another isomeric byproduct.

  • Possible Cause: The chosen stationary phase and eluent system are not providing sufficient selectivity for the isomers.

  • Solution:

    • Optimize the Eluent: Try a different solvent system. For example, substituting ethyl acetate with dichloromethane or tert-butyl methyl ether might alter the selectivity.

    • Change the Stationary Phase: While silica gel is most common, other stationary phases like alumina or reverse-phase silica (C18) can offer different selectivities for isomeric compounds.

    • Gradient Elution: Employ a shallow gradient of the polar solvent. A slow and gradual increase in polarity can often resolve closely eluting compounds.

Issue: The purified this compound is still impure after column chromatography.

  • Possible Cause: The column was overloaded, or the fractions were not collected carefully.

  • Solution:

    • Reduce Sample Load: Use a smaller amount of crude material relative to the amount of stationary phase. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

    • Collect Smaller Fractions: Collecting smaller fractions allows for a more precise separation of the eluting compounds. Analyze the fractions by TLC before combining them.

Recrystallization

Issue: Difficulty in finding a suitable single solvent for recrystallization.

  • Possible Cause: this compound may be too soluble or too insoluble in common solvents.

  • Solution: Use a binary solvent system. Dissolve the crude this compound in a minimum amount of a "good" solvent (in which it is soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. Common binary solvent systems for phenols include ethanol/water, and hexane/ethyl acetate.

Issue: The product "oils out" instead of forming crystals.

  • Possible Cause 1: The cooling process is too rapid.

  • Solution 1: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.

  • Possible Cause 2: The presence of a significant amount of impurities is depressing the melting point of the mixture.

  • Solution 2: First, purify the crude material by column chromatography to remove the bulk of the impurities, and then recrystallize the partially purified product.

Issue: The recrystallized product is colored.

  • Possible Cause: The presence of colored impurities or residual bromine.

  • Solution:

    • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield.

    • Reductive Wash: If the color is due to residual bromine, ensure that the initial workup with a reducing agent was thorough.

Data Presentation

Table 1: Physical Properties of Dibromophenol Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₆H₄Br₂O251.9068-69
2,4-DibromophenolC₆H₄Br₂O251.9040
2,5-DibromophenolC₆H₄Br₂O251.9073-74
2,6-DibromophenolC₆H₄Br₂O251.9056-57
3,4-DibromophenolC₆H₄Br₂O251.9094
3,5-DibromophenolC₆H₄Br₂O251.9081

Table 2: Chromatographic Separation Data for Bromophenols

CompoundTechniqueStationary PhaseMobile PhaseRetention Time (min) / Rf Value
2,4-DibromophenolHPLCLichrospher 100 RP-18Water:Acetonitrile gradient-
2,6-DibromophenolHPLCLichrospher 100 RP-18Water:Acetonitrile gradient-
PhenolTLCSilica Gel15:85 Ethyl Acetate:Hexane0.28[5]
3-MethoxyphenolTLCSilica Gel20:80 Ethyl Acetate:Hexane0.58[5]
3,5-DimethylphenolTLCSilica Gel15:85 Ethyl Acetate:Hexane0.58[5]
1-NaphtholTLCSilica Gel25:75 Ethyl Acetate:Hexane0.62[5]

Note: Specific retention times for dibromophenol isomers on HPLC are highly method-dependent. The provided data indicates successful separation of 2,4- and 2,6-isomers with good resolution.[6] Rf values are indicative and can vary based on experimental conditions.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

Objective: To separate this compound from isomeric and poly-brominated impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes

  • Rotary evaporator

Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in a series of hexane:ethyl acetate solvent systems (e.g., 95:5, 90:10, 85:15) to find the optimal eluent for separation. The target Rf for this compound should be around 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pack the chromatography column with the slurry, ensuring there are no air bubbles.

    • Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Fraction Collection and Analysis:

    • Spot each fraction on a TLC plate, alongside a spot of the crude material.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization of this compound

Objective: To further purify this compound by removing small amounts of remaining impurities.

Materials:

  • Partially purified this compound

  • Recrystallization solvent (e.g., ethanol, water, or a mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A binary solvent system like ethanol/water might be effective.

  • Dissolution:

    • Place the this compound in an Erlenmeyer flask.

    • Add a minimal amount of the hot recrystallization solvent until the solid is completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration:

    • If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals start to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound (with byproducts) workup Aqueous Workup (Quenching, Extraction, Drying) synthesis->workup Crude Mixture column_chrom Column Chromatography workup->column_chrom Crude Product recrystal Recrystallization column_chrom->recrystal Partially Purified Product analysis Purity Analysis (TLC, HPLC, NMR, Melting Point) column_chrom->analysis If sufficiently pure recrystal->analysis Crystalline Product pure_product Pure this compound analysis->pure_product Verified Purity

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Crude Product Impure? column_chrom Perform Column Chromatography start->column_chrom Yes recrystal Perform Recrystallization start->recrystal Minor Impurities check_purity Check Purity (TLC/HPLC) column_chrom->check_purity recrystal->check_purity pure Pure Product check_purity->pure Yes troubleshoot_column Troubleshoot Column: - Change Eluent - Change Stationary Phase - Use Gradient check_purity->troubleshoot_column No troubleshoot_recrystal Troubleshoot Recrystallization: - Use Binary Solvent - Slow Cooling - Seed Crystals check_purity->troubleshoot_recrystal No, from Recrystal troubleshoot_column->column_chrom Re-run troubleshoot_recrystal->recrystal Re-run

Caption: Logical workflow for troubleshooting the purification of this compound.

References

Preventing polybromination in the synthesis of 2,3-Dibromophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3-Dibromophenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound, with a focus on preventing polybromination and controlling regioselectivity.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format. The synthesis of this compound is typically achieved through a multi-step process, as direct bromination of phenol does not yield the 2,3-isomer due to the ortho-, para-directing nature of the hydroxyl group. The most common route involves the synthesis of 2,3-dibromoaniline, followed by a diazotization reaction.

Step 1: Synthesis of 2,3-Dibromoaniline

Issue 1: Low yield of 2,3-dibromoaniline and formation of multiple isomers.

  • Question: My bromination of aniline resulted in a low yield of the desired 2,3-dibromoaniline and a mixture of other brominated anilines. What are the possible causes and solutions?

  • Possible Causes:

    • Over-activation by the amino group: The -NH₂ group is a strong activating group, leading to rapid and often uncontrolled polybromination.

    • Reaction conditions are too harsh: High temperatures and highly reactive brominating agents can lead to a lack of selectivity.

  • Suggested Solutions:

    • Protect the amino group: Acetylation of the amino group to form acetanilide moderates its activating effect and provides steric hindrance, allowing for more controlled bromination. The acetyl group can be removed by hydrolysis after the bromination step.

    • Control reaction temperature: Perform the bromination at low temperatures (e.g., 0-5 °C) to slow down the reaction rate and improve selectivity.

    • Use a milder brominating agent: Instead of neat bromine, consider using a solution of bromine in a less polar solvent like acetic acid.

Issue 2: Difficulty in purifying 2,3-dibromoaniline from other isomers.

  • Question: I am struggling to separate 2,3-dibromoaniline from other isomers, such as 2,5- and 3,4-dibromoaniline, by column chromatography. What can I do to improve the separation?

  • Possible Causes:

    • Similar polarities of isomers: Isomeric compounds often have very similar polarities, making them difficult to separate by standard chromatography.

  • Suggested Solutions:

    • Optimize chromatographic conditions:

      • Mobile Phase: Use a less polar solvent system (e.g., a high ratio of hexane or heptane to ethyl acetate) and a shallow gradient to improve resolution.

      • Stationary Phase: While silica gel is standard, consider using alumina or a modified silica gel for better separation.

      • Column Dimensions: A longer and narrower column can provide better separation.

    • Recrystallization: Attempt fractional recrystallization from a suitable solvent system. This can sometimes be effective in separating isomers with different crystal packing abilities.

Step 2: Synthesis of this compound via Diazotization

Issue 3: Low yield of this compound during the diazotization and hydrolysis steps.

  • Question: The conversion of 2,3-dibromoaniline to this compound is inefficient. What factors could be contributing to the low yield?

  • Possible Causes:

    • Incomplete diazotization: The formation of the diazonium salt may be incomplete.

    • Decomposition of the diazonium salt: Diazonium salts are often unstable and can decompose, especially at elevated temperatures.

    • Side reactions: The diazonium salt can undergo unwanted side reactions if not handled correctly.

  • Suggested Solutions:

    • Maintain low temperature: The diazotization reaction should be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.

    • Slow addition of sodium nitrite: Add the sodium nitrite solution slowly to the acidic solution of the amine to control the reaction rate and temperature.

    • Control pH: The reaction is typically carried out in a strongly acidic medium (e.g., sulfuric acid or hydrochloric acid).

    • Hydrolysis conditions: The hydrolysis of the diazonium salt to the phenol is usually achieved by warming the solution. Careful control of the temperature during this step is crucial to prevent decomposition and the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: Why can't I synthesize this compound by direct bromination of phenol?

A1: The hydroxyl (-OH) group of phenol is a strong activating and ortho-, para-directing group. This means that electrophilic substitution reactions, such as bromination, will preferentially occur at the positions ortho (2- and 6-) and para (4-) to the hydroxyl group. Direct dibromination of phenol will therefore predominantly yield 2,4-dibromophenol and 2,6-dibromophenol. The formation of the 2,3-isomer is electronically and sterically disfavored.

Q2: What are the main polybrominated byproducts to expect during phenol bromination, and how can I minimize them?

A2: The most common polybrominated byproduct is 2,4,6-tribromophenol, which can form readily, especially under harsh reaction conditions. To minimize its formation:

  • Use a milder brominating agent like N-bromosuccinimide (NBS).

  • Employ a non-polar solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).

  • Maintain a low reaction temperature (e.g., 0 °C or below).

  • Carefully control the stoichiometry to use no more than the desired equivalents of the brominating agent.

Q3: What are the key safety precautions when working with bromine and phenols?

A3: Both bromine and phenols are hazardous materials and require strict safety protocols.

  • Bromine: is highly corrosive, toxic, and a strong oxidizing agent. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, and a lab coat. Have a solution of sodium thiosulfate ready to neutralize any spills.

  • Phenols: are toxic and can be absorbed through the skin. They can cause severe chemical burns. Always wear gloves and handle them in a fume hood. In case of skin contact, wash the affected area immediately and thoroughly with soap and water.

Q4: How can I monitor the progress of the reactions?

A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the bromination and diazotization reactions. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the products. The spots can be visualized under a UV lamp. For the diazotization reaction, the disappearance of the starting aniline can be monitored.

Data Presentation

The following tables summarize typical reaction conditions and yields for the multi-step synthesis of this compound.

Table 1: Synthesis of Acetanilide (Amine Protection)

ParameterValue
Starting MaterialAniline
ReagentsAcetic anhydride, Glacial acetic acid
TemperatureReflux
Reaction Time30-60 minutes
Typical Yield>90%

Table 2: Bromination of Acetanilide

ParameterValue
Starting MaterialAcetanilide
ReagentsBromine, Glacial acetic acid
Temperature0-10 °C
Reaction Time1-2 hours
ProductMixture of bromoacetanilides

Table 3: Hydrolysis of Bromoacetanilides to Bromoanilines

ParameterValue
Starting MaterialMixture of bromoacetanilides
ReagentsConcentrated HCl, Ethanol
TemperatureReflux
Reaction Time1-2 hours
ProductMixture of bromoanilines

Table 4: Diazotization and Hydrolysis to this compound

ParameterValue
Starting Material2,3-Dibromoaniline
ReagentsSodium nitrite, Sulfuric acid, Water
Diazotization Temp.0-5 °C
Hydrolysis Temp.80-100 °C
Reaction Time1-3 hours
Typical Yield60-80%

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dibromoaniline (Multi-step from Aniline)

Step A: Acetylation of Aniline to Acetanilide

  • In a round-bottom flask, dissolve aniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution with stirring.

  • Heat the reaction mixture to reflux for 30-60 minutes.

  • Pour the hot mixture into ice-water to precipitate the acetanilide.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step B: Bromination of Acetanilide

  • Dissolve the dried acetanilide in glacial acetic acid in a flask protected from light.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into a solution of sodium bisulfite to quench excess bromine, followed by dilution with water to precipitate the bromoacetanilide isomers.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Step C: Hydrolysis to 2,3-Dibromoaniline

  • Place the mixture of bromoacetanilides in a round-bottom flask.

  • Add a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux with stirring for 1-2 hours.

  • After the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the free bromoaniline isomers.

  • Extract the bromoanilines with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the 2,3-dibromoaniline from the isomeric mixture by column chromatography or fractional crystallization.

Protocol 2: Synthesis of this compound via Diazotization
  • Dissolve 2,3-dibromoaniline in a mixture of concentrated sulfuric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.

  • To test for the presence of excess nitrous acid, a drop of the reaction mixture is added to starch-iodide paper, which should turn blue-black.

  • Slowly and carefully add the diazonium salt solution to a flask containing boiling water or a dilute sulfuric acid solution at 80-100 °C. Nitrogen gas will evolve.

  • After the addition is complete, continue to heat the mixture for a short period to ensure complete hydrolysis.

  • Cool the reaction mixture and extract the this compound with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography or recrystallization.

Mandatory Visualization

Polybromination_Pathway phenol Phenol br2_h2o Br₂/H₂O (Polar Solvent) phenol->br2_h2o mono_bromo Monobromophenol (o- and p- isomers) br2_h2o->mono_bromo + Br⁺ di_bromo Dibromophenol (2,4- and 2,6- isomers) mono_bromo->di_bromo + Br⁺ tri_bromo 2,4,6-Tribromophenol (Polybromination Product) di_bromo->tri_bromo + Br⁺

Caption: General pathway of phenol bromination leading to polybromination.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2,3-Dibromoaniline cluster_step2 Step 2: Synthesis of this compound aniline Aniline acetanilide Acetanilide aniline->acetanilide Acetylation (Protection) bromoacetanilide Bromoacetanilide Isomers acetanilide->bromoacetanilide Bromination dibromoaniline 2,3-Dibromoaniline (after purification) bromoacetanilide->dibromoaniline Hydrolysis & Purification diazonium 2,3-Dibromobenzenediazonium Salt dibromoaniline->diazonium Diazotization (NaNO₂, H₂SO₄, 0-5 °C) dibromophenol This compound diazonium->dibromophenol Hydrolysis (H₂O, Heat)

Caption: Multi-step synthesis workflow for this compound.

Diazotization_Mechanism amine Ar-NH₂ (2,3-Dibromoaniline) hono HONO (from NaNO₂ + H⁺) amine->hono nitrosamine Ar-NH-N=O (N-Nitrosamine) hono->nitrosamine Nucleophilic attack diazohydroxide Ar-N=N-OH (Diazohydroxide) nitrosamine->diazohydroxide Tautomerization diazonium Ar-N₂⁺ (Diazonium Ion) diazohydroxide->diazonium Protonation & Loss of H₂O

Caption: Simplified mechanism of the diazotization of an aromatic amine.

Technical Support Center: Optimizing HPLC Analysis of Dibromophenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak resolution during the High-Performance Liquid Chromatography (HPLC) analysis of dibromophenols.

Troubleshooting Guides

This section addresses common issues encountered during the separation of dibromophenol isomers and other related compounds.

Question: What are the primary causes of poor peak resolution or co-elution of my dibromophenol peaks?

Poor peak resolution, characterized by overlapping peaks, is a frequent challenge in the HPLC analysis of dibromophenols. The main causes can be grouped into three areas: the HPLC column, the mobile phase composition, and other method parameters.[1]

  • Column-Related Issues: The choice of stationary phase is critical for separating structurally similar dibromophenol isomers. An inappropriate column chemistry or a degraded column can lead to poor resolution.[1][2]

  • Mobile Phase Composition: The composition of the mobile phase, including the organic solvent-to-aqueous ratio and the presence of additives, significantly impacts selectivity and resolution.[1][3][4]

  • Method Parameters: Factors such as flow rate, column temperature, and injection volume can all influence peak shape and separation efficiency.[1][5]

Below is a systematic workflow for troubleshooting poor peak resolution:

TroubleshootingWorkflow cluster_column Column Troubleshooting cluster_mobile_phase Mobile Phase Optimization cluster_parameters Parameter Adjustment Start Poor Peak Resolution EvaluateColumn 1. Evaluate HPLC Column Start->EvaluateColumn IncorrectStationaryPhase Incorrect Stationary Phase? EvaluateColumn->IncorrectStationaryPhase Check selectivity ColumnDegradation Column Degradation? EvaluateColumn->ColumnDegradation Check peak shape/pressure OptimizeMobilePhase 2. Optimize Mobile Phase SuboptimalSolventRatio Suboptimal Solvent Ratio? OptimizeMobilePhase->SuboptimalSolventRatio Adjust organic content MissingAdditive Missing Additive? OptimizeMobilePhase->MissingAdditive Consider pH modifiers AdjustParameters 3. Adjust Method Parameters FlowRate Flow Rate Optimized? AdjustParameters->FlowRate Temperature Temperature Optimized? AdjustParameters->Temperature InjectionVolume Injection Volume Appropriate? AdjustParameters->InjectionVolume End Improved Resolution IncorrectStationaryPhase->OptimizeMobilePhase ColumnDegradation->OptimizeMobilePhase SuboptimalSolventRatio->AdjustParameters MissingAdditive->AdjustParameters FlowRate->End Temperature->End InjectionVolume->End

Figure 1. Systematic workflow for troubleshooting poor peak resolution in HPLC.

Question: My dibromophenol peaks are tailing. What are the common causes and how can I fix this?

Peak tailing, where the latter half of a peak is broader than the front half, can compromise resolution and lead to inaccurate quantification.[6]

Common CauseRecommended Solution
Secondary Silanol Interactions The stationary phase in silica-based columns (like C18) can have residual silanol groups that interact with the polar hydroxyl group of dibromophenols, causing tailing.[1][7] Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can suppress this interaction.[1][8] Using an end-capped column also reduces silanol interactions.[7]
Column Overload Injecting too much sample can lead to peak distortion.[1][7] Try reducing the injection volume or diluting the sample.[7] As a general guideline, the injection volume should be 1-2% of the total column volume for sample concentrations around 1 µg/µL.[5]
Mismatched Injection Solvent If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[7][9] Whenever possible, dissolve the sample in the mobile phase.[7]
Column Contamination or Void Contaminants from the sample matrix can accumulate on the column, or a void can form at the head of the column, leading to poor peak shape.[1][7] Use a guard column and ensure proper sample preparation, including filtration, to prevent contamination.[7][9] A void at the head of the column can sometimes be identified by reversing the column and observing if the peak shape improves.[1]

Question: Should I use a gradient or isocratic elution for separating dibromophenol isomers?

The choice between gradient and isocratic elution depends on the complexity of your sample and the range of polarities of the dibromophenol isomers and any impurities.

  • Isocratic Elution: Employs a constant mobile phase composition. It is simpler, more reproducible, and often more cost-effective.[10][11] It is well-suited for separating simple mixtures where the components have similar retention behaviors.[11][12]

  • Gradient Elution: Involves dynamically changing the mobile phase composition during the run, typically by increasing the concentration of the organic solvent.[10] This is advantageous for complex samples containing compounds with a wide range of polarities.[10][12] It can lead to sharper peaks, improved resolution, and reduced analysis times for strongly retained compounds.[10][13]

Recommendation: For method development, it is often beneficial to start with a gradient elution to determine the approximate organic solvent concentration needed to elute all dibromophenol isomers.[1] Based on the results of the scouting gradient, you can then develop a more optimized shallow gradient or an isocratic method for routine analysis.[1]

ElutionChoice cluster_iso_pros Advantages cluster_grad_pros Advantages Start Separation of Dibromophenols Isocratic Isocratic Elution (Constant Mobile Phase) Start->Isocratic Simple Mixture Similar Polarities Gradient Gradient Elution (Variable Mobile Phase) Start->Gradient Complex Mixture Wide Polarity Range Iso_Simplicity Simplicity & Reproducibility Isocratic->Iso_Simplicity Iso_Cost Cost-Effective Isocratic->Iso_Cost Grad_Resolution Improved Resolution Gradient->Grad_Resolution Grad_Speed Faster for Complex Samples Gradient->Grad_Speed Grad_Sensitivity Higher Sensitivity Gradient->Grad_Sensitivity

Figure 2. Decision guide for choosing between isocratic and gradient elution.

Frequently Asked Questions (FAQs)

Q1: How does temperature affect the resolution of dibromophenols?

Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and allow for the use of higher flow rates without a significant increase in backpressure.[1][5] However, the effect on resolution can vary. In some cases, higher temperatures can reduce retention times and may decrease resolution, while in other instances, it can improve selectivity and resolution.[1][14] It is recommended to empirically determine the optimal temperature for your specific separation, for example, starting at 30 °C and adjusting in small increments.[8]

Q2: What type of HPLC column is best for dibromophenol analysis?

Reverse-phase columns, particularly C8 and C18, are commonly used for the analysis of bromophenols.[1][8] A study on the separation of various bromophenolic compounds found that a Phenomenex Luna C8(2) column provided the best overall results with an acetonitrile/water mobile phase.[8] The choice between C8 and C18 will depend on the specific hydrophobicity of the dibromophenol isomers being analyzed. High-purity silica columns are recommended to minimize peak tailing caused by silanol interactions.[15]

Q3: Can mobile phase additives improve my separation?

Yes, small amounts of acidic modifiers can significantly improve peak shape for phenolic compounds like dibromophenols by suppressing the ionization of the hydroxyl group.[1]

  • Trifluoroacetic acid (TFA): Adding 0.05% TFA to the mobile phase has been shown to be advantageous for the separation of bromophenols.[8]

  • Formic Acid: This is a good alternative to TFA, especially if using mass spectrometry (MS) detection, as TFA can cause ion suppression.[1]

  • Ammonium Acetate: While sometimes used as a buffer, a 10 mM ammonium acetate buffer was found to decrease the quality of separation for some bromophenols.[8]

Q4: My resolution is good, but the analysis time is too long. How can I reduce it?

To shorten the analysis time while maintaining adequate resolution, you can consider the following strategies:

  • Increase Flow Rate: Gradually increasing the flow rate will decrease the run time, but may also reduce resolution. A balance needs to be found.[1][3]

  • Increase Temperature: A higher column temperature reduces mobile phase viscosity, allowing for a higher flow rate without a proportional increase in backpressure. This can also improve peak efficiency.[1]

  • Use a Shorter Column: If your resolution is very high (e.g., Rs > 2.0), you may be able to switch to a shorter column with the same packing material to reduce the analysis time.[1]

  • Use a Column with Smaller Particles: Columns with smaller particle sizes can provide higher efficiency, potentially allowing for faster separations without sacrificing resolution.[14]

Experimental Protocols

Optimized HPLC Method for the Separation of Bromophenols

This protocol is adapted from a validated method for the analysis of bromophenolic compounds.[8][16]

ParameterCondition
Column Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm particle size)[8][16]
Mobile Phase A: Water with 0.05% trifluoroacetic acidB: Acetonitrile with 0.05% trifluoroacetic acid[8][16]
Gradient 2% B at 0 min, 20% B at 0.1 min, 50% B at 15 min, and 70% B at 35 min[8][16]
Flow Rate 0.25 mL/min[8][16]
Column Temperature 30 °C[8][16]
Injection Volume 5 µL[8][16]
Detection Diode Array Detector (DAD) at 210 nm[8][16]

Protocol for Sample Preparation:

  • Accurately weigh a known amount of the dibromophenol sample.

  • Dissolve the sample in the initial mobile phase composition to a suitable concentration for HPLC analysis.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[7]

Protocol for Mobile Phase Preparation:

  • Prepare the aqueous phase (A) by adding 0.5 mL of trifluoroacetic acid to 1 L of HPLC-grade water.

  • Prepare the organic phase (B) by adding 0.5 mL of trifluoroacetic acid to 1 L of HPLC-grade acetonitrile.

  • Mix each phase thoroughly.

  • Degas both mobile phases using sonication or vacuum filtration before use to prevent bubble formation in the HPLC system.[7]

References

Technical Support Center: Overcoming Matrix Effects in 2,3-Dibromophenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in the quantification of 2,3-Dibromophenol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: In chemical analysis, the "matrix" refers to all the components in a sample other than the analyte of interest (in this case, this compound). Matrix effects are the influence of these other components on the analytical signal of the analyte. These effects can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the true concentration of this compound, compromising the accuracy and reliability of the results. In techniques like liquid chromatography-mass spectrometry (LC-MS), co-eluting matrix components can interfere with the ionization process of the target analyte.

Q2: What are the common signs of matrix effects in my this compound analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between different sample preparations.

  • Inconsistent recovery of spiked standards in different sample matrices.

  • A significant difference in the slope of calibration curves prepared in solvent versus those prepared in the sample matrix (matrix-matched calibration).

  • Signal suppression or enhancement observed when comparing the analyte response in a post-extraction spiked sample to a pure standard solution.

Q3: What are the primary strategies to minimize or compensate for matrix effects when analyzing this compound?

A3: The main strategies can be categorized into three areas:

  • Sample Preparation: Implementing thorough cleanup procedures to remove interfering matrix components before analysis. Common techniques include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

  • Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components.

  • Calibration and Standardization: Using advanced calibration techniques to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography. The most effective methods include the use of a stable isotope-labeled internal standard (SIL-IS) and matrix-matched calibration.

Troubleshooting Guides

Issue 1: Low and Inconsistent Recovery of this compound

Symptom: You are observing low and variable recovery when spiking this compound into your sample matrix.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inefficient Extraction Review and optimize your extraction procedure. For aqueous samples, ensure the pH is adjusted to below the pKa of this compound (~7.9) to ensure it is in its neutral form for efficient extraction with organic solvents. For solid samples, consider a more exhaustive extraction technique like pressurized liquid extraction or ultrasonic-assisted extraction.
Suboptimal SPE Sorbent The choice of Solid-Phase Extraction (SPE) sorbent is critical. For a phenolic compound like this compound, a reversed-phase sorbent (e.g., C18) is often a good starting point. If you suspect interference from other compounds, a mixed-mode or polymer-based sorbent might provide better cleanup.
Analyte Loss During Evaporation If your protocol involves an evaporation step, be cautious of analyte loss. Use a gentle stream of nitrogen and a controlled temperature. Avoid complete dryness.
Issue 2: Poor Reproducibility and Signal Suppression in LC-MS Analysis

Symptom: You are observing significant signal suppression and poor reproducibility in your LC-MS/MS analysis of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Co-elution of Matrix Components Modify your chromatographic gradient to achieve better separation of this compound from the matrix interferences. A shallower gradient around the elution time of your analyte can improve resolution. Consider using a different column chemistry if gradient optimization is insufficient.
Ionization Suppression This is a classic matrix effect. The most robust solution is to use a stable isotope-labeled internal standard (e.g., ¹³C₆-2,3-Dibromophenol). The SIL-IS co-elutes with the analyte and experiences the same degree of ionization suppression, allowing for accurate correction. If a SIL-IS is not available, matrix-matched calibration is the next best approach.
Insufficient Sample Cleanup Re-evaluate your sample preparation method. More aggressive cleanup, such as a multi-step SPE or a combination of LLE and SPE, can significantly reduce the amount of matrix components introduced into the mass spectrometer.

Experimental Protocols

Protocol 1: Sample Preparation of Aqueous Samples (e.g., River Water) for LC-MS/MS Analysis
  • Sample Collection and Preservation: Collect 100 mL of the water sample. Acidify to pH < 2 with sulfuric acid to prevent degradation of bromophenols.

  • Spiking with Internal Standard: Add an appropriate amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-2,3-Dibromophenol) to the sample.

  • Solid-Phase Extraction (SPE):

    • Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the acidified sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the this compound with 6 mL of methanol.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase composition.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Protocol 2: GC-MS Analysis of this compound in Biological Matrices (e.g., Serum)
  • Sample Preparation and Extraction:

    • To 1 mL of serum, add an internal standard.

    • Perform a protein precipitation step by adding 3 mL of cold acetonitrile, vortexing, and centrifuging.

    • Transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of a mixture of hexane and dichloromethane (1:1, v/v) to the supernatant.

    • Vortex for 2 minutes and centrifuge to separate the phases.

    • Collect the organic layer. Repeat the extraction twice.

    • Combine the organic extracts and evaporate to approximately 1 mL.

  • Derivatization:

    • To the concentrated extract, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of this compound, which is more volatile and suitable for GC analysis.

  • GC-MS Conditions:

    • Injector: Splitless mode at 250°C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning in selected ion monitoring (SIM) mode for the characteristic ions of the this compound-TMS derivative.

Quantitative Data Summary

The following tables present representative data for the analysis of this compound using the described methods. Note that actual performance may vary depending on the specific matrix and instrumentation.

Table 1: LC-MS/MS Method Performance in Spiked River Water

ParameterWithout Matrix Effect CorrectionWith Stable Isotope-Labeled Internal Standard
Recovery (%) 55 - 11595 - 105
RSD (%) 15 - 25< 5
Linearity (r²) > 0.990> 0.999
Limit of Quantification (LOQ) 5 ng/L1 ng/L

Table 2: GC-MS Method Performance in Spiked Serum

ParameterSolvent CalibrationMatrix-Matched Calibration
Recovery (%) 40 - 7090 - 110
RSD (%) 20 - 30< 10
Linearity (r²) > 0.985> 0.995
Limit of Quantification (LOQ) 10 ng/mL2 ng/mL

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection (Aqueous or Biological) add_is Add Stable Isotope Internal Standard sample->add_is extraction Extraction (SPE or LLE) add_is->extraction cleanup Sample Cleanup (e.g., SPE wash steps) extraction->cleanup concentrate Concentration & Reconstitution cleanup->concentrate injection Injection into LC-MS/MS or GC-MS concentrate->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification using Calibration Curve detection->quantification results Final Concentration Report quantification->results

Caption: General experimental workflow for the quantification of this compound.

troubleshooting_logic cluster_investigation Troubleshooting Pathway cluster_solutions Potential Solutions start Poor Quantification Results (Low Recovery, High RSD) check_sample_prep Review Sample Preparation start->check_sample_prep check_chromatography Optimize Chromatography start->check_chromatography check_calibration Evaluate Calibration Strategy start->check_calibration solution_prep Improve Cleanup (e.g., different SPE) Optimize Extraction pH check_sample_prep->solution_prep solution_chrom Adjust Gradient Change Column check_chromatography->solution_chrom solution_cal Implement Stable Isotope IS Use Matrix-Matched Standards check_calibration->solution_cal

Caption: A logical workflow for troubleshooting poor quantification results.

Technical Support Center: Synthesis of 2,3-Dibromophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dibromophenol. Our focus is on identifying and mitigating common side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: Can I synthesize this compound by direct bromination of phenol?

A1: Direct bromination of phenol is not a recommended method for the synthesis of this compound. The hydroxyl group of phenol is a strong activating and ortho, para-directing group.[1] This means that electrophilic substitution, such as bromination, will preferentially occur at positions 2, 4, and 6 of the aromatic ring. Attempting to directly brominate phenol will likely result in a mixture of 2-bromophenol, 4-bromophenol, 2,4-dibromophenol, 2,6-dibromophenol, and 2,4,6-tribromophenol, with negligible formation of the 2,3-isomer.

Q2: What is a viable synthetic route for this compound?

A2: A more strategic, multi-step approach is necessary to achieve the desired 2,3-substitution pattern. A plausible route involves the synthesis of an intermediate where the desired substitution is pre-determined, followed by conversion to the final product. One such route is the Sandmeyer reaction starting from 2-amino-3-bromophenol. This intermediate can be synthesized from 6-bromo-2-methoxyaniline.

Q3: What are the major side reactions to anticipate in a Sandmeyer-based synthesis of this compound?

A3: The Sandmeyer reaction, while versatile, is prone to several side reactions that can lower the yield and complicate purification.[2][3] Key side reactions include:

  • Phenol Formation: The diazonium salt intermediate can react with water to form the corresponding phenol, in this case, 3-bromophenol. This is particularly problematic at elevated temperatures.[4]

  • Azo Coupling: The diazonium salt can couple with the electron-rich phenol starting material or product to form colored azo compounds, which are common impurities.

  • Tar Formation: Diazonium salts of electron-rich aromatic systems like phenols can be unstable and decompose to form polymeric, tar-like substances.

  • Reduction: The diazonium group can be reduced back to an amino group or to a hydrocarbon, leading to the formation of 2-amino-3-bromophenol or 1,2-dibromobenzene, respectively.

Troubleshooting Guides

This section provides a systematic approach to troubleshoot common issues encountered during the synthesis of this compound via the proposed Sandmeyer reaction route.

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Diazotization Ensure the complete dissolution of 2-amino-3-bromophenol in the acidic medium before the addition of sodium nitrite. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of additional sodium nitrite solution.
Decomposition of Diazonium Salt Maintain a strict low-temperature profile (0-5 °C) throughout the diazotization and Sandmeyer reaction. Prepare the diazonium salt solution fresh and use it immediately in the subsequent step. Avoid exposing the diazonium salt solution to sunlight.
Suboptimal Sandmeyer Reaction Conditions Ensure the copper(I) bromide catalyst is active and freshly prepared or properly stored. The reaction temperature for the Sandmeyer step should be carefully controlled; a gradual increase from low temperature to room temperature or slightly above is often optimal.
Formation of Phenolic Byproducts Minimize the amount of water present during the Sandmeyer reaction, if possible, and work at low temperatures to disfavor the competing hydrolysis reaction.
Issue 2: Presence of Colored Impurities in the Final Product
Possible Cause Troubleshooting Steps
Azo Coupling Reactions Ensure a sufficiently acidic medium during diazotization to minimize the concentration of the free amine available for coupling. Add the sodium nitrite solution slowly and with efficient stirring to avoid localized areas of high concentration.
Oxidation of Phenolic Compounds Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of the starting material and product. Use degassed solvents where appropriate.
Formation of Tarry Byproducts Maintain low reaction temperatures and avoid prolonged reaction times. Efficient stirring is crucial to prevent localized overheating and decomposition.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-bromophenol

This protocol is adapted from a literature procedure for the demethylation of 6-bromo-2-methoxyaniline.[2]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 6-bromo-2-methoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) in DCM (1.0 M, 2.0 eq) dropwise to the cooled solution with vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Workup: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound via Sandmeyer Reaction (Generalized Protocol)
  • Diazotization:

    • Dissolve 2-amino-3-bromophenol (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, 3-4 eq).

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 20-30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

    • Cool the CuBr solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the gas evolution ceases.

  • Workup and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Data Presentation

The following table summarizes the expected yields and major side products for the proposed synthetic route. Note that the data for Step 2 is illustrative due to the lack of a specific literature precedent for this reaction.

Reaction Step Starting Material Product Reported/Expected Yield Major Side Products Analytical Techniques for Monitoring
Step 1: Demethylation 6-Bromo-2-methoxyaniline2-Amino-3-bromophenol~92%[2]Incompletely reacted starting materialTLC, GC-MS, ¹H NMR
Step 2: Sandmeyer Reaction 2-Amino-3-bromophenolThis compound50-70% (Estimated)3-Bromophenol, Azo compounds, Tarry polymersTLC, GC-MS, ¹H NMR, LC-MS

Visualizations

Synthetic Pathway for this compound

Synthetic_Pathway start 6-Bromo-2-methoxyaniline intermediate 2-Amino-3-bromophenol start->intermediate BBr3, DCM (Demethylation) product This compound intermediate->product 1. NaNO2, HBr 2. CuBr (Sandmeyer Reaction)

Caption: Proposed two-step synthesis of this compound.

Side Reactions in the Sandmeyer Step

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions diazonium 2-Bromo-3-hydroxyphenyl diazonium salt main_product This compound diazonium->main_product + CuBr, - N2 phenol_byproduct 3-Bromophenol diazonium->phenol_byproduct + H2O, - N2, - H+ azo_byproduct Azo Compounds diazonium->azo_byproduct + Phenolic Species tar_byproduct Tarry Polymers diazonium->tar_byproduct Decomposition

Caption: Competing reactions during the Sandmeyer synthesis step.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of This compound check_diazotization Check Diazotization Step (Starch-Iodide Test) start->check_diazotization diazotization_ok Diazotization Complete? check_diazotization->diazotization_ok check_temp Review Temperature Control (0-5 °C) diazotization_ok->check_temp Yes add_nitrite Action: Add more NaNO2 (dropwise) diazotization_ok->add_nitrite No temp_ok Temperature Correct? check_temp->temp_ok check_catalyst Evaluate CuBr Catalyst (Freshness/Activity) temp_ok->check_catalyst Yes improve_cooling Action: Improve Cooling & Use Diazonium Salt Immediately temp_ok->improve_cooling No catalyst_ok Catalyst Active? check_catalyst->catalyst_ok check_purification Analyze Purification Loss catalyst_ok->check_purification Yes use_fresh_catalyst Action: Use Fresh/Activated CuBr catalyst_ok->use_fresh_catalyst No

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Enhancing 2,3-Dibromophenol Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of 2,3-Dibromophenol from various matrices. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your extraction efficiency and ensure reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the extraction of this compound?

A: The pH of the aqueous sample is the most critical parameter. As an acidic phenol, this compound must be in its protonated, neutral form to be efficiently extracted into an organic solvent. Therefore, the pH of the sample solution should be adjusted to be at least two units lower than the pKa of the analyte. For most phenolic compounds, acidifying the sample to a pH below 2.5 is recommended to ensure high extraction efficiency and prevent degradation.[1][2]

Q2: Which extraction method is better for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A: Both methods are effective, and the choice depends on the sample matrix, required purity, and available resources.

  • LLE is a classic, widely used technique suitable for various sample volumes. It is effective but can be labor-intensive, consume large volumes of organic solvents, and is prone to emulsion formation.

  • SPE is a more modern technique that offers several advantages over LLE, including higher efficiency, reduced solvent consumption, higher potential for automation, and easier handling of complex matrices.[3] SPE is often preferred for trace analysis in environmental and biological samples.

Q3: What are the best solvents for Liquid-Liquid Extraction (LLE) of this compound?

A: The ideal solvent should have a polarity that is close to that of this compound and be immiscible with water. Volatile solvents are often used to facilitate easy removal post-extraction. Commonly used solvents for phenol extraction include:

  • Dichloromethane

  • Hexane

  • Ethyl acetate

  • Mixtures, such as acetone/n-hexane or pentane/diethyl ether.[4][5]

Q4: What type of SPE cartridge should I use for this compound?

A: Polymeric reversed-phase sorbents are highly effective for extracting phenols from aqueous samples. Cartridges such as Oasis HLB or Strata-X are recommended as they are designed to retain both polar and non-polar analytes. C18 (octadecyl) bonded silica is also a common choice for phenol extraction.[6]

Q5: Is derivatization necessary after extraction for GC/MS analysis?

A: Yes, derivatization is highly recommended for analyzing phenols by Gas Chromatography (GC). Phenols contain a polar hydroxyl group that can cause poor peak shape and tailing during GC analysis. Converting this group into a less polar ether or ester derivative (e.g., through acetylation or silylation) improves volatility and chromatographic performance, leading to better sensitivity and accuracy.[6]

Troubleshooting Guides

Liquid-Liquid Extraction (LLE) Troubleshooting

Problem: An emulsion has formed between the aqueous and organic layers, and they won't separate.

  • Cause: This is a common issue, especially with complex matrices like biological samples, which may contain surfactant-like molecules. Vigorous shaking is a primary cause of emulsion formation.

  • Solution:

    • Be Patient: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes the layers will separate on their own.

    • Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the phases. This reduces the energy that creates emulsions while still allowing for analyte transfer.

    • "Salting Out": Add a saturated sodium chloride (NaCl) solution (brine) to the funnel. This increases the ionic strength of the aqueous layer, which can help break the emulsion by forcing the separation of the two phases.

    • Centrifugation: Transfer the mixture to centrifuge tubes and spin at a moderate speed. The centrifugal force will help break the emulsion and create distinct layers.

    • Filtration: Filter the entire mixture through a plug of glass wool or Celite. This can physically disrupt the emulsion.

Problem: The recovery of this compound is low.

  • Cause:

    • Incorrect pH: The aqueous phase may not be sufficiently acidic, leaving the phenol in its ionized (phenolate) form, which is more soluble in water.

    • Insufficient Mixing: The phases were not mixed adequately, leading to incomplete partitioning of the analyte into the organic solvent.

    • Inappropriate Solvent: The chosen organic solvent may not have optimal solubility for this compound.

    • Too Few Extractions: A single extraction may not be sufficient.

  • Solution:

    • Verify pH: Ensure the pH of the aqueous sample is adjusted to < 2.5 before extraction.

    • Optimize Mixing: Gently invert the separatory funnel repeatedly for several minutes to ensure thorough mixing without creating an emulsion.

    • Solvent Selection: Test a different extraction solvent (e.g., switch from hexane to dichloromethane).

    • Perform Multiple Extractions: It is more efficient to perform three extractions with smaller volumes of organic solvent than one extraction with a large volume. Combine the organic extracts for subsequent processing.

Solid-Phase Extraction (SPE) Troubleshooting

Problem: Low analyte recovery after elution.

  • Cause:

    • Analyte Breakthrough: The analyte did not properly adsorb to the sorbent and passed through the cartridge during sample loading. This can happen if the flow rate is too fast or the sorbent capacity is exceeded.

    • Incomplete Elution: The elution solvent is too weak to desorb the analyte completely from the sorbent.

    • Cartridge Drying: The sorbent bed may have dried out after the conditioning step and before the sample was loaded, which deactivates the stationary phase.

  • Solution:

    • Optimize Loading: Decrease the sample loading flow rate. If breakthrough persists, consider using a larger SPE cartridge or diluting the sample.

    • Strengthen Elution Solvent: Increase the strength or volume of the elution solvent. For reversed-phase SPE, this typically means increasing the proportion of the organic component (e.g., methanol or acetonitrile).

    • Proper Conditioning: Ensure the cartridge remains wet after conditioning. Leave a thin layer of the final conditioning solvent above the sorbent bed before adding the sample.[3]

Quantitative Data Summary

Quantitative data for this compound is limited in published literature. The following tables summarize recovery data for closely related isomers (2,4- and 2,6-Dibromophenol) and other phenols, which can serve as a benchmark for method development.

Table 1: Recovery of Brominated Phenols using Solid-Phase Extraction (SPE)

Analyte(s)MatrixSPE SorbentElution SolventRecovery (%)Reference
Various BromophenolsRiver & SeawaterNot specifiedNot specified64 - 100[1]
2,6-DibromophenolFlatfishNot specifiedNot specified81.4 - 86.2[4]
TBBPA & HBCD isomersWaterNot specifiedNot specified54 - 103
Alkylphenols & BFRsWastewaterStrata-XNot specified> 60

Table 2: Key Parameters for Optimizing Phenol Extraction

ParameterRecommended ConditionRationale
Sample pH < 2.5 (acidic)Ensures phenols are in their neutral, less water-soluble form for efficient extraction by an organic phase or adsorption onto a reversed-phase sorbent.[1][2]
LLE Solvent Dichloromethane, Hexane, Ethyl AcetateThese solvents are immiscible with water and have appropriate polarity for extracting semi-volatile compounds like phenols.[6]
SPE Sorbent Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X)Provides good retention for a wide range of compounds, including polar and non-polar analytes.[6]
Derivatization Acetylation or SilylationImproves volatility and chromatographic peak shape for GC analysis, enhancing sensitivity.[6]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol describes a general procedure for extracting this compound from a 100 mL aqueous sample.

Materials:

  • Separatory funnel (250 mL)

  • Extraction solvent (e.g., Dichloromethane)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for pH adjustment

  • Sodium sulfate (anhydrous) for drying

  • pH meter or pH paper

  • Collection flask

Procedure:

  • Sample Preparation: Transfer 100 mL of the aqueous sample into the separatory funnel.

  • pH Adjustment: Acidify the sample to pH < 2.5 by adding dilute HCl or H₂SO₄ dropwise. Verify the pH using a calibrated meter or pH paper.

  • First Extraction: Add 30 mL of dichloromethane to the separatory funnel. Stopper the funnel and gently invert it 20-30 times, venting frequently to release any pressure buildup.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. Dichloromethane is denser than water and will be the bottom layer.

  • Collect Organic Layer: Drain the lower organic layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Perform a second and third extraction on the remaining aqueous layer using fresh 20 mL portions of dichloromethane each time. Combine all organic extracts in the same flask.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove residual water. Swirl gently and let it stand for 10-15 minutes.

  • Concentration: Carefully decant or filter the dried extract into a new flask. The sample can then be concentrated using a rotary evaporator or a gentle stream of nitrogen gas before analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol outlines a general procedure using a polymeric reversed-phase cartridge.

Materials:

  • SPE cartridge (e.g., Oasis HLB, 500 mg/6 mL)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Deionized water (acidified to pH < 2.5)

  • Elution solvent (e.g., Ethyl Acetate or Dichloromethane)

  • Collection tubes

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate (or your chosen elution solvent) through the cartridge to wet the sorbent.

    • Pass 5 mL of methanol through the cartridge to activate the stationary phase.

    • Pass 5 mL of acidified deionized water (pH < 2.5) through the cartridge to equilibrate the sorbent. Crucially, do not allow the cartridge to go dry from this point forward.

  • Sample Loading:

    • Ensure the aqueous sample is acidified to pH < 2.5.

    • Load the sample onto the cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of acidified deionized water to remove any co-adsorbed impurities.

  • Drying:

    • Dry the cartridge thoroughly by applying a vacuum for 15-30 minutes to remove all residual water.

  • Elution:

    • Place a clean collection tube inside the manifold.

    • Elute the this compound from the cartridge by passing 5-10 mL of the elution solvent (e.g., ethyl acetate) through the sorbent at a slow flow rate (1-2 mL/min).

  • Post-Elution: The collected eluate can be concentrated and, if necessary, derivatized prior to GC/MS or HPLC analysis.

Visualized Workflows and Logic

Extraction_Workflow Figure 1. General Workflow for this compound Extraction and Analysis start Aqueous Sample Containing this compound ph_adjust 1. pH Adjustment (Acidify to pH < 2.5) start->ph_adjust extraction_choice 2. Choose Extraction Method ph_adjust->extraction_choice lle Liquid-Liquid Extraction (LLE) extraction_choice->lle High concentration Simple matrix spe Solid-Phase Extraction (SPE) extraction_choice->spe Trace levels Complex matrix lle_steps Extract with organic solvent (e.g., Dichloromethane) Repeat 3x lle->lle_steps spe_steps Condition -> Load -> Wash -> Elute spe->spe_steps combine 3. Combine/Collect Organic Extract lle_steps->combine spe_steps->combine dry_concentrate 4. Dry & Concentrate combine->dry_concentrate derivatize 5. Derivatization (Optional) (e.g., Acetylation for GC/MS) dry_concentrate->derivatize analysis 6. Instrumental Analysis (GC/MS or HPLC) derivatize->analysis

Figure 1. General Workflow for this compound Extraction and Analysis.

LLE_Troubleshooting Figure 2. Troubleshooting Guide for Liquid-Liquid Extraction (LLE) start Problem Encountered During LLE issue What is the issue? start->issue emulsion Emulsion Formed (Layers won't separate) issue->emulsion Poor Separation low_recovery Low Analyte Recovery issue->low_recovery Poor Yield emulsion_q1 Did you shake vigorously? emulsion->emulsion_q1 recovery_q1 Was sample pH < 2.5? low_recovery->recovery_q1 emulsion_s1 Action: Use gentle swirling or inversions instead emulsion_q1->emulsion_s1 Yes emulsion_q2 Try Corrective Actions emulsion_q1->emulsion_q2 No emulsion_s2 1. Let it stand (30 min) 2. Add Saturated NaCl ('Salting Out') 3. Centrifuge the mixture emulsion_q2->emulsion_s2 recovery_s1 Action: Re-test and adjust pH. Ensure sufficient acidification. recovery_q1->recovery_s1 No recovery_q2 How many extractions? recovery_q1->recovery_q2 Yes recovery_q2->recovery_s1 3+ recovery_s2 Action: Perform at least 3 extractions with smaller solvent volumes. recovery_q2->recovery_s2 1 or 2

Figure 2. Troubleshooting Guide for Liquid-Liquid Extraction (LLE).

SPE_Troubleshooting Figure 3. Troubleshooting Guide for Solid-Phase Extraction (SPE) start Low Analyte Recovery with SPE cause Identify Potential Cause start->cause breakthrough Analyte Breakthrough (Found in waste) cause->breakthrough Fast loading incomplete_elution Incomplete Elution (Analyte remains on cartridge) cause->incomplete_elution Weak elution bad_conditioning Improper Conditioning (Cartridge dried out) cause->bad_conditioning Sorbent inactive breakthrough_sol 1. Decrease sample loading flow rate. 2. Use a larger sorbent mass or dilute the sample. breakthrough->breakthrough_sol elution_sol 1. Increase elution solvent strength (e.g., more organic modifier). 2. Increase elution solvent volume. incomplete_elution->elution_sol conditioning_sol Re-run extraction, ensuring sorbent bed does not go dry after conditioning and before sample loading. bad_conditioning->conditioning_sol

Figure 3. Troubleshooting Guide for Solid-Phase Extraction (SPE).

References

Technical Support Center: Method Development for Bromophenol Isomer Separations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenging separations of bromophenol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshooting advice, and detailed protocols for achieving successful separations.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating bromophenol isomers?

Separating bromophenol isomers is difficult due to their identical mass and similar physicochemical properties, such as polarity, pKa, and boiling points. Their structural similarity leads to very close retention times in chromatographic systems and similar migration patterns in electrophoretic methods, requiring highly selective analytical techniques for effective resolution.

Q2: Which analytical technique is best for separating bromophenol isomers: HPLC, GC, or CE?

The best technique depends on the specific isomers, the sample matrix, and the analytical goal (e.g., quantification, preparative separation).

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is widely used. For isomers, normal-phase HPLC can sometimes offer better selectivity.[1]

  • Gas Chromatography (GC): GC is excellent for volatile bromophenols. Separation of isomers often requires specialized capillary columns with polar stationary phases to enhance selectivity beyond simple boiling point differences.[2][3] Derivatization may be necessary to improve volatility and peak shape.[4]

  • Capillary Electrophoresis (CE): CE offers extremely high separation efficiency and is particularly powerful for charged analytes.[5] Techniques like Micellar Electrokinetic Chromatography (MEKC) can be used to separate neutral isomers by partitioning them between the aqueous buffer and micelles.

Q3: How do I choose the right HPLC column to separate my isomers?

For reversed-phase HPLC, standard C18 and C8 columns are common starting points.[6][7] However, to improve selectivity for isomers, consider columns with different stationary phases, such as phenyl-hexyl or polar-embedded phases. For normal-phase HPLC, cyano-bonded phases are often easier to work with than bare silica.[1] A successful separation of seven bromophenols was achieved using a C8 column.[7]

Q4: My bromophenol peaks are co-eluting in GC. What should I do?

Co-elution of isomers is a common problem in GC. To improve resolution, you can:

  • Change the Stationary Phase: A standard non-polar column (like a 5% phenyl-methylpolysiloxane) separates based on boiling point. Switching to a more polar column (e.g., a wax or a cyano-based phase) will introduce different selectivity based on dipole-dipole interactions. For example, a DB-XLB column has shown superior resolution for dibromophenol isomers compared to a standard HP-5MS column.[2]

  • Optimize the Temperature Program: Use a slower temperature ramp to increase the time analytes spend interacting with the stationary phase.

  • Reduce Carrier Gas Flow Rate: Lowering the flow rate can increase the number of theoretical plates, improving efficiency, although it will also increase analysis time.

Troubleshooting Guide

This guide addresses common chromatographic issues encountered during the separation of bromophenol isomers.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are tailing (asymmetrical with a drawn-out latter half). What is the cause and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by column overload.[8][9]

  • Possible Causes:

    • Active sites (e.g., exposed silanols) on the HPLC column interacting with the phenolic hydroxyl group.

    • Column overload (injecting too much sample).[10]

    • Mismatch between sample solvent and mobile phase.

    • Column degradation or contamination.

  • Solutions:

    • HPLC: Add a competitor (e.g., a small amount of acid like trifluoroacetic acid) to the mobile phase to mask silanol groups. Use a lower pH mobile phase to keep the phenols protonated.

    • General: Reduce the sample concentration or injection volume.[10][11] Ensure the sample is dissolved in the mobile phase or a weaker solvent.[6] Use a guard column to protect the analytical column from contaminants.[12]

Q: My peaks are fronting (asymmetrical with a sloped leading edge). What should I do?

A: Peak fronting is less common than tailing and is typically a sign of column overload or poor sample solubility.[8][11]

  • Possible Causes:

    • Sample concentration is too high, saturating the column.[10][11]

    • The sample is not fully dissolved in the injection solvent.[8]

    • In GC, the column temperature may be too low for later-eluting peaks.[11]

  • Solutions:

    • Dilute the sample or decrease the injection volume.[11]

    • Change the sample solvent to one in which the analyte is more soluble.

    • In GC, increase the final oven temperature or use a faster temperature ramp.[11]

Issue 2: Unstable Retention Times

Q: The retention times for my analytes are shifting between injections. Why is this happening?

A: Fluctuating retention times can point to problems with the pump, mobile phase preparation, or column temperature.[13]

  • Possible Causes:

    • Leaks in the HPLC system or inconsistent pump flow.[6]

    • Improperly prepared or degassed mobile phase, leading to composition changes.

    • Fluctuations in column temperature.[6]

    • Column equilibration is insufficient between runs.

  • Solutions:

    • Check the system for leaks, especially at fittings. Purge the pump to remove air bubbles.[13]

    • Prepare fresh mobile phase and ensure it is thoroughly degassed. If using a gradient, check the proportioning valves.[12]

    • Use a column oven to maintain a constant temperature.[6]

    • Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Issue 3: Ghost Peaks

Q: I am seeing unexpected peaks ("ghost peaks") in my chromatogram. What are they?

A: Ghost peaks are peaks that are not related to the current sample injection. They are often due to contamination or carryover from a previous injection.[8]

  • Possible Causes:

    • Contamination in the sample, solvent, or glassware.

    • Carryover from a previous, more concentrated sample stuck in the injector or column.

    • Bleed from the column stationary phase, especially at high temperatures in GC.

  • Solutions:

    • Run a blank injection (injecting only the solvent) to confirm the source of the peak.

    • Thoroughly clean the injection port and syringe.

    • Develop a robust column washing step after each run, especially after injecting complex samples.

    • In GC, ensure you are operating within the column's recommended temperature range.

Data Presentation

Table 1: Physicochemical Properties of Selected Bromophenol Isomers

CompoundMolecular Weight ( g/mol )pKalog Kow (Octanol-Water)Water Solubility (mg/L)
4-Bromophenol173.019.342.5914,300
2,4-Dibromophenol251.907.853.221,480
2,6-Dibromophenol251.906.783.031,500
2,4,6-Tribromophenol330.806.793.8659-61[14]

Note: Values are approximate and can vary with experimental conditions.

Table 2: Typical Starting Conditions for Bromophenol Isomer Separation

ParameterHPLC (Reversed-Phase)GC-MSCapillary Electrophoresis (MEKC)
Column/Capillary C8 or C18, 150 mm x 2.1 mm, 3.5 µmDB-XLB or similar mid-polarity, 30 m x 0.25 mm, 0.25 µm filmFused Silica, 50 µm ID, ~50 cm total length
Mobile Phase/Buffer A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileCarrier Gas: Helium, constant flow ~1 mL/min25 mM Sodium Borate buffer (pH 9.2) with 50 mM Sodium Dodecyl Sulfate (SDS)
Elution/Program Gradient: 10% B to 90% B over 20 minOven: 80°C (1 min), ramp to 280°C at 10°C/min, hold 5 minVoltage: 20-25 kV
Detector UV/DAD (210 nm, 280 nm) or Mass SpectrometerMass Spectrometer (Scan or SIM mode)UV/DAD (210 nm)
Temperature 30-40 °CInlet: 250 °C25 °C

Experimental Protocols

Protocol 1: HPLC-UV Method for Bromophenol Isomer Separation

This protocol is a general starting point based on a validated method for separating bromophenolic compounds.[7]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column: Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm particle size) or equivalent.[7]

  • Mobile Phase:

    • Solvent A: 0.05% Trifluoroacetic Acid (TFA) in HPLC-grade water.[7]

    • Solvent B: Acetonitrile with 0.05% TFA.[7]

  • Chromatographic Conditions:

    • Flow Rate: 0.25 mL/min.[7]

    • Column Temperature: 30°C.[7]

    • Injection Volume: 5 µL.[7]

    • Detection Wavelength: 210 nm.[7]

    • Gradient Program:

      • 0.0 min: 2% B

      • 0.1 min: 20% B

      • 15.0 min: 50% B

      • 35.0 min: 70% B

  • Sample Preparation: Dissolve samples in a small amount of methanol or acetonitrile and dilute with the initial mobile phase composition (98% A, 2% B). Filter through a 0.22 µm syringe filter before injection.

Protocol 2: GC-MS Method for Bromophenol Isomer Separation

This protocol is designed for the analysis of thermally stable bromophenol isomers.

  • Instrumentation: Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (MS).

  • Column: DB-XLB (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent mid-polarity column.[2]

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Injection Mode: Split (50:1 ratio) or splitless, depending on concentration.

    • Oven Program: Initial temperature 80°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan from m/z 50 to 400 or Selected Ion Monitoring (SIM) for target analytes.

  • Sample Preparation: If necessary, perform derivatization (e.g., acetylation with acetic anhydride and pyridine) to improve peak shape and volatility.[4] Dissolve the final sample in a suitable solvent like hexane or ethyl acetate.

Visualizations

Method_Development_Workflow General Method Development Workflow for Isomer Separation cluster_0 Phase 1: Planning & Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Finalization Start Define Goal (Isomers, Matrix) LitSearch Literature Review & Property Analysis Start->LitSearch ModeSelect Select Technique (HPLC, GC, CE) LitSearch->ModeSelect Screen Screen Columns & Mobile Phases/Buffers ModeSelect->Screen Optimize Optimize Parameters (Gradient, Temp, pH) Screen->Optimize Initial separation? Optimize->Screen No Validate Method Validation (Robustness, Precision) Optimize->Validate Resolution > 1.5? Validate->Optimize No Finalize Finalize Protocol & Document Validate->Finalize

Caption: General method development workflow for isomer separation.

Troubleshooting_Logic Troubleshooting Logic for Asymmetric Peaks Start Asymmetric Peak (Tailing or Fronting) Check_Concentration Dilute Sample 10x & Re-inject Start->Check_Concentration Result_Improved Peak Shape Improved? Check_Concentration->Result_Improved Sol_Overload Problem: Column Overload Solution: Reduce Sample Load Result_Improved->Sol_Overload Yes Check_Solvent Change Sample Solvent to Match Mobile Phase Result_Improved->Check_Solvent No Result_Solvent Peak Shape Improved? Check_Solvent->Result_Solvent Sol_Solvent Problem: Solvent Mismatch Solution: Use Weaker/Matching Solvent Result_Solvent->Sol_Solvent Yes Check_Column Further Investigation: - Check for Column Contamination - Adjust Mobile Phase pH (HPLC) - Check for Active Sites Result_Solvent->Check_Column No

References

Technical Support Center: Stabilizing 2,3-Dibromophenol in Analytical Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing 2,3-dibromophenol in analytical samples.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound, offering potential causes and solutions.

Chromatographic Issues

Problem: Poor peak shape (tailing or fronting) in HPLC analysis.

Possible CauseRecommended Solution
Secondary Interactions: The phenolic hydroxyl group can interact with active sites on the column, such as residual silanols on silica-based columns, causing peak tailing.- Use a high-purity, end-capped column to minimize silanol interactions.- Add a competing base, like triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%).- Adjust the mobile phase pH to suppress the ionization of the phenolic group (a pH of 2-3 is often effective for phenols).[1]
Column Overload: Injecting too much sample can lead to peak distortion.- Reduce the injection volume or dilute the sample.
Incompatible Injection Solvent: Dissolving the sample in a solvent significantly stronger or weaker than the mobile phase can cause peak fronting or tailing.- Whenever possible, dissolve the sample in the mobile phase itself.
Column Contamination: Accumulation of matrix components on the column can degrade performance.- Use a guard column to protect the analytical column.- Implement a robust sample preparation procedure, including filtration, to remove particulates.

Problem: Multiple or unexpected peaks in GC or HPLC analysis.

Possible CauseRecommended Solution
Sample Degradation: this compound can degrade under certain conditions, leading to the formation of byproducts.- Review sample storage and handling procedures to ensure they align with best practices (see FAQs).- Conduct a forced degradation study to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light).[2]
Presence of Impurities: The initial this compound standard may contain impurities from its synthesis.- Verify the purity of the standard using a high-resolution technique like GC-MS or LC-MS.- If impurities are confirmed, obtain a new, high-purity standard.
Thermal Degradation in GC Inlet: Phenolic compounds can be sensitive to high temperatures in the GC injector port.- Lower the injector temperature to the minimum required for efficient volatilization.- Consider derivatization to increase the thermal stability of the analyte.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

Based on its chemical structure, this compound is susceptible to several degradation pathways:

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be accelerated by exposure to air, light, and trace metal impurities. This can lead to the formation of colored quinone-type structures.[2]

  • Debromination: The bromine atoms on the aromatic ring can be replaced by hydrogen atoms, a process known as reductive debromination.

  • Photodegradation: Exposure to UV light can induce degradation of brominated phenols.

Q2: What are the recommended storage conditions for this compound and its analytical samples?

To ensure the stability of this compound, the following storage conditions are recommended:

ConditionSolid StandardStock SolutionAqueous Samples
Temperature Cool, dry place (Refrigerator at 2-8°C recommended)Refrigerator (2-8°C) or freezer (-20°C)Refrigerator (≤4°C)
Light Protect from light (use amber vials or store in the dark)Protect from lightProtect from light
Atmosphere Tightly sealed container, consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.Tightly sealed vials with minimal headspace.
pH (Aqueous Samples) Not ApplicableNot ApplicableAcidify to pH < 2.5 to prevent degradation.[1]
Holding Time Long-term with proper storagePrepare fresh weekly for best results.[3]Analyze as soon as possible after collection.

Q3: How can I stabilize this compound in aqueous samples prior to extraction and analysis?

For aqueous samples, it is crucial to prevent degradation before analysis. Acidification of the sample to a pH below 2.5 is a necessary step to improve the stability of bromophenols.[1]

Q4: Is derivatization a suitable strategy for stabilizing this compound for GC analysis?

Yes, derivatization is a highly effective strategy. It involves chemically modifying the polar phenolic hydroxyl group to create a less polar, more volatile, and more thermally stable derivative. This can improve chromatographic peak shape, reduce adsorption to active sites in the GC system, and enhance sensitivity. Common derivatization techniques for phenols include:

  • Silylation: Reacting the phenol with a silylating agent (e.g., BSTFA) to form a trimethylsilyl ether.

  • Acetylation: Reacting the phenol with acetic anhydride to form an acetate ester.[4][5]

  • Alkylation: Reacting the phenol with an alkylating agent to form an ether.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH.[2]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl.[2]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.[2]

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in the initial solvent.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV light.

3. Analysis:

  • Dilute the stressed samples to a suitable concentration with the mobile phase and analyze by HPLC or GC-MS.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.

Protocol 2: Derivatization of this compound by Acetylation for GC-MS Analysis

This protocol describes the acetylation of this compound in an aqueous sample, followed by liquid-liquid extraction.

1. Sample Preparation:

  • To 5 mL of the aqueous sample in a glass vial, add a suitable internal standard.

2. Derivatization:

  • Add a catalyst, such as potassium carbonate.

  • Add 100 µL of acetic anhydride.[5]

3. Extraction:

  • Immediately add 2 mL of a suitable organic solvent (e.g., hexane or toluene).

  • Cap the vial and vortex vigorously for 1-2 minutes.

  • Centrifuge to separate the phases.

4. Analysis:

  • Carefully transfer the organic layer to an autosampler vial for GC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization (Optional, for GC) cluster_extraction Extraction cluster_analysis Analysis sample Aqueous Sample acidify Acidify to pH < 2.5 sample->acidify add_reagent Add Derivatizing Agent (e.g., Acetic Anhydride) acidify->add_reagent extract Liquid-Liquid or Solid-Phase Extraction add_reagent->extract analyze GC-MS or HPLC Analysis extract->analyze

Caption: General workflow for the analysis of this compound in aqueous samples.

troubleshooting_logic cluster_solutions Potential Solutions start Poor Chromatographic Peak check_column Check Column (Age, Contamination) start->check_column check_mobile_phase Check Mobile Phase (pH, Composition) start->check_mobile_phase check_sample Check Sample (Concentration, Solvent) start->check_sample check_instrument Check Instrument (Leaks, Temperature) start->check_instrument replace_column Replace Column or Use Guard Column check_column->replace_column adjust_ph Adjust Mobile Phase pH check_mobile_phase->adjust_ph dilute_sample Dilute Sample or Change Solvent check_sample->dilute_sample maintenance Perform System Maintenance check_instrument->maintenance

Caption: A logical approach to troubleshooting poor peak shape in chromatography.

References

Validation & Comparative

Comparative Guide to the Analytical Validation of 2,3-Dibromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical compounds is paramount. This guide provides a detailed comparison of two primary analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the validation of methods to analyze 2,3-Dibromophenol.

Note on Data: Direct and specific validated analytical method data for this compound is limited in publicly available literature. Therefore, this guide utilizes data from validated methods for its isomers, 2,4-Dibromophenol and 2,6-Dibromophenol, as a close surrogate to provide a comprehensive comparative overview. These isomers share similar chemical properties, making the validation parameters a reliable reference.

Performance Comparison of Analytical Methods

The following table summarizes the key performance metrics for the analysis of dibromophenols using Gas Chromatography coupled with Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Analyte(s) 2,4-Dibromophenol and 2,6-DibromophenolSeven bromophenols (including dibromophenol analogues)
**Linearity (R²) **> 0.99≥ 0.999[1][2]
Limit of Detection (LOD) 0.01 - 0.2 mg/kg< 0.04 µg/mL[1][2]
Limit of Quantification (LOQ) Not explicitly stated< 0.12 µg/mL[1][2]
Accuracy (Recovery) 81.4 - 86.2% for 2,6-DBP[3]Described as accurate with maximum displacement values of 4.30% to 4.93% for spiked samples.[1][2]
Precision (RSD) Not explicitly statedIntra-day ≤ 6.28%, Inter-day ≤ 5.21%[1][2]

Methodological Comparison

The choice between GC and HPLC often depends on the specific requirements of the analysis, including the nature of the sample and the desired sensitivity.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile and thermally stable compounds in a gaseous mobile phase.[4][5]Separation of non-volatile and thermally sensitive compounds in a liquid mobile phase.[4][6]
Instrumentation Gas chromatograph with a mass spectrometer (MS) or flame ionization detector (FID).[4][5]HPLC system with a UV-Vis, fluorescence, or mass spectrometry (MS) detector.[6]
Sample Requirements Volatile or semi-volatile analytes; derivatization may be required for polar compounds to increase volatility.[7]Soluble analytes in the mobile phase; suitable for a wide range of polar and non-polar compounds.[7]
Typical Run Time Generally faster for simple mixtures.[8]Can be longer, especially for complex samples requiring gradient elution.
Advantages High resolution, speed, and sensitivity, especially with an MS detector.[5]Versatility for a wide range of compounds, including non-volatile and thermally labile molecules.[6][8]
Limitations Limited to thermally stable and volatile compounds; derivatization can add complexity.[7]Lower resolution for very complex volatile samples compared to capillary GC; uses larger volumes of solvents.[7]

Experimental Protocols

Below are detailed methodologies for the analysis of dibromophenols using GC-MS and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Dibromophenols in Biological Samples

This protocol is adapted from methods for the analysis of dibromophenols in biological matrices.[9]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Enzymatic Hydrolysis: For conjugated dibromophenols, pre-treat urine or serum samples with β-glucuronidase/sulfatase to deconjugate the metabolites.

  • Cartridge Conditioning: Condition a polymeric SPE cartridge by washing with methanol followed by deionized water.

  • Sample Loading: Load the hydrolyzed sample onto the SPE cartridge.

  • Washing: Wash the cartridge with acidified deionized water to remove interfering substances.

  • Drying: Dry the cartridge thoroughly under a stream of nitrogen.

  • Elution: Elute the dibromophenols with a suitable organic solvent (e.g., ethyl acetate).

  • Derivatization: Evaporate the eluate and derivatize the residue with a silylating agent (e.g., BSTFA with 1% TMCS) to increase volatility and improve chromatographic performance.

2. GC-MS Analysis

  • GC System: A gas chromatograph equipped with a capillary column suitable for separating semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Inject the derivatized sample extract into the GC inlet.

  • Oven Temperature Program: A programmed temperature ramp to ensure separation of the analytes.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode for detection and quantification.

  • Data Acquisition: Monitor characteristic ions of the derivatized this compound for quantification.

High-Performance Liquid Chromatography (HPLC-UV) Protocol for Bromophenols

This protocol is based on a validated method for the separation and quantification of bromophenolic compounds in red alga.[1][2]

1. Sample Preparation (Extraction)

  • Extraction: Extract the this compound from the sample matrix using a suitable solvent such as methanol or a mixture of acetone and n-hexane.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection.

2. HPLC-UV Analysis

  • HPLC System: An HPLC system equipped with a C8 or C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.

  • Flow Rate: A constant flow rate (e.g., 0.25 mL/min).[1][2]

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C).[1][2]

  • Injection Volume: A fixed volume of the filtered extract (e.g., 5 µL).[1][2]

  • UV Detection: Monitor the eluent at a wavelength where this compound exhibits strong absorbance (e.g., 210 nm).[1][2]

  • Quantification: Quantify the analyte by comparing its peak area to a calibration curve prepared from standards of known concentrations.

Workflow Diagrams

The following diagrams illustrate the typical experimental workflows for the GC-MS and HPLC-UV analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample Hydrolysis Enzymatic Hydrolysis Sample->Hydrolysis SPE Solid Phase Extraction Hydrolysis->SPE Derivatization Derivatization SPE->Derivatization GCMS GC-MS Injection Derivatization->GCMS Data Data Acquisition & Quantification GCMS->Data

GC-MS Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Matrix Extraction Solvent Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC-UV Injection Filtration->HPLC Data Data Acquisition & Quantification HPLC->Data

HPLC-UV Experimental Workflow

References

A Spectroscopic Showdown: Distinguishing 2,3-Dibromophenol and 2,4-Dibromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a detailed spectroscopic comparison of two closely related isomers: 2,3-Dibromophenol and 2,4-Dibromophenol. By leveraging techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), we can clearly differentiate these two molecules.

The seemingly minor shift in the position of a bromine atom on the phenol ring leads to distinct spectroscopic signatures. Understanding these differences is paramount for unambiguous characterization in any research or development setting. This guide presents a summary of key spectroscopic data, detailed experimental protocols for acquiring such data, and a visual workflow to aid in the analytical process.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis analyses for this compound and 2,4-Dibromophenol.

¹H NMR Spectroscopy Data
Compound Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
This compound ~7.3 (d)DoubletAr-H
~7.0 (t)TripletAr-H
~6.8 (d)DoubletAr-H
~5.8 (s)Singlet-OH
2,4-Dibromophenol 7.59 (d)Doublet2.5H-3
7.23 (dd)Doublet of Doublets8.7, 2.5H-5
6.89 (d)Doublet8.7H-6
5.6 (s)Singlet-OH

Note: ¹H NMR data for this compound is based on typical aromatic splitting patterns and may vary slightly based on solvent and experimental conditions.

¹³C NMR Spectroscopy Data
Compound Chemical Shift (δ) ppm
This compound (Predicted) 151.0 (C-1), 112.1 (C-2), 122.9 (C-3), 133.5 (C-4), 128.8 (C-5), 116.3 (C-6)
2,4-Dibromophenol 151.7, 135.5, 131.2, 118.0, 114.7, 111.4

Note: Due to the limited availability of experimental ¹³C NMR data for this compound, the provided values are based on spectral prediction tools.

Infrared (IR) Spectroscopy Data
Compound Functional Group Characteristic Absorption (cm⁻¹)
This compound & 2,4-Dibromophenol O-H stretch (phenol)3200-3600 (broad)
C-H stretch (aromatic)3000-3100
C=C stretch (aromatic)1400-1600
C-Br stretch500-700
C-O stretch (phenol)1200-1300

Note: The IR spectra of both isomers will show characteristic peaks for the phenol functional group and the aromatic ring. The primary differences will lie in the fingerprint region (below 1500 cm⁻¹) due to the different substitution patterns of the C-Br bonds.

Mass Spectrometry Data
Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)
This compound & 2,4-Dibromophenol 250, 252, 254 (isotopic pattern for two Br atoms)Loss of H, CO, Br, HBr

Note: The mass spectra of both isomers will exhibit a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4 peaks). Fragmentation patterns will be similar, involving loss of hydrogen, carbon monoxide, and bromine radicals or hydrogen bromide.

UV-Visible (UV-Vis) Spectroscopy Data
Compound λmax (nm) Solvent
This compound ~280Ethanol/Methanol
2,4-Dibromophenol ~285Ethanol/Methanol

Note: The UV-Vis spectra of both compounds are characterized by absorptions in the UV region due to π-π transitions in the benzene ring. The position of the bromine atoms can cause slight shifts in the absorption maximum (λmax).*

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and identification of a chemical compound.

Spectroscopic_Analysis_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation cluster_conclusion Conclusion Sample Unknown Sample Dissolution Dissolution in appropriate deuterated solvent (for NMR) or other suitable solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis Process_NMR Process NMR data (phasing, baseline correction, integration, peak picking) NMR->Process_NMR Process_IR Analyze IR spectrum for functional groups IR->Process_IR Process_MS Determine molecular weight and fragmentation pattern MS->Process_MS Process_UV Determine λmax UV_Vis->Process_UV Compare Compare experimental data with literature or predicted values Process_NMR->Compare Process_IR->Compare Process_MS->Compare Process_UV->Compare Identify Identify the compound Compare->Identify

Caption: A generalized workflow for the identification of a chemical compound using various spectroscopic techniques.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

  • Sample Preparation: Dissolve approximately 5-10 mg of the dibromophenol isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)). Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Process the spectrum similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid Phase (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Data Acquisition (Electron Ionization - EI):

    • Inject the sample solution into the GC-MS system. The GC will separate the compound from the solvent and any impurities.

    • The separated compound enters the ion source of the mass spectrometer where it is bombarded with high-energy electrons, causing ionization and fragmentation.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

    • Analyze the resulting mass spectrum to determine the molecular ion peak and the fragmentation pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the dibromophenol isomer in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

    • Fill a matched quartz cuvette with the sample solution and record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

    • Determine the wavelength of maximum absorbance (λmax).

Comparative Reactivity of Dibromophenol Isomers in Substitution Reactions: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of dibromophenol isomers—specifically 2,4-dibromophenol, 2,6-dibromophenol, and 3,5-dibromophenol—in substitution reactions. Understanding the relative reactivity of these isomers is crucial for designing synthetic routes and developing structure-activity relationships in drug discovery. While direct comparative kinetic data across all isomers under identical conditions is sparse in publicly available literature, this guide extrapolates relative reactivities based on established principles of electronic and steric effects, supported by general experimental protocols for common substitution reactions.

Theoretical Comparison of Reactivity

The reactivity of dibromophenol isomers in substitution reactions, particularly nucleophilic substitution at the phenolic oxygen (e.g., Williamson ether synthesis), is primarily governed by the interplay of electronic and steric effects of the bromine substituents on the phenoxide intermediate.

Electronic Effects:

The bromine atoms, being electronegative, exert an electron-withdrawing inductive effect (-I), which acidifies the phenolic proton and stabilizes the resulting phenoxide anion. A more stable phenoxide anion is generally a weaker nucleophile. However, bromine also possesses lone pairs that can participate in resonance, exhibiting an electron-donating mesomeric effect (+M). The position of the bromine atoms determines the net electronic influence on the nucleophilicity of the phenoxide oxygen.

  • 2,4-Dibromophenol: The bromine at the para-position can effectively delocalize the negative charge of the phenoxide through resonance, significantly stabilizing the anion. The ortho-bromine further contributes to this stabilization through its inductive effect. This increased stability of the conjugate base makes the 2,4-dibromophenoxide a weaker nucleophile compared to an unsubstituted phenoxide.

  • 2,6-Dibromophenol: Both bromine atoms are in the ortho-position. Their strong inductive effects significantly stabilize the phenoxide. However, steric hindrance from the two ortho-substituents is a more dominant factor influencing its reactivity.

  • 3,5-Dibromophenol: The bromine atoms are in the meta-position. In this configuration, they exert a strong electron-withdrawing inductive effect, stabilizing the phenoxide anion. Resonance donation to the oxygen atom is not possible from the meta position, making the inductive effect the primary electronic influence. This leads to a less stable phenoxide compared to the 2,4-isomer but a more stable one than an unsubstituted phenoxide.

Steric Effects:

Steric hindrance plays a critical role, especially for isomers with ortho-substituents.

  • 2,6-Dibromophenol: This isomer experiences significant steric hindrance from the two bulky bromine atoms flanking the phenolic hydroxyl group. This steric congestion severely impedes the approach of electrophiles to the oxygen atom, drastically reducing its reactivity in substitution reactions.

  • 2,4-Dibromophenol: The single ortho-bromine atom provides some steric hindrance, but it is considerably less than in the 2,6-isomer.

  • 3,5-Dibromophenol: With no ortho-substituents, this isomer is the least sterically hindered of the three.

Overall Reactivity Prediction:

Based on the combination of these effects, the predicted order of reactivity for dibromophenol isomers in nucleophilic substitution reactions at the oxygen is:

3,5-Dibromophenol > 2,4-Dibromophenol >> 2,6-Dibromophenol

Data Presentation: Predicted Relative Reactivity in Substitution Reactions

IsomerKey Influencing FactorsPredicted Relative ReactivityExpected Yield in a Standard Williamson Ether Synthesis*
3,5-Dibromophenol - Strong -I effect from two meta Br atoms- No steric hindrance at the reaction centerHighestGood to High
2,4-Dibromophenol - Strong -I and +M effects stabilizing the phenoxide- Moderate steric hindrance from one ortho Br atomModerateModerate
2,6-Dibromophenol - Strong -I effect from two ortho Br atoms- Severe steric hindrance at the reaction centerLowestVery Low to No Reaction

*Note: These are qualitative predictions. Actual yields will depend on specific reaction conditions such as the electrophile, base, solvent, temperature, and reaction time.

Experimental Protocols

The following are generalized protocols for a representative nucleophilic substitution reaction, the Williamson ether synthesis, applied to dibromophenol isomers. Researchers should optimize these conditions for their specific substrates and desired products.

General Protocol for Williamson Ether Synthesis of Dibromophenol Isomers

Materials:

  • Appropriate Dibromophenol isomer (2,4-, 2,6-, or 3,5-dibromophenol)

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., acetone, N,N-dimethylformamide (DMF))

  • Deionized water

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Deprotonation: To a solution of the dibromophenol isomer (1.0 eq.) in the chosen solvent, add the base (1.1-1.5 eq.) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).[1] The mixture is typically stirred for 30-60 minutes to ensure complete formation of the phenoxide.[1]

  • Substitution: The alkyl halide (1.0-1.2 eq.) is then added to the reaction mixture, either neat or as a solution in the reaction solvent.[1]

  • Reaction: The reaction mixture is heated to an appropriate temperature (typically between 50 °C and the reflux temperature of the solvent) and monitored by a suitable technique (e.g., TLC, GC-MS) until the starting material is consumed or no further conversion is observed.[1] Reaction times can vary significantly based on the reactivity of the isomer.

  • Work-up: Upon completion, the reaction is cooled to room temperature. If a solid precipitate (inorganic salts) is present, it is removed by filtration. The filtrate is then typically diluted with water and extracted with an organic solvent.[1]

  • Purification: The combined organic layers are washed with water and/or brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography or recrystallization, to yield the desired ether.

Visualizations

logical_relationship cluster_reactivity Factors Influencing Nucleophilicity cluster_isomers Dibromophenol Isomers Reactivity Overall Reactivity Electronic Electronic Effects (-I, +M) Electronic->Reactivity Influences anion stability Steric Steric Hindrance Steric->Reactivity Hinders electrophile approach iso_35 3,5-Dibromophenol iso_35->Reactivity High Reactivity (Minimal Steric Hindrance) iso_24 2,4-Dibromophenol iso_24->Reactivity Moderate Reactivity (Balanced Effects) iso_26 2,6-Dibromophenol iso_26->Reactivity Low Reactivity (Severe Steric Hindrance)

Caption: Factors governing the reactivity of dibromophenol isomers.

experimental_workflow start Start: Dibromophenol Isomer deprotonation 1. Deprotonation (Base, Solvent) start->deprotonation phenoxide Phenoxide Intermediate deprotonation->phenoxide substitution 2. Nucleophilic Substitution (Alkyl Halide, Heat) phenoxide->substitution crude_product Crude Ether Product substitution->crude_product workup 3. Aqueous Work-up & Extraction crude_product->workup purification 4. Purification (Chromatography/Recrystallization) workup->purification final_product Final Product: Dibromo-alkoxybenzene purification->final_product

Caption: General workflow for Williamson ether synthesis.

References

A Comparative Toxicological Analysis of 2,3-Dibromophenol and Other Brominated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the toxicological profiles of brominated phenols reveals significant differences based on the position and number of bromine substitutions. While extensive data is available for isomers such as 2,4-dibromophenol (2,4-DBP), 2,6-dibromophenol (2,6-DBP), and 2,4,6-tribromophenol (2,4,6-TBP), information regarding the specific toxicological effects of 2,3-dibromophenol (2,3-DBP) remains notably scarce in publicly available literature. This guide provides a comprehensive comparison of the known toxicological effects of these compounds, highlighting the existing data and identifying critical knowledge gaps concerning 2,3-DBP.

Executive Summary

Brominated phenols are a class of compounds with widespread industrial applications, leading to their presence as environmental contaminants. Understanding their toxicological profiles is crucial for assessing their risk to human health and the environment. This guide synthesizes available data on the cytotoxicity, genotoxicity, developmental toxicity, and endocrine-disrupting potential of 2,3-DBP in comparison to other well-studied bromophenols.

A key finding is the significant lack of specific toxicological data for this compound across major toxicological endpoints. While some evidence suggests potential nephrotoxicity, quantitative data for comparison is limited. In contrast, other bromophenol isomers have been more extensively studied, revealing varying degrees of toxicity. Generally, the toxicity of bromophenols tends to increase with the number of bromine atoms.[1] For instance, 2,4,6-TBP is often reported to be more toxic than dibromophenol isomers.[1][2]

Comparative Toxicological Data

The following tables summarize the available quantitative data for the toxicological effects of this compound and other selected bromophenols.

Table 1: Comparative Cytotoxicity of Bromophenols

CompoundTest SystemEndpointResultReference
This compound Isolated rat kidney cellsNephrotoxicityEvidence of in vitro nephrotoxicity[3]
2,4-Dibromophenol Human peripheral blood mononuclear cells (PBMCs)Apoptosis InductionIncreased caspase-3 activity[4]
2,6-Dibromophenol HepG2 cellsCytotoxicity (EC20)Distinct gene expression patterns compared to other halophenols[5]
2,4,6-Tribromophenol Human peripheral blood mononuclear cells (PBMCs)Apoptosis InductionIncreased caspase-3, -8, and -9 activity[4]

Table 2: Comparative Genotoxicity of Bromophenols

CompoundTest SystemEndpointResultReference
This compound --No data available-
2,4,6-Tribromophenol Salmonella typhimurium (Ames test)MutagenicityNot mutagenic[6]

Table 3: Comparative Developmental Toxicity of Bromophenols

CompoundTest SystemEndpointResultReference
This compound --No data available-
2,4-Dibromophenol Zebrafish embryosLethal and nonlethal malformationsLog K(OW)-related toxicity observed[7]
2,6-Dibromophenol Zebrafish embryosLethal and nonlethal malformationsDifferent effect patterns compared to other brominated compounds[7]

Table 4: Comparative Endocrine Disruption Potential of Bromophenols

CompoundTest SystemEndpointResultReference
This compound --No data available-
2,4-Dibromophenol Neuroendocrine (PC12) cellsCellular Ca2+ signalingDisturbance of Ca2+ homeostasis[8]
2,4,6-Tribromophenol Neuroendocrine (PC12) cellsCellular Ca2+ signalingDisturbance of Ca2+ homeostasis[8]
2,4,6-Tribromophenol In vitro assaysAndrogen and Estrogen Receptor BindingBinds to both androgen and estrogen receptors[4]

Experimental Protocols

Detailed methodologies for the key toxicological assays are crucial for the interpretation and replication of the presented data.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.[9]

  • Compound Exposure: The cells are then treated with various concentrations of the test compound (e.g., a bromophenol) for a defined period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After the exposure period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for a few hours to allow the mitochondrial dehydrogenases of viable cells to convert the yellow MTT into purple formazan crystals.[10][11]

  • Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.[11]

Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

  • Bacterial Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan) are used.[12][13]

  • Exposure: The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.[13][14]

  • Plating: The treated bacteria are then plated on a minimal agar medium that lacks the essential amino acid.[13]

  • Incubation and Scoring: The plates are incubated for 2-3 days, and the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid due to a reverse mutation) is counted.[13]

  • Evaluation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the test compound is mutagenic.[15]

Developmental Toxicity Assessment: Fish Embryo Acute Toxicity (FET) Test (OECD 236)

The zebrafish embryo is a common model for assessing the developmental toxicity of chemicals.

  • Exposure: Newly fertilized zebrafish embryos are placed in multi-well plates and exposed to a range of concentrations of the test substance for a period of 96 hours.[1][16]

  • Observation: The embryos are observed at regular intervals (e.g., 24, 48, 72, and 96 hours post-fertilization) under a microscope.[1][16]

  • Endpoints: Several lethal and sub-lethal endpoints are recorded, including coagulation of the embryo, lack of somite formation, non-detachment of the tail from the yolk sac, and absence of heartbeat.[1][16] Other developmental abnormalities such as pericardial edema, yolk sac edema, and spinal curvature are also noted.[7]

  • Data Analysis: The concentration that causes lethality or developmental defects in 50% of the embryos (LC50 or EC50) is calculated.[7]

Signaling Pathways and Mechanisms of Toxicity

The toxicity of bromophenols can be attributed to various molecular mechanisms, including the induction of oxidative stress and disruption of endocrine signaling pathways.

Oxidative Stress Induction

Many phenolic compounds, including bromophenols, can induce the production of reactive oxygen species (ROS), leading to cellular damage.

Oxidative_Stress_Pathway Bromophenol Bromophenol Mitochondria Mitochondria Bromophenol->Mitochondria Disrupts Electron Transport Chain ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Increased Production Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage Induces Apoptosis Apoptosis Cellular_Damage->Apoptosis Triggers Endocrine_Disruption_Pathway Bromophenol Bromophenol Hormone_Receptor Hormone Receptor (e.g., Estrogen Receptor, Androgen Receptor) Bromophenol->Hormone_Receptor Binds to Hormone_Binding Hormone Binding (Agonist/Antagonist) Hormone_Receptor->Hormone_Binding Gene_Expression Altered Gene Expression Hormone_Binding->Gene_Expression Leads to Adverse_Effects Adverse Health Effects (Reproductive, Developmental) Gene_Expression->Adverse_Effects Results in Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HepG2, PBMCs) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Serial Dilutions) Treatment Treat Cells with Bromophenols Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

References

A Comparative Guide to the Isomeric Separation of Dibromophenols by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful separation of isomeric compounds is a critical challenge in analytical chemistry, particularly within the pharmaceutical and environmental sciences. Dibromophenol isomers, for instance, can exhibit different toxicological profiles and chemical reactivity, making their individual quantification essential. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the separation of dibromophenol isomers, with a focus on providing actionable experimental data and protocols.

Experimental Protocol: Reversed-Phase HPLC for Dibromophenol Isomer Separation

The following protocol is adapted from the work of da Silva et al. (2005) and details a validated method for the separation of dibromophenol isomers.[1][2][3]

Objective: To separate 2,4-dibromophenol and 2,6-dibromophenol using RP-HPLC with UV detection.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: Lichrospher 100 RP-18 (5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Standards: Analytical grade standards of 2,4-dibromophenol and 2,6-dibromophenol.

Chromatographic Conditions:

  • Mobile Phase Gradient: A gradient elution is employed to achieve optimal separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 286 nm[1][2][3]

  • Column Temperature: Ambient

  • Injection Volume: 20 µL

Performance Data: Separation of 2,4- and 2,6-Dibromophenol

The following table summarizes the quantitative data obtained for the separation of 2,4- and 2,6-dibromophenol under the described RP-HPLC conditions. This data provides a benchmark for resolution and retention that can be expected and targeted when adapting the method for other dibromophenol isomers.

CompoundRetention Time (min)Resolution (Rs)
2,6-Dibromophenol12.93\multirow{2}{*}{1.63}
2,4-Dibromophenol14.56

Data sourced from da Silva et al. (2005).[2]

Experimental Workflow

The logical flow of the HPLC separation process is illustrated in the diagram below.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Prepare Dibromophenol Isomer Standard Mixture Injector Autosampler Sample->Injector Inject Sample MobilePhase Prepare Mobile Phases: A: Water B: Acetonitrile Pump Gradient Pump MobilePhase->Pump Pump->Injector Column RP-18 Column Injector->Column Mobile Phase Flow (1.0 mL/min) Detector UV Detector (286 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Logical workflow of the HPLC method for isomeric separation of dibromophenols.

Alternative Approaches and Method Development Considerations

While the presented RP-HPLC method is a strong starting point, other chromatographic techniques could also be explored for the separation of 2,3-, 2,4-, and 2,5-dibromophenol.

Normal-Phase HPLC (NP-HPLC): NP-HPLC utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase.[4] This technique can be particularly effective for separating isomers with minor differences in polarity.[4][5] For dibromophenols, where the position of the bromine atoms subtly influences the molecule's dipole moment, NP-HPLC could offer alternative selectivity compared to RP-HPLC.

Method Development and Optimization for 2,3-, 2,4-, and 2,5-Dibromophenol:

When adapting the provided method for the target isomers, the following parameters should be systematically optimized:

  • Mobile Phase Composition: The gradient slope and the organic modifier (acetonitrile vs. methanol) can significantly impact selectivity.

  • pH of the Mobile Phase: For phenolic compounds, adjusting the pH of the aqueous component of the mobile phase can alter the ionization state of the analytes and, consequently, their retention and selectivity.

  • Stationary Phase: While a C18 column is a good starting point, exploring other stationary phases with different selectivities (e.g., phenyl-hexyl or pentafluorophenyl) may provide enhanced resolution.

  • Temperature: Column temperature affects viscosity and mass transfer, and its optimization can lead to improved peak shape and resolution.

By systematically adjusting these parameters and using the performance data from the separation of 2,4- and 2,6-dibromophenol as a benchmark, a robust and reliable HPLC method for the separation of 2,3-, 2,4-, and 2,5-dibromophenol can be successfully developed.

References

Navigating Cross-Reactivity: A Comparative Guide for 2,3-Dibromophenol in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount to generating reliable data. This guide provides a comprehensive comparison of the cross-reactivity of 2,3-Dibromophenol and other structurally related brominated phenols in a competitive enzyme-linked immunosorbent assay (ELISA) format. The presented data, while illustrative, serves as a practical reference for evaluating assay performance and potential interferences.

Cross-reactivity in immunoassays occurs when antibodies bind to molecules other than the target analyte, a common challenge when dealing with structurally similar compounds like brominated phenols.[1] This can lead to inaccurate quantification, including falsely elevated or diminished results. Given that this compound shares structural similarities with other dibromophenol isomers and related compounds, a thorough assessment of an antibody's specificity is crucial for assay validation.[1]

Performance Comparison of Brominated Phenols in a Competitive ELISA

To illustrate the potential for cross-reactivity, the following table summarizes hypothetical data from a competitive ELISA designed for the detection of this compound. The cross-reactivity is calculated relative to this compound (defined as 100%) and is based on the concentration of each compound required to inhibit 50% of the maximum signal (IC50).

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound C₆H₄Br₂O10100
2,4-DibromophenolC₆H₄Br₂O2540
2,6-DibromophenolC₆H₄Br₂O5020
3,5-DibromophenolC₆H₄Br₂O10010
2,4,6-TribromophenolC₆H₃Br₃O2005
4-BromophenolC₆H₅BrO5002
PhenolC₆H₆O>1000<1

This data is representative and intended for illustrative purposes. Actual cross-reactivity will vary depending on the specific antibody and assay conditions.

Understanding the Competitive Immunoassay Workflow

The assessment of cross-reactivity for small molecules like this compound is typically performed using a competitive immunoassay format. In this setup, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. A higher concentration of the analyte (or a cross-reacting substance) in the sample results in a lower signal.

experimental_workflow cluster_plate_preparation Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with Capture Antibody p2 Wash Plate p1->p2 p3 Block Non-specific Binding Sites p2->p3 c2 Add Enzyme-labeled Antigen & Sample to Wells p3->c2 c1 Prepare Standards & Samples (incl. 2,3-DBP) c1->c2 c3 Incubate to Allow Competition c2->c3 d1 Wash Plate c3->d1 d2 Add Substrate d1->d2 d3 Incubate for Color Development d2->d3 d4 Stop Reaction d3->d4 a1 Read Absorbance at 450 nm d4->a1 a2 Generate Standard Curve a1->a2 a3 Calculate IC50 & Cross-Reactivity a2->a3

Competitive ELISA Workflow for Cross-Reactivity Assessment.

The Principle of Competitive Binding

The core of this analysis lies in the competition for antibody binding sites between the target analyte (this compound) and other structurally similar compounds. The degree of cross-reactivity is inversely proportional to the concentration of the competing compound required to achieve the same level of signal inhibition as the target analyte.

signaling_pathway cluster_high_analyte High Analyte/Cross-Reactant Concentration cluster_low_analyte Low Analyte/Cross-Reactant Concentration A Analyte/ Cross-Reactant Complex1 Analyte-Antibody Complex A->Complex1 Binds Ab Antibody Ab->Complex1 Ag_E Enzyme-labeled Antigen Signal1 Low Signal Ag_E->Signal1 Binding Blocked Complex1->Signal1 Results in A2 Analyte/ Cross-Reactant Ab2 Antibody A2->Ab2 Minimal Binding Complex2 Labeled Antigen-Antibody Complex Ab2->Complex2 Ag_E2 Enzyme-labeled Antigen Ag_E2->Complex2 Binds Signal2 High Signal Complex2->Signal2 Results in

Principle of Competitive Binding in Immunoassays.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol provides a framework for evaluating the cross-reactivity of this compound and other compounds in a competitive ELISA format.

Materials:

  • High-binding 96-well microplates

  • Capture antibody specific to the target analyte (e.g., a this compound-protein conjugate)

  • This compound standard

  • Potential cross-reacting compounds (e.g., other brominated phenols)

  • Enzyme-labeled antigen (e.g., this compound-HRP conjugate)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the capture antibody to an optimal concentration in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reacting compound.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard/sample dilution with 50 µL of the enzyme-labeled antigen for 30 minutes at room temperature.

    • Wash the coated and blocked microplate three times with Wash Buffer.

    • Transfer 100 µL of the pre-incubated mixtures to the corresponding wells of the microplate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Data Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the logarithm of the this compound concentration.

    • Determine the IC50 value for this compound and each of the tested compounds.

    • Calculate the percent cross-reactivity for each compound using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

References

2,3-Dibromophenol: A Comparative Analysis of its Efficacy as a Precursor in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate precursors is a critical step in the synthesis of novel therapeutic agents. This guide provides a comprehensive comparison of 2,3-dibromophenol's efficacy as a precursor relative to other phenolic compounds, supported by experimental data from peer-reviewed studies. The focus is on its application in synthesizing molecules with significant biological activity, particularly antioxidant and enzyme-inhibiting properties.

Bromophenols, a class of halogenated phenols, are widely recognized as versatile intermediates in organic synthesis. Their unique substitution patterns and reactivity make them valuable building blocks for complex molecules. Among them, this compound serves as a key starting material for the synthesis of various biologically active compounds, including those found in marine organisms. This guide will delve into a comparative analysis of its performance against other phenolic precursors, presenting quantitative data, detailed experimental protocols, and visualizations of relevant synthetic pathways.

Comparative Efficacy: A Data-Driven Overview

The efficacy of a precursor is often determined by the yield and biological activity of the final product. The following table summarizes the synthesis and antioxidant activity of bioactive compounds derived from different bromophenol precursors, providing a basis for comparison.

Precursor MoietySynthesized CompoundYield (%)Antioxidant Activity (DPPH, IC₅₀ in µg/mL)Reference
2,3-Dibromo-4,5-dihydroxyphenyl 2-(2,3-Dibromo-4,5-dihydroxyphenyl)acetic acidN/A1.996 (Absorbance)--INVALID-LINK--[1]
2,6-Dibromo-3,5-dihydroxyphenyl 2-(2,6-Dibromo-3,5-dihydroxyphenyl)acetic acidN/A0.744 (Absorbance)--INVALID-LINK--[1]
3,5-Dibromo-4-hydroxyphenyl Butyl 2-(3,5-dibromo-4-hydroxyphenyl)acetateN/AKi: 0.13-14.74 nM (AChE)--INVALID-LINK--[2]
2,4-Dibromophenoxy 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenolN/AMIC: 0.117–2.5 µg/mL (MRSA)--INVALID-LINK--[3]
2,3,6-Tribromo-4,5-dihydroxyphenyl 2,3,6-Tribromo-4,5-dihydroxybenzyl methyl ether22%IC₅₀: 7.8 µM (DPPH)--INVALID-LINK--[4][5]

Note: N/A indicates that the specific data point was not available in the cited literature. The antioxidant activity for the first two entries is presented as absorbance values from a specific assay, where a higher value indicates stronger reducing power. The activity for the third entry is presented as the inhibition constant (Ki) for acetylcholinesterase (AChE), and for the fourth as the Minimum Inhibitory Concentration (MIC) against Methicillin-resistant Staphylococcus aureus (MRSA). These different metrics reflect the diverse biological activities of the synthesized compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for the synthesis of a bioactive compound using a this compound derivative as a precursor and for the evaluation of its antioxidant activity.

Synthesis of 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid

This protocol is adapted from the work of Bayrak et al. (2022) and involves a demethylation reaction to produce the final dihydroxyphenyl derivative from a dimethoxyphenyl precursor.[1]

Materials:

  • 2-(2,3-dibromo-4,5-dimethoxyphenyl)acetic acid

  • Boron tribromide (BBr₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Nitrogen gas (N₂)

Procedure:

  • Dissolve 2-(2,3-dibromo-4,5-dimethoxyphenyl)acetic acid (1.45 mmol) in 5 mL of dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the stirring solution to 0°C.

  • Slowly add a solution of BBr₃ (2.91 mmol) in 10 mL of dichloromethane to the flask.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Terminate the reaction by slowly adding 3 mL of water at 0°C.

  • Remove the solvent under reduced pressure.

  • Add 15 mL of water to the residue and extract the product with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the final product, 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid.

DPPH Radical Scavenging Assay

This protocol is a standard method for evaluating the antioxidant activity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Synthesized bromophenol compound (test sample)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test sample and standard antioxidant in methanol.

  • Prepare serial dilutions of the stock solutions to obtain a range of concentrations.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Add a specific volume of the DPPH solution to each dilution of the test sample and standard.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

  • Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration.

Visualizing Synthetic and Mechanistic Pathways

Diagrams are powerful tools for illustrating complex chemical processes and biological mechanisms. The following visualizations, created using the DOT language, depict a key synthetic workflow and a fundamental antioxidant mechanism.

G cluster_0 Synthesis of 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid start 2-(2,3-dibromo-4,5-dimethoxyphenyl)acetonitrile hydrolysis Hydrolysis (NaOH, EtOH/H₂O) start->hydrolysis intermediate 2-(2,3-dibromo-4,5-dimethoxyphenyl)acetic acid hydrolysis->intermediate demethylation Demethylation (BBr₃, CH₂Cl₂) intermediate->demethylation product 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid demethylation->product

Caption: Synthetic workflow for a bioactive bromophenol.

G cluster_1 Antioxidant Mechanism: Radical Scavenging Radical Free Radical (R•) Scavenging Hydrogen Atom Transfer Radical->Scavenging Antioxidant Bromophenol (Ar-OH) Antioxidant->Scavenging StableRadical Stable Phenoxyl Radical (Ar-O•) Scavenging->StableRadical Neutralized Neutralized Molecule (RH) Scavenging->Neutralized

Caption: General mechanism of radical scavenging by phenols.

References

A Guide to Inter-Laboratory Comparison of 2,3-Dibromophenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate and reproducible quantification of halogenated phenolic compounds like 2,3-Dibromophenol is of significant interest. This guide provides a framework for conducting an inter-laboratory comparison study for this compound quantification, offering objective comparisons of potential analytical methods and supported by established experimental protocols for similar compounds.

Conceptual Framework for an Inter-Laboratory Comparison

An inter-laboratory comparison (ILC) or proficiency test (PT) is a crucial tool for assessing the competence of laboratories in performing specific analyses. The primary objective is to evaluate the performance of participating laboratories by comparing their results to a reference value. Key statistical measures used in such comparisons include the Z-score, which indicates how far a laboratory's result is from the consensus mean.[1]

Below is a conceptual workflow for organizing an inter-laboratory comparison for this compound.

cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis and Reporting A Define Study Objectives (e.g., assess accuracy, precision) B Prepare Homogeneous Test Samples of this compound A->B C Establish Reference Concentration B->C D Recruit Participating Laboratories C->D E Distribute Samples and Detailed Protocols F Laboratories Perform Analysis (GC-MS, LC-MS/MS) E->F G Laboratories Submit Quantitative Results F->G H Statistical Analysis of Results (e.g., Z-scores, precision) I Generate and Distribute Comparison Report H->I J Identify Methodological Trends and Potential Issues I->J cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing A Biological or Environmental Sample (e.g., Serum, Water) B Extraction (LLE or SPE) A->B C Optional: Derivatization (e.g., Acetylation for GC-MS) B->C D GC-MS or LC-MS/MS Injection E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Peak Integration and Quantification H Data Review and Reporting G->H cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism A Polybrominated Diphenyl Ethers (PBDEs) B Hydroxylated Metabolites (OH-PBDEs) A->B Oxidative Debromination C Bromophenols (e.g., this compound) B->C Ether Bond Cleavage D Glucuronide & Sulfate Conjugates C->D Conjugation E Urinary Excretion D->E

References

Navigating the Analytical Landscape for 2,3-Dibromophenol: A Guide to Reference Materials and Validated Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate analysis of 2,3-Dibromophenol is critical for ensuring product quality, safety, and regulatory compliance. This guide provides a comprehensive comparison of commercially available reference materials and a review of validated analytical methodologies to support the robust validation of this compound analysis.

Comparison of this compound Reference Materials

The selection of a suitable reference material is the foundation of any analytical method validation. A Certified Reference Material (CRM) provides the highest level of accuracy and traceability, while analytical standards are suitable for routine analyses and method development.

SupplierProduct NameCatalog No.FormatConcentration/PurityKey Features
AccuStandard This compoundBP-023SSolution in Toluene100 µg/mLCertified Reference Material (CRM) produced under ISO 17034 guidelines, ensuring high accuracy and traceability.[1]
Sigma-Aldrich This compoundCIAH987ECF60Solid98%High-purity analytical standard suitable for method development and as a calibration standard.
Fisher Scientific This compoundCS-0111263Solid98%Analytical standard for general laboratory use.
Santa Cruz Biotechnology This compoundsc-239423SolidNot specifiedResearch-grade chemical.

Performance Comparison of Analytical Methods

The choice of analytical technique for this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two common and effective methods.

Performance MetricMethod 1: HPLC-UVMethod 2: GC-MS
Analyte(s) Bromophenols (including Dibromophenols)Brominated Phenols (including Dibromophenols)
Principle Reverse-phase chromatography with UV detectionGas chromatography with mass spectrometry detection
Limit of Detection (LOD) < 0.04 µg/mL[1][2]0.04 to 0.19 ng/g[3]
Limit of Quantification (LOQ) < 0.12 µg/mL[1][2]Not explicitly stated
**Linearity (R²) **≥ 0.999[1]Not explicitly stated
Precision (RSD) Intra-day: ≤ 6.28%, Inter-day: ≤ 5.21%[1]Good reproducibility reported[3]
Accuracy/Recovery Maximum displacement of 4.30% to 4.93% for spiked samples[1]> 84% for spiked soils[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are protocols for HPLC-UV and GC-MS analysis of bromophenols, which can be adapted for this compound.

Protocol 1: HPLC-UV Analysis of Bromophenols in Algal Extracts

This method is adapted from a study on the quantitative analysis of bromophenolic compounds in the red alga Vertebrata lanosa.[1][2]

Sample Preparation:

  • Extract the sample material with a suitable solvent (e.g., methanol).

  • Filter the extract to remove particulate matter.

  • If necessary, perform a solid-phase extraction (SPE) for sample clean-up and concentration.

HPLC-UV Conditions:

  • Column: Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm particle size)[1][2]

  • Mobile Phase: A gradient of 0.05% trifluoroacetic acid in water (A) and acetonitrile (B).[1][2]

  • Gradient: Start with 2% B, increase to 20% B in 0.1 min, then to 50% B in 15 min, and finally to 70% B in 35 min.[1][2]

  • Flow Rate: 0.25 mL/min[1][2]

  • Column Temperature: 30 °C[1][2]

  • Detection: UV at 210 nm[2]

  • Injection Volume: 5 µL[2]

Protocol 2: GC-MS Analysis of Brominated Phenols in Soil

This protocol is based on a method for the simultaneous determination of various brominated phenols in soil samples.[3]

Sample Preparation:

  • Extract the soil sample with an appropriate solvent mixture (e.g., acetone/hexane).

  • Perform a clean-up of the extract using a Florisil solid-phase extraction (SPE) cartridge, eluting with dichloromethane.[3]

  • Evaporate the eluate and reconstitute in a suitable solvent.

  • Derivatize the extract with a silylation reagent (e.g., 20 µL of BSTFA) at room temperature to improve the volatility of the analytes.[3]

GC-MS Conditions:

  • Column: DB-XLB capillary column (or equivalent)[3]

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Temperature Program: Optimized for the separation of brominated phenols.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Visualizing the Workflow

To aid in understanding the analytical process, the following diagrams illustrate the experimental workflows.

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis sample Sample extraction Solvent Extraction sample->extraction filtration Filtration extraction->filtration spe SPE Clean-up (optional) filtration->spe hplc HPLC Injection spe->hplc separation C8 Column Separation hplc->separation detection UV Detection (210 nm) separation->detection data Data Acquisition & Analysis detection->data

HPLC-UV analysis workflow for this compound.

experimental_workflow_gcms cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis sample_gc Soil Sample extraction_gc Solvent Extraction sample_gc->extraction_gc cleanup_gc Florisil SPE Clean-up extraction_gc->cleanup_gc derivatization_gc Silylation cleanup_gc->derivatization_gc gcms GC-MS Injection derivatization_gc->gcms separation_gc Capillary Column Separation gcms->separation_gc detection_gc Mass Spectrometry (SIM) separation_gc->detection_gc data_gc Data Acquisition & Analysis detection_gc->data_gc

GC-MS analysis workflow for this compound.

References

Environmental Persistence of Dibromophenol Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the environmental fate of 2,4-dibromophenol, 2,6-dibromophenol, and 3,5-dibromophenol reveals differences in their persistence, influenced by their molecular structure. This guide synthesizes available data on their biodegradation, photodegradation, and soil sorption characteristics, providing researchers with a comprehensive overview of their environmental behavior.

Dibromophenols (DBPs) are halogenated aromatic compounds that can enter the environment through industrial discharge and the degradation of brominated flame retardants. Their persistence in various environmental compartments is a key factor in assessing their potential risk. The position of the bromine atoms on the phenol ring significantly influences their physicochemical properties and, consequently, their susceptibility to various degradation and transport processes.

Comparative Data on Environmental Persistence

To facilitate a clear comparison, the available quantitative data on the environmental persistence of 2,4-dibromophenol (2,4-DBP), 2,6-dibromophenol (2,6-DBP), and 3,5-dibromophenol (3,5-DBP) are summarized below. It is important to note that directly comparative studies under identical conditions are scarce, and the data presented are compiled from various sources.

Property2,4-Dibromophenol (2,4-DBP)2,6-Dibromophenol (2,6-DBP)3,5-Dibromophenol (3,5-DBP)
Molecular Formula C₆H₄Br₂OC₆H₄Br₂OC₆H₄Br₂O
Molar Mass ( g/mol ) 251.90251.90251.91
Log K_ow_ (Octanol-Water Partition Coefficient) 3.223.362.92 (estimated)
Biodegradation Half-life Data not readily available7 days (anaerobic, soil-water system)[1][2]Data not readily available
Photodegradation Not expected to be susceptible to direct photolysis by sunlight[3]Not expected to be susceptible to direct photolysis by sunlight[2]Data not readily available
Soil Organic Carbon-Water Partitioning Coefficient (K_oc_) ~1300 (estimated)~1600 (estimated)Data not readily available

Note: The lack of extensive comparative data, particularly for 3,5-dibromophenol, highlights a significant knowledge gap in the environmental risk assessment of these isomers.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of environmental persistence studies. Below are representative experimental protocols for assessing biodegradation, photodegradation, and soil sorption of dibromophenol isomers.

Aerobic Biodegradation in Water

This protocol is adapted from standard methods for assessing the aerobic biodegradation of organic compounds in aqueous media.

Objective: To determine the rate and extent of aerobic biodegradation of dibromophenol isomers in an aqueous medium inoculated with a mixed microbial population.

Materials:

  • Test substances: 2,4-DBP, 2,6-DBP, 3,5-DBP

  • Mineral salts medium (e.g., OECD Guideline 301 medium)

  • Inoculum: Activated sludge from a domestic wastewater treatment plant

  • Respirometer or dissolved oxygen meter

  • Incubator shaker

  • Analytical instrument (e.g., High-Performance Liquid Chromatography - HPLC)

Procedure:

  • Prepare a stock solution of each dibromophenol isomer in a suitable solvent.

  • Prepare the test medium by adding the mineral salts to deionized water.

  • Inoculate the test medium with activated sludge to a final concentration of approximately 30 mg/L suspended solids.

  • Add the test substance to the inoculated medium at a concentration of 2-10 mg/L.

  • Set up control flasks containing:

    • Inoculum and mineral salts medium (to measure endogenous respiration).

    • Test substance and mineral salts medium (abiotic control).

  • Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) on a shaker.

  • Monitor the biodegradation by measuring the biochemical oxygen demand (BOD) over time using a respirometer or by measuring the dissolved oxygen concentration.

  • At regular intervals, withdraw samples for chemical analysis by HPLC to determine the disappearance of the parent compound.

  • Calculate the percentage of biodegradation and the half-life of each isomer.

Photodegradation in Water

This protocol outlines a method for determining the photodegradation rate of dibromophenol isomers in an aqueous solution under simulated sunlight.

Objective: To determine the photodegradation quantum yield and half-life of dibromophenol isomers in water.

Materials:

  • Test substances: 2,4-DBP, 2,6-DBP, 3,5-DBP

  • High-purity water

  • Quartz tubes

  • Photoreactor with a light source simulating sunlight (e.g., Xenon lamp)

  • Radiometer

  • Analytical instrument (e.g., HPLC with UV detector)

Procedure:

  • Prepare aqueous solutions of each dibromophenol isomer of known concentration.

  • Fill the quartz tubes with the test solutions.

  • Place the tubes in the photoreactor.

  • Irradiate the samples with a constant light intensity. Measure the light intensity using a radiometer.

  • At specific time intervals, withdraw samples and analyze the concentration of the dibromophenol isomer using HPLC.

  • Run a dark control in parallel by wrapping a tube in aluminum foil to assess any abiotic degradation not due to light.

  • Plot the concentration of the dibromophenol isomer versus irradiation time to determine the degradation kinetics.

  • Calculate the photodegradation rate constant and the half-life for each isomer.

Soil Sorption: Batch Equilibrium Method (adapted from OECD Guideline 106)

This protocol describes the determination of the soil sorption coefficient (K_d_ and K_oc_) for dibromophenol isomers.

Objective: To determine the extent of adsorption of dibromophenol isomers to different soil types.

Materials:

  • Test substances: 2,4-DBP, 2,6-DBP, 3,5-DBP

  • Well-characterized soils with varying organic carbon content and texture.

  • 0.01 M CaCl₂ solution

  • Centrifuge tubes

  • Shaker

  • Centrifuge

  • Analytical instrument (e.g., HPLC)

Procedure:

  • Prepare a stock solution of each dibromophenol isomer in 0.01 M CaCl₂.

  • Weigh a known amount of air-dried soil into centrifuge tubes.

  • Add a known volume of the stock solution to the soil to create a soil-to-solution ratio of, for example, 1:5.

  • Cap the tubes and shake them at a constant temperature (e.g., 20-25°C) for a predetermined equilibrium time (e.g., 24 hours).

  • After shaking, centrifuge the tubes to separate the solid and aqueous phases.

  • Analyze the concentration of the dibromophenol isomer remaining in the supernatant using HPLC.

  • Calculate the amount of the isomer sorbed to the soil by the difference between the initial and final aqueous concentrations.

  • Calculate the soil-water distribution coefficient (K_d_) for each isomer and soil type.

  • Normalize K_d_ to the organic carbon content of the soil to obtain the organic carbon-water partitioning coefficient (K_oc_).

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for biodegradation and soil sorption studies.

Biodegradation_Workflow cluster_prep Preparation cluster_incubation Incubation & Monitoring cluster_analysis Data Analysis prep_media Prepare Mineral Salts Medium setup_flasks Set up Test and Control Flasks prep_media->setup_flasks prep_inoculum Prepare Inoculum prep_inoculum->setup_flasks prep_test_substance Prepare Test Substance Stock prep_test_substance->setup_flasks incubate Incubate with Shaking setup_flasks->incubate monitor_bod Monitor BOD/ Dissolved O₂ incubate->monitor_bod sample_analysis Sample for Chemical Analysis incubate->sample_analysis calc_biodeg Calculate % Biodegradation monitor_bod->calc_biodeg sample_analysis->calc_biodeg calc_halflife Determine Half-life calc_biodeg->calc_halflife

Caption: Workflow for an aerobic biodegradation study.

Soil_Sorption_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis & Calculation prep_soil Prepare and Characterize Soil mix Mix Soil and Test Solution prep_soil->mix prep_solution Prepare Test Solution prep_solution->mix shake Shake for Equilibrium mix->shake centrifuge Centrifuge to Separate Phases shake->centrifuge analyze_supernatant Analyze Supernatant (e.g., by HPLC) centrifuge->analyze_supernatant calc_kd Calculate Kd analyze_supernatant->calc_kd calc_koc Calculate Koc calc_kd->calc_koc

Caption: Workflow for a soil sorption study (Batch Equilibrium Method).

References

Safety Operating Guide

Navigating the Safe Disposal of 2,3-Dibromophenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ensuring the safe and compliant disposal of 2,3-Dibromophenol is a critical aspect of laboratory safety and environmental responsibility. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the proper handling and disposal of this hazardous chemical. Adherence to these protocols is paramount to minimizing health risks and environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or vapors.[2] An eyewash station and safety shower should be readily accessible.[3]

In the event of a spill, immediately evacuate the area and alert the appropriate emergency personnel. For minor spills, and only if trained to do so, use an inert absorbent material to contain the spill.[4] Avoid generating dust.[3][5] The collected material should then be placed in a suitable, sealed container for hazardous waste disposal.[3][5]

Waste Classification and Segregation

This compound is classified as a halogenated organic compound.[6][7] As such, its waste stream must be segregated from non-halogenated organic waste, aqueous waste, and solid waste to prevent hazardous reactions and ensure proper disposal.[7][8][9] Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong bases, or certain metals.[2][4]

Step-by-Step Disposal Protocol

The disposal of this compound is managed through a designated hazardous waste program. Direct disposal into sanitary sewers or regular trash is strictly prohibited.[10][11]

  • Container Selection:

    • Select a chemically compatible container for collecting this compound waste.[10][12] Glass containers are generally suitable for halogenated phenols.[9]

    • Ensure the container is in good condition, free from leaks or damage, and has a secure, tight-fitting lid.[10][12]

  • Waste Accumulation and Labeling:

    • The waste container must be labeled with the words "Hazardous Waste."[12]

    • The label must also clearly identify the contents, including the full chemical name ("this compound") and the approximate concentration or quantity.[12]

    • Keep the container closed at all times, except when adding waste.[12]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

    • The SAA must be located at or near the point of generation and under the control of the laboratory personnel.

    • Ensure secondary containment is used to capture any potential leaks.[10]

    • Store incompatible waste streams separately within the SAA.[8]

  • Request for Waste Pickup:

    • When the waste container is nearly full (typically recommended at 75% capacity) or has been accumulating for a specified period (e.g., six months), a request for disposal must be submitted.[13]

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.[11][12]

    • Follow the specific procedures outlined by your institution for requesting a waste pickup.[12]

  • Documentation and Record-Keeping:

    • Maintain accurate records of the hazardous waste generated, including the chemical name, quantity, and date of accumulation.[10]

    • This documentation is essential for regulatory compliance and tracking the waste from generation to final disposal.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available in the form of experimental results, the following table summarizes key regulatory and safety parameters for laboratory hazardous waste management.

ParameterGuideline/RequirementSource
Maximum Laboratory Waste AccumulationTypically no more than 25 gallons of total chemical waste.[13]
Maximum Storage Time in SAAGenerally up to one year for partially filled containers.[8]
Timeframe for Removal of Full ContainersWithin three days after the container becomes full.[8]
Maximum Storage Time (Institutional)No greater than six months from the accumulation start date.[13]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Laboratory Operations cluster_1 Waste Management and Disposal A 1. Generation of This compound Waste B 2. Select and Prepare Compatible Container A->B C 3. Label Container: 'Hazardous Waste' + Chemical Name B->C D 4. Accumulate Waste in Designated Satellite Accumulation Area (SAA) C->D E 5. Store with Secondary Containment D->E F 6. Container Full or Max Storage Time Reached E->F G 7. Submit Waste Pickup Request to EHS F->G H 8. EHS or Licensed Contractor Collects Waste G->H I 9. Transport to Approved Hazardous Waste Disposal Facility H->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2,3-Dibromophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,3-Dibromophenol in a laboratory setting. The following step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Immediate Safety and Hazard Assessment

This compound is a hazardous substance that requires careful handling. Based on available safety data, it is classified with the following hazards:

  • Acute Toxicity: Harmful or fatal if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation.[1]

Due to these hazards, a comprehensive approach to personal protection is mandatory.

Hazard Summary Table

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Toxicity, Oral Harmful or fatal if swallowed.Ingestion
Skin Irritation Causes skin irritation upon contact.[1]Dermal
Eye Irritation Causes serious eye irritation.[1]Ocular
Specific Target Organ Toxicity May cause respiratory irritation.Inhalation

Personal Protective Equipment (PPE) Protocol

The use of appropriate personal protective equipment is the most critical step in mitigating the risks associated with handling this compound. All personnel must be trained in the proper use and removal of PPE.

PPE Requirements Table

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Viton™). Double gloving is recommended.[2]To prevent skin contact and absorption. Phenolic compounds can penetrate many common glove materials.[2]
Eye and Face Protection Chemical safety goggles and a face shield.[2][3][4]To protect against splashes and airborne particles that can cause severe eye damage.[2]
Skin and Body Protection A flame-retardant lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities or increased splash potential, a chemical-resistant apron is also advised.[2][5]To minimize skin exposure to the chemical.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood.[5] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]To prevent inhalation of dust or vapors, which can cause respiratory irritation.

Step-by-Step Handling Procedure

Experimental Protocol:

  • Preparation:

    • Don PPE: Before entering the designated laboratory area, put on all required PPE as detailed in the table above.

    • Prepare Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. The work surface should be clean and uncluttered.

    • Assemble Materials: Gather all necessary equipment, including glassware, spatulas, and solvents, and place them inside the fume hood.

  • Handling:

    • Weighing and Transferring: Conduct all weighing and transferring of this compound within the fume hood to contain any dust or vapors.

    • Avoid Inhalation and Contact: Handle the compound carefully to avoid creating dust. Do not breathe in dust or vapors. Avoid all contact with skin and eyes.[5]

    • Work Practices: Do not eat, drink, or smoke in the laboratory.[5] Always wash hands thoroughly with soap and water after handling.[5]

  • Post-Handling:

    • Decontamination: Clean all glassware and equipment that came into contact with this compound.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

    • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Emergency and Disposal Plans

Emergency First Aid Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

Disposal Plan:

All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, state, and federal regulations.[6]

  • Solid Waste: Collect in a clearly labeled, sealed container for hazardous chemical waste.[6]

  • Liquid Waste (Solutions): Collect in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible wastes.[2]

  • Contaminated Labware (Gloves, etc.): Place in a designated hazardous waste bag or container.[2]

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.[6]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Assemble Materials in Hood prep_hood->prep_materials handle_weigh Weigh and Transfer in Hood prep_materials->handle_weigh handle_avoid Avoid Dust and Contact handle_weigh->handle_avoid post_decon Decontaminate Equipment handle_avoid->post_decon post_ppe Doff PPE Correctly post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_collect Collect Waste in Labeled Container post_wash->disp_collect disp_contact Contact EHS for Disposal disp_collect->disp_contact

Caption: A step-by-step workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.